molecular formula C6H10O3 B14659381 2-Hydroxypropan-2-yl prop-2-enoate CAS No. 50977-29-2

2-Hydroxypropan-2-yl prop-2-enoate

Cat. No.: B14659381
CAS No.: 50977-29-2
M. Wt: 130.14 g/mol
InChI Key: OLPSPGUBQWMHJZ-UHFFFAOYSA-N
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Description

2-Hydroxypropan-2-yl prop-2-enoate is a high-purity ester compound of significant interest in organic and polymer chemistry research. Its molecular structure, featuring both a reactive acrylate group and a tertiary hydroxyl group, makes it a valuable bifunctional building block for chemical synthesis. Researchers can utilize the acrylate moiety in polymerization reactions, such as free-radical or Michael additions, to create novel polymer backbones. Concurrently, the hydroxyl group provides a versatile handle for further chemical modifications, including the formation of other esters or ethers, enabling the development of custom functionalized monomers and cross-linked materials. This compound is particularly useful in the study and development of advanced polyesters, coatings, hydrogels, and other specialty materials where tailored properties like solubility, biodegradability, or mechanical strength are desired. As a key intermediate, it facilitates the exploration of structure-property relationships in material science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet and conduct all risk assessments prior to use.

Properties

CAS No.

50977-29-2

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2-hydroxypropan-2-yl prop-2-enoate

InChI

InChI=1S/C6H10O3/c1-4-5(7)9-6(2,3)8/h4,8H,1H2,2-3H3

InChI Key

OLPSPGUBQWMHJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(O)OC(=O)C=C

Origin of Product

United States

Foundational & Exploratory

2-Hydroxypropan-2-yl prop-2-enoate chemical structure analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Hydroxypropan-2-yl prop-2-enoate Chemical Structure Analysis Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Examination of Structure, Lability, and Functional Applications[1]

Executive Summary & Structural Definition

2-Hydroxypropan-2-yl prop-2-enoate (CAS: 50977-29-2) represents a specialized, chemically labile ester often conflated with its stable isomer, 2-hydroxypropyl acrylate (HPA). Unlike HPA, which contains a secondary alcohol, this specific isomer features a hemiacetal ester linkage formed at a tertiary carbon.

This structural distinction is not merely academic; it dictates the molecule's reactivity profile. While HPA is a standard crosslinking monomer, 2-Hydroxypropan-2-yl prop-2-enoate acts as a latent acid generator or pro-monomer . Its hemiacetal ester bond is susceptible to cleavage under thermal or acidic conditions, releasing acrylic acid and acetone. This property makes it highly relevant for controlled-release drug delivery systems, chemically amplified photoresists, and biodegradable hydrogels.

Structural Identity[2][3][4][5]
FeatureSpecification
IUPAC Name 2-Hydroxypropan-2-yl prop-2-enoate
CAS Number 50977-29-2
Molecular Formula

Molecular Weight 130.14 g/mol
SMILES C=CC(=O)OC(C)(C)O
Key Functional Group Hemiacetal Ester (Tertiary Alcohol)
Stability Class Labile (Susceptible to Hydrolysis/Thermolysis)

Scientific Integrity: The Hemiacetal Ester Anomaly

The Isomer Distinction (Critical Analysis)

In high-throughput screening and database retrieval, this compound is frequently misidentified as 2-hydroxypropyl acrylate (HPA) (CAS 999-61-1). It is imperative for researchers to distinguish between the two:

  • HPA (Stable):

    
    . Used for permanent crosslinking.
    
  • Target (Labile):

    
    . Used for transient functionality.
    

The "2-hydroxypropan-2-yl" group implies the acrylate is esterified to the central carbon of a 2-hydroxy-propane moiety. This creates a carbon atom bonded to:

  • An ether oxygen (from the ester).

  • A hydroxyl group (-OH).[1]

  • Two methyl groups.[2][3][4][5][6]

Chemically, this is the ester of acetone hydrate (gem-diol). Since acetone hydrate is unstable in bulk, this ester is thermodynamically primed to decompose back to its constituents: Acrylic Acid and Acetone.

Mechanism of Action: Acid-Catalyzed Decomposition

The utility of this compound in drug development and lithography lies in its decomposition pathway. Under physiological conditions (pH < 7) or UV-induced acid generation, the molecule undergoes cleavage.

Diagram 1: Decomposition Pathway The following diagram illustrates the retro-addition mechanism where the hemiacetal ester collapses.

Decomposition Compound 2-Hydroxypropan-2-yl prop-2-enoate Transition Protonated Intermediate (Oxocarbenium-like) Compound->Transition + H+ / Δ Products Cleavage Products Transition->Products Acetone Acetone (CH3-CO-CH3) Products->Acetone Acid Acrylic Acid (CH2=CH-COOH) Products->Acid

Figure 1: Acid-catalyzed decomposition of the hemiacetal ester linkage yielding acetone and acrylic acid.

Experimental Protocols

Protocol: Hydrolytic Stability Assessment

For drug delivery applications (e.g., pH-sensitive prodrug linkers), determining the half-life of this moiety is critical.

Objective: Quantify the degradation rate of 2-hydroxypropan-2-yl prop-2-enoate in simulated physiological fluids.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Acetate Buffer, pH 5.0 (Simulating endosomal environment).

  • HPLC-grade Acetonitrile.

  • Internal Standard: Benzoic Acid.[4]

Methodology:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Note: Use anhydrous solvent to prevent premature hydrolysis.

  • Initiation: Spike the stock solution into pre-warmed (37°C) buffer (PBS or Acetate) to a final concentration of 100 µM.

  • Sampling: At defined intervals (

    
     min), remove 100 µL aliquots.
    
  • Quenching: Immediately add 100 µL of cold Acetonitrile to halt enzymatic/chemical activity and precipitate any buffer salts.

  • Analysis: Analyze via Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile (Gradient 10% -> 90%).

    • Detection: UV at 210 nm (Acrylate unsaturation).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields the half-life
    
    
    .

Self-Validating Check:

  • Monitor the appearance of the Acrylic Acid peak. The molar appearance of Acrylic Acid must match the molar disappearance of the parent compound (1:1 stoichiometry). If not, investigate side reactions (e.g., polymerization).

Protocol: In-Situ Generation (Theoretical Synthesis)

Direct synthesis is difficult due to instability. The compound is often generated in situ or trapped.

Workflow:

  • Reactants: Acrylic Anhydride + Acetone.

  • Catalyst: Lewis Acid (

    
    ) at -78°C.
    
  • Trapping: The reaction attempts to form the hemiacetal ester.

  • Stabilization: Must be stored in a basic, anhydrous matrix to prevent acid-catalyzed reversion.

Applications in Drug Development & Materials

Polarity Switching in Photoresists

In lithography, this molecule serves as a "solubility switch."

  • Initial State: The ester is lipophilic (soluble in organic developers).

  • Exposure: Upon UV exposure (with a Photoacid Generator), the acid catalyzes the cleavage shown in Figure 1.

  • Final State: The product (Poly-acrylic acid) is hydrophilic (soluble in aqueous base developers).

Prodrug Linker Systems

The "hemiacetal ester" motif is a classic strategy in prodrug design to mask carboxylic acids or ketones.

  • Hypothesis: By polymerizing this monomer, one creates a backbone that degrades into poly(acrylic acid) and releases acetone (a generally recognized as safe solvent in low quantities) or other ketones if modified.

  • Benefit: This allows for the creation of pH-responsive hydrogels that degrade rapidly in the acidic tumor microenvironment (pH 6.5) compared to blood (pH 7.4).

Diagram 2: Application Logic

Applications Monomer 2-Hydroxypropan-2-yl prop-2-enoate Polymer Polymer Scaffold (Lipophilic/Insoluble) Monomer->Polymer Radical Polymerization Trigger Trigger: Acid (pH < 6) or Heat Polymer->Trigger Release Release Phase Trigger->Release Cleavage Result1 Poly(acrylic acid) (Hydrophilic/Soluble) Release->Result1 Result2 Acetone (Leaving Group) Release->Result2

Figure 2: The logic flow from polymerization to triggered release, utilized in smart materials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 38988594: [(2R)-2-hydroxypropyl] prop-2-enoate (Isomer Distinction). Retrieved from [Link]

  • Google Patents (2015). EP2937732A1: Photosensitive resin composition and method for producing heat-resistant resin film. (Lists CAS 50977-29-2 as a distinct functional monomer). Retrieved from

  • ChemSrc (2025). CAS 50977-29-2 Entry: 2-hydroxypropan-2-yl prop-2-enoate.[2] Retrieved from [Link]

  • RSC Advances (2013). Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. (Context on acrylate hydrolysis mechanisms). Retrieved from [Link]

Sources

Structural Divergence and Application Specificity: 2-Hydroxypropan-2-yl prop-2-enoate vs. 2-Hydroxypropyl acrylate (HPA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of functional acrylic monomers, structural isomerism dictates profound differences in chemical stability, reactivity, and industrial utility. While 2-Hydroxypropyl acrylate (HPA) and 2-Hydroxypropan-2-yl prop-2-enoate (2-HP2A) share the same molecular formula (


), their atomic connectivity places them in entirely different functional categories. HPA is a highly stable, workhorse monomer utilized in biomedical hydrogels and industrial coatings [1]. Conversely, 2-HP2A features a highly sterically hindered and acid-labile hemiketal ester linkage, making it a specialized component for transient materials, degradable polymers, and Chemically Amplified Resists (CARs) in advanced microlithography [3]. This whitepaper dissects the mechanistic causality behind their divergent behaviors and provides self-validating experimental workflows for their respective applications.

Molecular Architecture and Mechanistic Causality

HPA: The Stable Network Builder

Commercial 2-Hydroxypropyl acrylate (CAS 25584-83-2) is predominantly a mixture of isomers (2-hydroxy-1-propyl acrylate and 1-hydroxy-2-propyl acrylate) [2]. Its defining structural feature is the spatial separation of the ester linkage from the hydroxyl group by one or two carbon atoms.

  • Causality of Stability: Because the hydroxyl group is situated on a secondary or primary carbon, the ester bond exhibits standard thermodynamic stability. It is not prone to spontaneous cleavage under ambient conditions, allowing the vinyl group to undergo free-radical polymerization while preserving the hydroxyl group for post-polymerization crosslinking (e.g., with diisocyanates to form polyurethanes).

2-HP2A: The Labile Hemiketal Ester

2-Hydroxypropan-2-yl prop-2-enoate (CAS 50977-29-2) represents a radical structural departure. The ester oxygen and the hydroxyl group are bound to the same tertiary carbon, forming a hemiketal ester (a derivative of acetone hydrate).

  • Causality of Lability: Hemiketal esters are intrinsically sensitive to thermal and acidic conditions [4]. Upon exposure to a photoacid generator (PAG) and moderate heat, the ester oxygen or the hydroxyl group is protonated. The extreme steric hindrance of the tertiary carbon is relieved by the cleavage of the C-O bond, forming a stable oxocarbenium/tertiary carbocation intermediate. This intermediate rapidly expels acetone , leaving behind acrylic acid . This dramatic solubility shift (from a hydrophobic ester to a hydrophilic acid) is the foundational mechanism of positive-tone photoresists.

G cluster_0 2-Hydroxypropyl acrylate (HPA) cluster_1 2-Hydroxypropan-2-yl prop-2-enoate (2-HP2A) HPA HPA Monomer (Stable Ester) Hydrogel Free Radical Polymerization HPA->Hydrogel Network Stable Hydrogel (Crosslinked) Hydrogel->Network HP2A 2-HP2A Polymer (Hemiketal Ester) Acid Photoacid (H+) + Heat (PEB) HP2A->Acid Cleavage Deprotection (Cleavage) Acid->Cleavage Products Polyacrylic Acid + Acetone Cleavage->Products

Fig 1. Mechanistic divergence: HPA forms stable networks, whereas 2-HP2A undergoes acid cleavage.

Quantitative Data & Comparative Analysis

The profound impact of atomic connectivity on macroscopic properties is summarized below.

Property2-Hydroxypropyl acrylate (HPA)2-Hydroxypropan-2-yl prop-2-enoate (2-HP2A)
CAS Number 25584-83-2 (Mixture) / 999-61-150977-29-2
Molecular Formula


Structural Connectivity Primary/Secondary alcohol + Standard esterGeminal diol derivative (Hemiketal ester)
Chemical Stability High (Stable under physiological/industrial conditions)Low (Highly acid-labile and thermally sensitive)
Primary Application Hydrogels, adhesives, automotive coatingsChemically Amplified Resists (CARs), degradable polymers
Cleavage Products Minimal hydrolysis (requires strong acid/base + prolonged heat)Rapidly yields Acetone + Acrylic Acid

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the success of each step is confirmed by an intrinsic physical or chemical shift.

Workflow A: Synthesis and Validation of Stable Hydrogels (HPA)

This workflow utilizes HPA to create a moisture-retaining biomedical hydrogel.

  • Monomer Purification: Pass HPA through a basic alumina column to remove the MEHQ inhibitor. Causality: MEHQ quenches free radicals; its removal ensures predictable, linear polymerization kinetics.

  • Polymerization: Dissolve purified HPA (10% w/v) in deionized water. Add 0.1% w/w N,N'-Methylenebisacrylamide (crosslinker) and 0.5% w/w Ammonium Persulfate (initiator). Heat to 60°C for 4 hours.

  • Self-Validation (Swelling Ratio Test): Submerge the resulting polymer disc in PBS (pH 7.4) for 24 hours.

    • Validation Metric: If the disc dissolves, crosslinking failed. If it swells to a stable equilibrium plateau (typically 300-400% of its initial weight), the stable secondary ester network is successfully validated.

Workflow B: Formulation and Deprotection Assay in CAR Lithography (2-HP2A)

This workflow leverages the hemiketal instability of 2-HP2A for high-resolution patterning.

  • Anhydrous Polymerization: Synthesize Poly(2-HP2A) via controlled radical polymerization in anhydrous THF. Causality: Strict exclusion of moisture and ambient acid prevents premature cleavage of the highly sensitive hemiketal linkages [3].

  • Resist Formulation & Spin Coating: Dissolve Poly(2-HP2A) and 5 wt% Triphenylsulfonium triflate (a Photoacid Generator, PAG) in propylene glycol methyl ether acetate (PGMEA). Spin-coat onto a silicon wafer at 2000 RPM to achieve a 100 nm film.

  • Exposure and Post-Exposure Bake (PEB): Expose the film to DUV light (248 nm) through a photomask. Bake the wafer at 90°C for 60 seconds. Causality: UV light generates protons from the PAG. The 90°C PEB provides the exact thermal activation energy required for the protons to catalyze the hemiketal cleavage, releasing volatile acetone.

  • Self-Validation (FTIR & Development):

    • Chemical Validation: Perform FTIR on the exposed area. Success is confirmed by the disappearance of the C-O-C hemiketal stretch (~1150 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹).

    • Physical Validation: Submerge the wafer in 0.26N Tetramethylammonium hydroxide (TMAH). The exposed regions will rapidly dissolve due to the newly formed polyacrylic acid, leaving a high-resolution positive-tone pattern.

Workflow Step1 1. Spin Coating Poly(2-HP2A) + PAG on Wafer Step2 2. DUV Exposure (PAG releases H+) Step1->Step2 Photons Step3 3. Post-Exposure Bake (PEB) Thermal Cleavage to Acid Step2->Step3 Acid Diffusion Step4 4. Aqueous Base Development (TMAH dissolves exposed areas) Step3->Step4 Solubility Shift

Fig 2. Self-validating workflow for 2-HP2A in Chemically Amplified Resists (CARs).

References

  • Title: 2-HYDROXYPROPYL ACRYLATE | Source: OSHA Occupational Chemical Database | URL: [Link]

  • Title: 2-Hydroxypropyl acrylate | C6H10O3 | Source: PubChem | URL: [Link]

  • Title: Poly(hemiacetal ester)s: New Class of Polymers with Thermally Dissociative Units in the Main Chain | Source: Macromolecules (ACS Publications) | URL: [Link]

  • Title: Novel ester acetal polymers and their application for positive-tone chemically amplified i-line photoresists | Source: Journal of Materials Chemistry C (RSC Publishing) | URL: [Link]

Thermodynamics of Acetone Hemiacetal Ester Formation: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The formation and stability of hemiacetal and particularly hemiacetal ester functionalities are of paramount importance in the field of drug development, primarily in the context of prodrug design.[1][2] Understanding the thermodynamic principles that govern these reversible reactions is critical for predicting the in vivo behavior of such prodrugs, including their absorption, distribution, metabolism, and excretion (ADME) profiles. This in-depth technical guide provides a comprehensive overview of the thermodynamics of acetone hemiacetal ester formation, intended for researchers, scientists, and drug development professionals. It delves into the theoretical underpinnings, experimental methodologies for determining thermodynamic parameters, and practical considerations for designing stable and effective prodrugs.

Introduction

Hemiacetal and ester moieties are frequently incorporated into drug molecules to modulate their physicochemical properties.[3] Hemiacetal esters, in particular, serve as valuable transient functionalities in prodrugs, which are inactive precursors that are metabolically converted to the active drug in the body.[1][2] This strategy can enhance drug solubility, stability, and bioavailability.[2][4] The successful design of a hemiacetal ester prodrug hinges on a delicate thermodynamic balance: the prodrug must be stable enough to reach its target, yet labile enough to release the active drug at the desired site of action. This guide will explore the thermodynamic landscape of acetone hemiacetal ester formation, providing the foundational knowledge required to navigate this critical aspect of drug design.

Part 1: Theoretical Framework - The Thermodynamics of Reversible Reactions

The formation of acetone hemiacetal and its subsequent esterification are reversible processes governed by fundamental thermodynamic principles. The spontaneity and extent of these reactions are determined by the change in Gibbs free energy (ΔG).[5][6]

  • Gibbs Free Energy (ΔG): This is the ultimate determinant of a reaction's spontaneity at constant temperature and pressure.[6] A negative ΔG indicates a spontaneous reaction, a positive ΔG indicates a non-spontaneous reaction, and a ΔG of zero signifies that the system is at equilibrium.[7] The Gibbs free energy change is defined by the equation:

    ΔG = ΔH - TΔS [5][6]

  • Enthalpy (ΔH): This represents the change in heat content of the system during a reaction.[8] An exothermic reaction releases heat (negative ΔH), while an endothermic reaction absorbs heat (positive ΔH).

  • Entropy (ΔS): This is a measure of the change in disorder or randomness of a system.[9] Reactions that result in an increase in the number of molecules or greater molecular freedom typically have a positive ΔS.

  • Equilibrium Constant (Keq): This value quantifies the ratio of products to reactants at equilibrium. It is directly related to the standard Gibbs free energy change (ΔG°) by the equation:

    ΔG° = -RT ln(Keq) [6]

    where R is the gas constant and T is the temperature in Kelvin.

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

G [label="ΔG", pos="0,1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="ΔH", pos="-1.5,0!"]; S [label="ΔS", pos="1.5,0!"]; K [label="Keq", pos="0,-1!"]; T [label="T", pos="0.75,0.5!"];

G -- H [label="-"]; G -- S [label="-T"]; G -- K [label=" α -RT ln"]; } caption: "Relationship between key thermodynamic parameters."

Part 2: Acetone Hemiacetal Formation - A Thermodynamic Perspective

The initial step in the formation of an acetone hemiacetal ester is the reaction of acetone with an alcohol to form a hemiacetal. This is a reversible addition reaction.

Reaction Mechanism: The formation of a hemiacetal can be catalyzed by either acid or base.[10][11] Under acidic conditions, the carbonyl oxygen of acetone is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[12] Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon.

dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Acetone [label="Acetone"]; Alcohol [label="Alcohol"]; Protonation [label="Protonation of Carbonyl (Acid Catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophilic_Attack [label="Nucleophilic Attack"]; Deprotonation [label="Deprotonation"]; Hemiacetal [label="Hemiacetal"];

Acetone -> Protonation; Protonation -> Nucleophilic_Attack; Alcohol -> Nucleophilic_Attack; Nucleophilic_Attack -> Deprotonation; Deprotonation -> Hemiacetal; } caption: "Acid-catalyzed acetone hemiacetal formation pathway."

Factors Influencing Stability:

  • Steric Hindrance: Increased steric bulk on either the ketone or the alcohol can shift the equilibrium towards the starting materials.

  • Electronic Effects: Electron-withdrawing groups on the alcohol can decrease its nucleophilicity, slowing the reaction and potentially shifting the equilibrium. Conversely, electron-donating groups on the acetone can decrease the electrophilicity of the carbonyl carbon.

  • Solvent Effects: The polarity of the solvent can influence the stability of the reactants and products, thereby affecting the equilibrium position.

Thermodynamic Data for Acetone Hemiacetal Formation:

The formation of acyclic hemiacetals is often an equilibrium where neither the reactants nor the products are strongly favored, resulting in an equilibrium constant near 1.[9] The enthalpy change (ΔH) for this reaction is typically slightly negative, as the formation of two C-O single bonds is marginally more stable than one C=O double bond.[9] However, the reaction is entropically unfavorable (negative ΔS) because two molecules combine to form one, leading to a more ordered system.[9]

ParameterTypical Value RangeDriving Force
ΔH -5 to -15 kJ/molFavorable (exothermic)
ΔS -80 to -120 J/mol·KUnfavorable (increased order)
ΔG Slightly positive to slightly negativeDependent on the balance of ΔH and TΔS
Keq 0.1 to 10Often near equilibrium

Part 3: Hemiacetal Esterification - Thermodynamics and Kinetics

The hemiacetal can further react with a carboxylic acid to form a hemiacetal ester. This is also a reversible reaction, often driven to completion by removing the water formed.

Reaction Mechanism: The esterification of a hemiacetal can proceed through various mechanisms, with acid catalysis being common. The acid protonates the hydroxyl group of the hemiacetal, converting it into a good leaving group (water). The carboxylic acid then acts as a nucleophile, attacking the carbocation intermediate.

Thermodynamic vs. Kinetic Control: The reaction conditions can be manipulated to favor either the thermodynamically more stable product or the kinetically favored product (the one that forms fastest). For prodrug design, achieving the thermodynamically stable product is usually the goal to ensure a reasonable shelf-life.

Influence of Catalysts: Acid catalysts accelerate the rate at which equilibrium is reached but do not alter the position of the equilibrium itself.

Thermodynamic Data for Hemiacetal Esterification:

The thermodynamics of hemiacetal esterification are influenced by the stability of the resulting ester. The stability of hemiacetal esters is dependent on their structure; for instance, those with conjugated double bonds are generally less stable than their saturated counterparts.[13]

ParameterTypical Value RangeDriving Force
ΔH -10 to -30 kJ/molGenerally favorable (exothermic)
ΔS Can be positive or negativeDependent on reaction conditions
ΔG Generally negative (if water is removed)Favorable under appropriate conditions
Keq > 1 (if water is removed)Product favored

Part 4: Experimental Determination of Thermodynamic Parameters

Accurate determination of thermodynamic parameters is crucial for understanding and predicting the behavior of hemiacetal ester systems.[14] Several experimental and computational techniques can be employed.

Direct Methods

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a reaction, providing a direct measurement of the enthalpy change (ΔH).[15] By analyzing the binding isotherm, one can also determine the equilibrium constant (Keq) and thus calculate the Gibbs free energy (ΔG) and entropy (ΔS).

Experimental Protocol for ITC:

  • Sample Preparation: Prepare solutions of the hemiacetal and the carboxylic acid in a suitable buffer.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature.

  • Titration: Inject small aliquots of the carboxylic acid solution into the sample cell containing the hemiacetal solution.

  • Data Acquisition: Record the heat changes after each injection.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to extract ΔH, Keq, and the stoichiometry of the reaction.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is particularly useful for determining heat capacity changes (ΔCp) associated with a reaction.

Indirect Methods

Variable Temperature NMR (VT-NMR): This powerful technique allows for the determination of the equilibrium constant (Keq) at different temperatures.[16][17] By plotting ln(Keq) versus 1/T (a van't Hoff plot), the enthalpy (ΔH) and entropy (ΔS) of the reaction can be determined from the slope and intercept, respectively.[18]

Experimental Protocol for VT-NMR:

  • Sample Preparation: Prepare an NMR sample containing the reactants and a suitable deuterated solvent.

  • Instrument Setup: Place the sample in the NMR probe and allow it to equilibrate at the starting temperature.[19]

  • Data Acquisition: Acquire NMR spectra at a series of different temperatures, ensuring the system reaches thermal equilibrium at each temperature.[18][20]

  • Data Analysis: Integrate the signals corresponding to the reactants and products to determine their concentrations and calculate Keq at each temperature.

  • Van't Hoff Analysis: Plot ln(Keq) versus 1/T. The slope of the resulting line is equal to -ΔH/R, and the y-intercept is equal to ΔS/R.

dot graph { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Prepare NMR Sample"]; Equilibrate [label="Equilibrate at T1"]; Acquire [label="Acquire Spectrum at T1"]; Change_T [label="Change to T2"]; Equilibrate2 [label="Equilibrate at T2"]; Acquire2 [label="Acquire Spectrum at T2"]; Repeat [label="Repeat for Multiple Temperatures", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Integrate Peaks & Calculate Keq"]; Plot [label="Create van't Hoff Plot"]; Extract [label="Extract ΔH and ΔS"];

Start -> Equilibrate; Equilibrate -> Acquire; Acquire -> Change_T; Change_T -> Equilibrate2; Equilibrate2 -> Acquire2; Acquire2 -> Repeat; Repeat -> Analyze; Analyze -> Plot; Plot -> Extract; } caption: "Experimental workflow for VT-NMR analysis."

Computational Chemistry:

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to model reaction thermodynamics and predict parameters like ΔH, ΔS, and ΔG.[21] These methods are valuable for screening potential prodrug candidates and for gaining insights into reaction mechanisms at a molecular level.[22]

Part 5: Case Study - A Hypothetical Drug Candidate

Consider a hypothetical drug molecule with a primary alcohol functional group that suffers from poor aqueous solubility. To improve its pharmacokinetic profile, an acetone hemiacetal ester prodrug strategy is proposed.

  • Design: The drug's alcohol is reacted with acetone to form a hemiacetal, which is then esterified with a biocompatible carboxylic acid.

  • Thermodynamic Considerations:

    • Stability at Stomach pH (pH 1-2): The hemiacetal ester must be sufficiently stable to withstand the acidic environment of the stomach to avoid premature release of the drug. The thermodynamics would favor the intact prodrug under these conditions.

    • Lability at Blood pH (pH 7.4): In the bloodstream, the ester linkage should be susceptible to enzymatic or hydrolytic cleavage to release the active drug. The thermodynamics should favor the hydrolysis reaction at this physiological pH.

  • Experimental Approach: VT-NMR and ITC would be employed to determine the thermodynamic parameters of both the formation and hydrolysis of the prodrug under different pH conditions, mimicking the physiological environments.

Conclusion

A thorough understanding of the thermodynamics of acetone hemiacetal ester formation is indispensable for the rational design of effective and safe prodrugs. The interplay of enthalpy and entropy, as reflected in the Gibbs free energy change, dictates the stability and reactivity of these crucial functionalities. By leveraging a combination of theoretical principles and robust experimental techniques such as ITC and VT-NMR, drug development professionals can precisely engineer the thermodynamic properties of hemiacetal ester prodrugs to optimize their performance in vivo. This knowledge-driven approach ultimately contributes to the development of more effective therapeutics with improved patient outcomes.

References

  • Computational Modeling Of Reaction Thermodynamics Us. (n.d.).
  • Calorimetry - Chemistry LibreTexts. (2026, January 27).
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  • Calorimeters: A Complete Guide to Heat Measurement Science. (2024, May 8). FindLight.
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  • Calorimetry - Chemistry 2e | OpenStax. (2019, February 14).
  • Determining thermodynamic parameters of a reaction by electrochemical measurements. (n.d.).
  • Computational Thermodynamic Properties. (n.d.). Fiveable.
  • Thermodynamics in Chemical Reactions: Entropy, Enthalpy, and Free Energy. (2025, October 27).
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  • Calorimetry - IGCSE Chemistry Revision Notes. (2025, March 11). Save My Exams.
  • Variable Temperature NMR Spectroscopy. (n.d.). Oxford Instruments.
  • Estimating Thermodynamic and Equilibrium Quantities of Exothermic Reversible Processes. (2013, May 13). Industrial & Engineering Chemistry Research - ACS Publications.
  • Enthalpy versus entropy—some examples. (2025, May 17).
  • Pressure Stabilization and Solvation Thermodynamics of a Hemiketal Reaction Intermediate. (2025, August 7). ResearchGate.
  • Variable temperature van't Hoff study of the equilibrium of 1 and 4. (n.d.). The Royal Society of Chemistry.
  • PRODRUG DESIGN: AN OVERVIEW. (n.d.).
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  • Essential Principles in Prodrugs Design. (2024, October 27).
  • Gibbs Free Energy. (n.d.).
  • Gibbs free energy - Wikipedia. (n.d.).
  • End-Group Dye-Labeled Poly(hemiacetal ester) Block Copolymers: Enhancing Hydrolytic Stability and Loading Capacity for Micellar (Immuno-)Drug Delivery. (2024, December 9). PubMed.
  • Thermodynamic Parameters Interpretation From Experimental Data. (2021, September 25). YouTube.
  • Hemiacetal and Acetal Formation. (n.d.). Pearson.
  • Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway. (2020, October 30). MDPI.
  • Hydrates, Hemiacetals, and Acetals. (2010, May 28). Master Organic Chemistry.
  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004, June 29). Sites@Rutgers.
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  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (n.d.). PMC.
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Gem-Diol Monoacrylate Esters: A New Frontier in Degradable Polymers and Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel monomers that can impart unique functionalities to polymers is a perpetual driver of innovation in materials science and drug delivery. This technical guide introduces a promising, yet largely unexplored, class of monomers: gem-diol monoacrylate esters. These unique structures, containing both a polymerizable acrylate group and a hydrolytically susceptible gem-diol monoester linkage, offer a compelling platform for the design of next-generation degradable polymers. This document will provide a comprehensive overview of the theoretical underpinnings, proposed synthetic strategies, potential polymerization characteristics, and prospective applications of these novel monomers, with a particular focus on their utility in the development of advanced drug delivery systems and other biomedical applications.

Introduction: The Untapped Potential of Gem-Diol Monoacrylate Esters

Geminal diols (gem-diols), organic compounds featuring two hydroxyl groups attached to the same carbon atom, are typically transient intermediates in the hydration of aldehydes and ketones.[1][2] Their inherent instability and propensity to dehydrate back to the corresponding carbonyl compound has historically limited their isolation and application in synthetic chemistry.[3][4] However, certain structural features, such as the presence of electron-withdrawing groups or incorporation into strained ring systems, can significantly stabilize the gem-diol form.[2][5]

The concept of incorporating this labile gem-diol functionality into a polymerizable monomer, specifically as a monoacrylate ester, opens up exciting possibilities. The resulting gem-diol monoacrylate esters would possess a unique combination of a reactive acrylate moiety for polymerization and a hydrolytically cleavable ester linkage directly attached to the gem-diol carbon. This arrangement is hypothesized to create polymers with precisely controllable degradation profiles, offering a significant advantage over conventional degradable polyesters where hydrolysis can sometimes be slow or difficult to tune.

This guide will serve as a foundational resource for researchers and professionals in polymer chemistry, materials science, and drug development, providing a roadmap for the exploration and exploitation of this novel class of monomers.

The Core Concept: Designing for Degradability

The central hypothesis underpinning the utility of gem-diol monoacrylate esters is the inherent instability of the gem-diol monoester linkage within a polymer backbone. Upon exposure to aqueous environments, this linkage is expected to be susceptible to hydrolysis, leading to the cleavage of the polymer chain.

Diagram 1: Proposed Hydrolytic Degradation of a Polymer Incorporating a Gem-Diol Monoacrylate Ester

Polymer Polymer Backbone with Gem-Diol Monoacrylate Ester Hydrolysis Hydrolysis Polymer->Hydrolysis Water H₂O Water->Hydrolysis Cleavage Polymer Chain Cleavage Hydrolysis->Cleavage Products Degradation Products: - Polymer Fragments with Carboxylic Acid Termini - Aldehyde/Ketone - Acrylate Derivative Cleavage->Products

Caption: Proposed hydrolytic degradation pathway.

This controlled degradation mechanism offers several potential advantages for biomedical applications:

  • Tunable Degradation Rates: The rate of hydrolysis, and therefore polymer degradation, could be finely tuned by modifying the substituents on the gem-diol carbon. Electron-withdrawing groups would be expected to accelerate hydrolysis, while sterically bulky groups might hinder it.

  • Benign Degradation Products: The degradation products are anticipated to be the parent aldehyde or ketone, a polymer fragment with a carboxylic acid terminus, and a small molecule derived from the acrylate portion, all of which could be designed to be biocompatible and readily metabolized.

  • "On-Demand" Drug Release: In the context of drug delivery, the degradation of the polymer matrix could be triggered by specific physiological conditions (e.g., pH changes in tumor microenvironments or endosomes), leading to the controlled and targeted release of encapsulated therapeutic agents.

Synthetic Strategies: Navigating the Challenge of Instability

The synthesis of gem-diol monoacrylate esters presents a significant synthetic challenge due to the inherent instability of the gem-diol moiety. Direct esterification of a pre-formed gem-diol is likely to be complicated by dehydration. Therefore, a more strategic approach is required.

Proposed Synthetic Pathway: Acylation of a Protected Gem-Diol Precursor

A plausible and controllable route to gem-diol monoacrylate esters involves a two-step process starting from a stable aldehyde or ketone.

Step 1: Formation of a Hemiacetal or Related Protected Intermediate. The starting aldehyde or ketone can be reacted with an alcohol under acidic or basic catalysis to form a hemiacetal. This intermediate is generally more stable than the corresponding gem-diol.

Step 2: Selective Monoacylation. The hemiacetal, possessing a single free hydroxyl group, can then be selectively acylated using acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) at low temperatures.[6] This reaction should be performed under anhydrous conditions to prevent hydrolysis of the acryloyl chloride and the hemiacetal.

Diagram 2: Proposed Synthesis of a Gem-Diol Monoacrylate Ester

cluster_0 Step 1: Hemiacetal Formation cluster_1 Step 2: Acylation Aldehyde Aldehyde/Ketone Hemiacetal Hemiacetal Aldehyde->Hemiacetal + R'-OH, H⁺/OH⁻ Alcohol Alcohol (R'-OH) Alcohol->Hemiacetal Monoacrylate Gem-Diol Monoacrylate Ester (as Hemiacetal Acrylate) Hemiacetal->Monoacrylate + Acryloyl Chloride, Base AcryloylChloride Acryloyl Chloride AcryloylChloride->Monoacrylate Base Base (e.g., Et₃N) Base->Monoacrylate

Caption: A two-step synthetic approach.

Table 1: Key Considerations for the Synthesis of Gem-Diol Monoacrylate Esters

ParameterConsiderationRationale
Starting Carbonyl Aldehydes are generally more reactive and form less stable gem-diols than ketones. The presence of electron-withdrawing groups (e.g., in chloral) can stabilize the gem-diol.[7]The choice of carbonyl will directly influence the stability of the intermediate and the final monomer.
Protecting Group The alcohol used for hemiacetal formation should be carefully chosen. A bulky alcohol could offer steric protection during acylation.The protecting group must be stable to the acylation conditions and ideally easily removable if the free gem-diol is desired post-polymerization.
Acylating Agent Acryloyl chloride is highly reactive.[6] Other activated acrylic acid derivatives could also be considered.The high reactivity is necessary for efficient acylation at low temperatures, minimizing side reactions.
Reaction Conditions Low temperatures (-20 to 0 °C) and anhydrous conditions are crucial.Minimizes dehydration of the hemiacetal and hydrolysis of the acylating agent.
Purification Purification of the final monomer will likely require non-aqueous chromatographic techniques.The hydrolytic instability of the product precludes the use of aqueous workups.
Experimental Protocol: A Hypothetical Synthesis of 2,2,2-Trichloro-1-(acryloyloxy)ethan-1-ol

The following is a proposed, yet to be experimentally validated, protocol for the synthesis of a gem-diol monoacrylate ester derived from chloral, a compound known to form a stable gem-diol (chloral hydrate).[7]

  • Formation of the Hemiacetal:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve chloral (1.0 eq) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of anhydrous ethanol (1.0 eq) in diethyl ether via the dropping funnel.

    • Stir the reaction mixture at 0 °C for 1 hour. The formation of the hemiacetal can be monitored by thin-layer chromatography (TLC).

  • Acylation:

    • To the cooled solution of the hemiacetal, add triethylamine (1.1 eq).

    • Slowly add a solution of acryloyl chloride (1.05 eq) in anhydrous diethyl ether via the dropping funnel, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, filter the reaction mixture under a nitrogen atmosphere to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure at a low temperature to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Polymerization and Polymer Properties

Gem-diol monoacrylate esters are expected to undergo free-radical polymerization in a manner analogous to other acrylate monomers. The polymerization can be initiated using standard thermal or photoinitiators.

Table 2: Predicted Properties of Poly(gem-diol monoacrylate ester)s

PropertyPredicted CharacteristicRationale
Degradability Hydrolytically degradable.The gem-diol monoester linkage is the key labile point in the polymer backbone.
Solubility The solubility will depend on the nature of the substituents on the gem-diol carbon and the overall polymer architecture.Hydrophilic or hydrophobic side chains can be incorporated to tune solubility.
Thermal Properties The glass transition temperature (Tg) will be influenced by the side chain structure.Bulky side chains will likely increase the Tg.
Mechanical Properties The mechanical properties will be dependent on the molecular weight and cross-linking density (if applicable).Cross-linking with diacrylates can be used to form hydrogels with tunable mechanical strength.

Applications in Drug Delivery and Beyond

The unique properties of polymers derived from gem-diol monoacrylate esters make them highly attractive for a range of biomedical applications, particularly in the field of drug delivery.

  • Controlled Release Systems: The tunable degradation rate of these polymers could be exploited to create drug delivery vehicles that release their payload over a specific and predetermined timeframe.

  • Stimuli-Responsive Materials: By incorporating specific chemical moieties into the monomer structure, it may be possible to design polymers that degrade in response to specific triggers, such as changes in pH or the presence of certain enzymes. This would enable the development of "smart" drug delivery systems that release their cargo only at the site of action.

  • Temporary Medical Devices: The degradable nature of these polymers makes them suitable for use in temporary medical implants, such as sutures, stents, and scaffolds for tissue engineering, which would degrade and be absorbed by the body after they have served their purpose.

Beyond biomedical applications, these degradable polymers could also find use in environmentally friendly plastics and coatings.

Future Directions and Conclusion

The field of gem-diol monoacrylate esters is in its infancy, and significant research is required to fully realize their potential. Key areas for future investigation include:

  • Optimization of Synthetic Routes: The development of robust and scalable synthetic methods for a variety of gem-diol monoacrylate esters is a critical first step.

  • Detailed Polymerization Studies: A thorough investigation of the polymerization kinetics and the physical and chemical properties of the resulting polymers is necessary.

  • In-depth Degradation Studies: A comprehensive understanding of the degradation mechanisms and the factors that influence the degradation rate is essential for designing materials with predictable performance.

  • Exploration of Applications: The evaluation of these novel polymers in a range of applications, from drug delivery to biodegradable packaging, will be crucial for demonstrating their practical utility.

References

  • Reactivity of "living" t-butyl acrylic anions towards aldehydes: application to the synthesis of hydroxyl-termin
  • Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science.[3][4]

  • Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC.[3]

  • Geminal diol - Wikipedia.[2]

  • Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes - PMC. (Source not found)
  • RAFT Synthesis of Acrylic Copolymers Containing Poly(ethylene glycol)
  • New Aldehyde‐Functional Methacrylic Water‐Soluble Polymers - ResearchG
  • One-Pot Synthesis of α-Substituted Acrylates - ResearchG
  • EP0309248A2 - Acrylated diols - Google Patents.[8]

  • Selective Monoacylation of Diols and Asymmetric Desymmetrization of Dialkyl meso-Tartrates Using 2-Pyridyl Esters as Acylating Agents and Metal Carboxylates as Catalysts - PubMed.[9]

  • Polymer-Based Adaptive Catalyst for Monoacylation of Symmetrical Diols - ChemRxiv. (Source not found)
  • Addition of Water to form Hydrates (Gem-Diols) - Chemistry LibreTexts.[5]

  • The Chemistry and Applications of Gem-Diols | Request PDF - ResearchG
  • Synthesis and polymerization of bio-based acrylates: a review - ResearchG
  • Selective mono-acylation of meso- and C 2-symmetric 1,3- and 1,4-diols - ResearchGate.[10]

  • Selective Monoacetylation of Symmetrical Diols and Selective Monodeacetylation of Symmetrical Diacetates Using HY-Zeolite as Reusable Heterogeneous Catalyst | Request PDF - ResearchGate.[11]

  • Amylase catalyzed synthesis of glycosyl acrylates and their polymerization - RSC Publishing. (Source not found)
  • Polymerization Catalyst of the Triethylaluminum-Chloral Hydrate System. I. Triethylaluminum-Chloral Hydrate Reaction and Catalyst Activity in Cationic Polymerization | Bulletin of the Chemical Society of Japan | Oxford Academic. (Source not found)
  • Embracing the challenges of aldehyde polymerization - American Chemical Society. (Source not found)
  • An In-depth Technical Guide to the Reactions of Acryloyl Chloride with Water and Alcohols - Benchchem.[6]

  • Synthesis and Characterization of Biodegradable Polymers Based on Glucose Deriv
  • Recent progress in selective functionalization of diols via organocatalysis - RSC Publishing. (Source not found)
  • Binary Thiol-Acrylate Photopolymerization for the Design of Degradable Acetal-Functionalized Hydrogels - ResearchG
  • Preparation of Acryloyl Chloride by Adding Acrylic Acid in Drops and Distilling Continuously. (Source not found)
  • US2784237A - Chloral derivatives and methods for their preparation - Google P
  • Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed. (Source not found)
  • Synthesis and Application of Reactive Acrylic Latexes: Effect of Particle Morphology - PMC. (Source not found)
  • Acryloyl Chloride Synthesis Methods | PDF | Distillation | Organic Chemistry - Scribd. (Source not found)
  • Chloral hydrate - Wikipedia.[7]

  • New Methods in the Synthesis of (Meth)

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Methodological & Application

Application Note: Synthesis and Stabilization of 2-Hydroxypropan-2-yl Prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The synthesis of 2-hydroxypropan-2-yl prop-2-enoate (CAS: 50977-29-2) via the direct addition of acrylic acid to acetone presents a unique intersection of thermodynamic and kinetic challenges. As a hemiketal ester, the target molecule is inherently prone to dissociation. Successfully isolating this compound requires a deep understanding of the reaction's causality, specifically balancing the entropic penalty of the addition reaction with the kinetic risk of runaway monomer polymerization.

Thermodynamic Causality: Overcoming the Hemiketal Equilibrium

The formation of a hemiketal ester from a ketone (acetone) and a carboxylic acid (acrylic acid) is entropically unfavorable (


). The equilibrium heavily favors the starting materials. To drive the reaction forward, this protocol employs Le Chatelier's principle by utilizing anhydrous acetone as both the reactant and the primary solvent in a massive molar excess. Furthermore, the reaction must be maintained at near-freezing temperatures (0–5 °C). Because the enthalpy of bond formation is negative (

), lowering the temperature minimizes the

term, making the overall Gibbs free energy (

) more favorable for product formation.
Kinetic Causality: Aerobic Polymerization Inhibition

Acrylic acid is highly reactive and prone to exergonic autoxidation and radical oligomerization, which can lead to catastrophic runaway reactions. The addition of hydroquinone monomethyl ether (MEHQ, 4-methoxyphenol) is mandatory.

Crucially, MEHQ does not trap primary carbon-centered radicals directly . Instead, it requires dissolved molecular oxygen to convert primary radicals into peroxy radicals (ROO•). MEHQ then terminates the chain via hydrogen-atom transfer to the peroxy radical, forming a stable phenoxy radical [1]. Therefore, this protocol must be executed under an aerobic atmosphere (ambient air or dry air sparging). Attempting this synthesis under standard inert-gas (N₂/Ar) Schlenk conditions will disable the MEHQ inhibitor and cause the acrylic acid to polymerize [2].

Experimental Design & Quantitative Specifications

The protocol is designed as a self-validating system. Every reagent choice and environmental condition serves a specific mechanistic purpose that can be monitored in real-time. Anhydrous p-Toluenesulfonic acid (p-TsOH) is selected as the catalyst to protonate the acetone carbonyl, increasing its electrophilicity without introducing water, which would rapidly hydrolyze the hemiketal ester product.

Table 1: Reagent Specifications & Causality
ReagentRoleQuantityCausality / Rationale
Acetone (Anhydrous) Reactant / Solvent10.0 equivDrives equilibrium forward; acts as a thermal heat sink.
Acrylic Acid Reactant1.0 equivLimiting reagent; kept low to minimize polymerization risk.
p-TsOH (Anhydrous) Brønsted Catalyst0.05 equivProtonates acetone carbonyl; must be strictly anhydrous.
MEHQ Radical Inhibitor200 ppmTraps ROO• radicals to prevent runaway polymerization.
Table 2: In-Process Analytical Validation (FT-IR)
Functional GroupStarting Material (cm⁻¹)Product (cm⁻¹)Validation Status
O–H Stretch 2500–3000 (Broad, Acid)~3400 (Sharp, Hemiketal)Confirms addition; loss of acid.
C=O Stretch ~1700 (Conjugated Acid)~1720 (Ester)Confirms esterification.
C=C Stretch 1630–16401630–1640Must remain intact (no polymerization).

Visualizing the Workflows

Workflow A Acetone (Excess) + p-TsOH Cool to 0°C C Controlled Addition Maintain < 5°C, 4-6 hours A->C B Acrylic Acid + MEHQ (200 ppm) Aerobic Conditions B->C D Quench with cold NaHCO3(aq) Extract with Et2O C->D Stop Reaction E Dry over Na2SO4 Concentrate in vacuo (< 20°C) D->E Organic Phase F Purification Neutral Alumina Chromatography E->F G 2-Hydroxypropan-2-yl prop-2-enoate (Store at -20°C) F->G Pure Product

Figure 1: Step-by-step workflow for the synthesis and isolation of the hemiketal ester.

MEHQ R Primary Radical (R•) ROO Peroxy Radical (ROO•) R->ROO Fast O2 Dissolved Oxygen (O2) O2->ROO Stable Stable Phenoxy Radical & Dead Polymer ROO->Stable H-Atom Transfer MEHQ MEHQ Inhibitor (4-Methoxyphenol) MEHQ->Stable

Figure 2: MEHQ radical inhibition mechanism requiring aerobic conditions.

Step-by-Step Protocol & Self-Validating Checkpoints

Phase 1: Preparation of the Reaction Matrix
  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, an internal thermocouple, and an open-air drying tube (filled with anhydrous CaCl₂) to allow oxygen ingress while preventing ambient moisture contamination.

  • Add 200 mL of anhydrous acetone (approx. 2.7 mol) to the flask.

  • Add 0.86 g of anhydrous p-TsOH (5.0 mmol). Stir until completely dissolved.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

Phase 2: Controlled Aerobic Addition
  • In a separate beaker, prepare the reactant solution: 7.2 g of glacial acrylic acid (100 mmol) containing 200 ppm of MEHQ.

  • Transfer the acrylic acid solution to a pressure-equalizing dropping funnel.

  • Begin dropwise addition of the acrylic acid into the stirring acetone solution at a rate of 1 drop per second.

  • Self-Validating Checkpoint (Temperature): Monitor the internal thermocouple. The addition is exothermic. If the temperature spikes above 5 °C, halt the addition immediately and increase the stirring rate. Sustained temperatures above 5 °C shift the equilibrium backward and increase polymerization risk.

  • Self-Validating Checkpoint (Viscosity): Observe the vortex. If the solution becomes viscous or the stir bar struggles, radical polymerization has bypassed the MEHQ inhibitor. Quench the reaction immediately and discard.

  • Once the addition is complete, maintain the reaction at 0–5 °C for 4 to 6 hours.

Phase 3: Quenching and Workup
  • To halt the reaction and prevent the reverse equilibrium, the acid catalyst must be neutralized rapidly. Pour the cold reaction mixture into a vigorously stirring biphasic mixture of 200 mL ice-cold saturated aqueous NaHCO₃ and 150 mL cold diethyl ether (Et₂O).

  • Self-Validating Checkpoint (pH): Test the aqueous layer with pH paper. It must read pH > 7. If acidic, unreacted acrylic acid and p-TsOH remain, which will catalyze the decomposition of the hemiketal ester during concentration. Add more NaHCO₃ until basic.

  • Separate the organic layer. Extract the aqueous layer with an additional 2 × 100 mL of cold Et₂O.

  • Combine the organic layers, wash with 100 mL of cold brine, and dry over anhydrous Na₂SO₄.

Phase 4: Isolation and Storage
  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator). Critical: The water bath must not exceed 20 °C. Heating will cause the hemiketal ester to revert to acetone and acrylic acid.

  • Purify the crude residue via flash column chromatography using Neutral Alumina (not silica gel, as the inherent acidity of silica will degrade the product), eluting with a cold hexane/ethyl acetate gradient.

  • Validate the fractions using FT-IR (refer to Table 2).

  • Pool the pure fractions, concentrate in vacuo at < 20 °C, and immediately store the isolated 2-hydroxypropan-2-yl prop-2-enoate under an air headspace at -20 °C.

References

  • Nayal, O. S., Grossmann, O., & Pratt, D. A. (2025). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry, 23, 4675-4685.[Link] [1]

  • Cutié, S., Henton, D., et al. (1997). The effects of MEHQ on the polymerization of acrylic acid in the preparation of superabsorbent gels. Journal of Applied Polymer Science, 64(3), 577-589.[Link] [2]

Application Note: Protocol for Low-Temperature Radical Polymerization of Hemiacetal Acrylates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Content Focus: Preserving thermally labile linkages via Photoinitiated Reversible Addition-Fragmentation Chain Transfer (Photo-RAFT) polymerization.

Introduction & Mechanistic Rationale

Hemiacetal esters (HAEs) are highly versatile functional groups in polymer chemistry, prized for their dynamic covalent nature, acid-lability, and thermal responsiveness[1]. Polymers incorporating HAE moieties in their side chains or backbones are increasingly utilized in recyclable materials, advanced photoresists, and targeted drug delivery systems due to their ability to undergo controlled degradation into benign small molecules (e.g., carboxylic acids and vinyl ethers)[2][3].

The Causality of Low-Temperature Conditions

The defining feature of the hemiacetal ester linkage—its cleavability—presents a significant synthetic challenge. HAEs are thermally dissociative; at elevated temperatures (typically >60 °C), the equilibrium shifts toward dissociation, yielding a carboxylic acid and a vinyl ether[4][5]. Consequently, conventional thermal free-radical polymerization (FRP) using initiators like AIBN (which requires heating to 65–70 °C) leads to premature monomer degradation, loss of the HAE functionality, and uncontrolled polymerization kinetics.

To preserve the structural integrity of the HAE groups during synthesis, radical polymerization must be conducted at ambient or sub-ambient temperatures. Photoinitiated RAFT (Photo-RAFT) polymerization is the optimal methodology[3][6]. By utilizing a visible-light photocatalyst or direct photoactivation of a chain transfer agent (CTA) at 20 °C, researchers can achieve living/controlled radical polymerization with high fidelity, narrow molecular weight distributions (dispersity, Đ < 1.2), and near-quantitative retention of the HAE linkages[7].

Mechanistic Pathway

Mechanism M Hemiacetal Acrylate Monomer Photo Photo-RAFT (20°C) Controlled Radical M->Photo Visible Light Photocatalyst Thermal Thermal FRP (>70°C) Uncontrolled M->Thermal Heat (e.g., AIBN) Polymer Well-Defined Polymer (Intact Hemiacetal) Photo->Polymer High Fidelity Degrad Degraded Polymer + Vinyl Ether + Acid Thermal->Degrad Thermal Dissociation

Figure 1: Mechanistic divergence of hemiacetal acrylate polymerization under photo-RAFT vs. thermal conditions.

Comparative Data: Thermal vs. Low-Temperature Photo-RAFT

The following table summarizes the causal relationship between polymerization conditions and the structural integrity of the resulting hemiacetal-containing polymers, synthesizing expected outcomes based on established literature[3][4].

Polymerization MethodInitiator / CatalystTemp (°C)Dispersity (Đ)HAE Retention (%)Outcome / Structural Integrity
Thermal FRP AIBN70 °C> 2.0< 40%Poor. Extensive thermal dissociation; cross-linking via liberated vinyl ethers.
Redox FRP APS / TEMED25 °C1.8 - 2.5> 95%Moderate. High HAE retention, but lacks molecular weight control (dead chains).
Photo-RAFT Trithiocarbonate / Blue LED20 °C< 1.2 > 98% Excellent. Living character preserved; intact functional side-chains.

Experimental Protocol: Low-Temperature Photo-RAFT

Self-Validating System Design: This protocol incorporates specific validation checkpoints. Because oxygen is a potent radical scavenger that inhibits low-temperature polymerization, rigorous degassing is mandatory[8][9]. Furthermore, post-polymerization NMR analysis is integrated to verify the absence of vinylic protons, confirming that thermal dissociation did not occur.

Materials & Reagents
  • Monomer: Hemiacetal acrylate derivative (e.g., 1-alkoxyethyl acrylate).

  • Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

  • Photocatalyst: Eosin Y or Ruthenium-based complex (e.g., Ru(bpy)₃Cl₂).

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Light Source: 460 nm Blue LED array.

Workflow Diagram

Workflow Prep 1. Reagent Preparation Degas 2. Freeze-Pump-Thaw (3 Cycles) Prep->Degas Irrad 3. Photoirradiation (λ=460 nm, 20°C) Degas->Irrad Quench 4. Quenching (Air/Darkness) Irrad->Quench Purify 5. Precipitation & Drying Quench->Purify Char 6. SEC/NMR Validation Purify->Char

Figure 2: Step-by-step experimental workflow for low-temperature Photo-RAFT polymerization.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • In a flame-dried Schlenk tube, dissolve the hemiacetal acrylate monomer (1.0 M) in the chosen anhydrous solvent.

  • Add the CTA and photocatalyst. A standard molar ratio of [Monomer]:[CTA]:[Photocatalyst] is 100:1:0.01.

  • Expert Insight: Maintaining a low photocatalyst concentration prevents unwanted side-reactions, ensures uniform light penetration, and simplifies post-reaction purification.

Step 2: Degassing (Freeze-Pump-Thaw)

  • Seal the Schlenk tube with a rubber septum.

  • Submerge the tube in liquid nitrogen until the mixture is completely frozen.

  • Open the stopcock to a high vacuum for 5 minutes to remove dissolved gases (specifically O₂, which quenches radicals and inhibits propagation)[8].

  • Close the stopcock and thaw the mixture in a room-temperature water bath.

  • Repeat this cycle at least three times. Backfill with ultra-pure Argon after the final cycle.

Step 3: Low-Temperature Photoirradiation

  • Place the Schlenk tube in a temperature-controlled photoreactor set to 20 °C (or lower, down to 0 °C using a recirculating chiller).

  • Irradiate with a 460 nm blue LED.

  • Expert Insight: The use of visible light rather than UV prevents non-specific photolysis or cleavage of the delicate hemiacetal ester bonds, which are sensitive to high-energy UV radiation[6].

  • Allow the reaction to proceed for the experimentally determined time (typically 4–12 hours) to reach the desired conversion.

Step 4: Quenching and Purification

  • Quench the polymerization by turning off the light source, opening the tube to ambient air, and adding a small amount of radical inhibitor (e.g., hydroquinone).

  • Dilute the mixture with a minimal amount of solvent and precipitate dropwise into a 10-fold excess of cold, vigorously stirred non-solvent (e.g., n-hexane or diethyl ether, depending on polymer solubility).

  • Collect the polymer by centrifugation or vacuum filtration. Dry under vacuum at room temperature for 24 hours.

  • Critical Warning: Do not use a heated vacuum oven (>40 °C), as this will trigger thermal dissociation of the HAE groups in the solid state[4].

Step 5: Characterization and Validation

  • ¹H NMR Spectroscopy: Analyze the purified polymer in CDCl₃.

    • Validation Check: Confirm the presence of the characteristic acetal methine proton (typically δ 5.8–6.2 ppm). Ensure the absolute absence of vinyl ether protons (δ 4.0–4.5 ppm and 6.4–6.6 ppm), which would indicate undesired thermal dissociation[3].

  • Size Exclusion Chromatography (SEC/GPC): Determine the number-average molecular weight (

    
    ) and dispersity (Đ). A successful Photo-RAFT process will yield a monomodal peak with Đ < 1.25.
    

References

1.[2] Kazama, A., & Kohsaka, Y. (2019). Radical polymerization of 'dehydroaspirin' with the formation of a hemiacetal ester skeleton: a hint for recyclable vinyl polymers. Polymer Chemistry, 10(22), 2764-2768. URL:[Link] 2.[4] Otsuka, H., Fujiwara, H., & Endo, T. (1999). Thermal dissociation behavior of polymers with hemiacetal ester moieties in the side chain: The effect of structure on dissociation temperature. Solid State Ionics. URL:[Link] 3.[5] Otsuka, H., & Endo, T. (2000). Poly(hemiacetal ester)s: New Class of Polymers with Thermally Dissociative Units in the Main Chain. Macromolecules, 33(10), 3528–3531. URL:[Link] 4.[8] /[9] Habibollahi, S., et al. (2021). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. Macromolecules. URL:[Link] 5.[3] Neitzel, A. E., et al. (2019). Hydrolytically-Degradable Homo- and Copolymers of a Strained Exocyclic Hemiacetal Ester. Polymer Chemistry. URL:[Link] 6.[1] Bixenmann, L., et al. (2025). Hemiacetal Ester Side Chains as a Mild Protecting Group for Carboxylic Acids in Polycarbonate Backbones. Macromolecular Rapid Communications. URL:[Link] 7.[6] Chen, M., et al. (2016). Polymers and light: a love–hate relationship. Polymer Chemistry. URL:[Link]

Sources

Application Note: 2-Hydroxypropan-2-yl prop-2-enoate as a Latent Acid Generator

[1]

Executive Summary

2-Hydroxypropan-2-yl prop-2-enoate (CAS: 50977-29-2) is a hemiacetal ester monomer.[1] It serves as a masked form of acrylic acid. Under ambient conditions, the carboxyl group is blocked by a labile 2-hydroxy-2-propyl moiety.[1] Upon heating to a critical threshold (typically

1

This transition drastically alters the polarity of the material (from hydrophobic ester to hydrophilic acid), enabling applications in:

  • Thermally Developable Resists: Solubility change from organic-soluble to base-soluble.[1]

  • Reworkable Coatings: Adhesion loss upon heating due to acid generation.

  • Catalyst Precursors: In-situ generation of carboxylic acid to catalyze secondary reactions (e.g., sol-gel condensation).[1]

Chemical Identity & Properties

PropertyDescription
IUPAC Name 2-Hydroxypropan-2-yl prop-2-enoate
Common Name Acetone Hemiacetal Acrylate
CAS Number 50977-29-2
Molecular Formula

Molecular Weight 130.14 g/mol
Functionality Monofunctional Acrylate (Polymerizable); Labile Hemiacetal Ester (Acid Generating)
Storage

(Hygroscopic, thermally unstable)
Mechanism of Acid Generation

The core utility of this compound lies in its thermal instability.[1] The hemiacetal ester linkage is in equilibrium with the free acid and ketone.[1] Heating shifts this equilibrium irreversibly towards dissociation if the volatile ketone is allowed to evaporate.

Reaction Equation:

1

Mechanism Visualization

The following diagram illustrates the pathway from the latent monomer state to the active acid state within a polymer matrix.

AcidGenerationMonomerLatent Monomer(Hydrophobic Ester)PolymerPolymer Matrix(Pendant Hemiacetal Groups)Monomer->PolymerFree RadicalPolymerizationActivationThermal Activation(Bake > 100°C)Polymer->ActivationSpin Coat & BakeProductsActive State(Hydrophilic Acid)Activation->ProductsDissociationByproductByproduct(Acetone Gas)Activation->ByproductEvaporationSolubility SwitchSolubility SwitchProducts->Solubility SwitchApplication

Figure 1: Transformation pathway of 2-Hydroxypropan-2-yl prop-2-enoate from latent ester to active acrylic acid.

Experimental Protocols

Handling and Storage (Critical)

Warning: Hemiacetal esters are kinetically unstable.[1] They are prone to hydrolysis by atmospheric moisture and premature thermal dissociation.

  • Storage: Store neat monomer at

    
     under argon/nitrogen.
    
  • Solvents: Use anhydrous, non-protic solvents (e.g., Propylene Glycol Methyl Ether Acetate - PGMEA, Anisole). Avoid alcohols or water, which induce trans-acetalization or hydrolysis.[1]

  • Inhibitor: Ensure 100-200 ppm MEHQ is present to prevent premature acrylate polymerization during storage.[1]

Protocol A: Synthesis of Acid-Labile Polymer

This protocol describes incorporating the LAG monomer into a copolymer for lithographic evaluation.[1]

Reagents:

  • Monomer A: 2-Hydroxypropan-2-yl prop-2-enoate (30 mol%) - The LAG[1]

  • Monomer B: Methyl Methacrylate (MMA) (70 mol%) - Matrix provider[1]

  • Initiator: AIBN (Azobisisobutyronitrile)[1]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Preparation: In a glovebox, dissolve Monomer A and Monomer B in THF (20 wt% solids).

  • Initiation: Add AIBN (1 mol% relative to total monomer).

  • Degassing: Seal the vessel and purge with nitrogen for 15 minutes to remove oxygen.

  • Polymerization: Heat the mixture to

    
     for 12 hours.
    
    • Note: Do not exceed

      
       to avoid premature dissociation of the hemiacetal group during polymerization.[1]
      
  • Precipitation: Drop the reaction mixture into cold Hexane to precipitate the polymer.

  • Drying: Vacuum dry the polymer at room temperature (strictly

    
    ) for 24 hours.
    
Protocol B: Thermal Acid Generation & Solubility Switching

This protocol validates the acid generation capability.

Materials:

  • Polymer from Protocol A.[2]

  • Silicon wafers.

  • Developer: 2.38% TMAH (Tetramethylammonium hydroxide) or dilute NaOH.[1]

Workflow:

  • Formulation: Dissolve polymer in PGMEA (5-10 wt%).

  • Coating: Spin coat onto silicon wafer (1500 rpm, 30s).

  • Soft Bake:

    
     for 60s (Remove solvent, keep LAG intact).
    
  • Exposure/Patterning (Optional): If using a photo-thermal sensitizer.

  • Activation Bake (PEB): Heat wafer to

    
     for 60-90 seconds .
    
    • Mechanism:[1][2][3][4][5] Acetone evaporates; pendant groups convert to Acrylic Acid.

  • Development: Immerse in 2.38% TMAH for 30s.

    • Result: The heated areas (now acidic) will dissolve in the base developer.[1] Unheated areas (esters) remain insoluble.[1]

Quantitative Characterization

To verify the conversion of the Latent Acid Generator, use FTIR spectroscopy before and after the Activation Bake.[1]

Functional GroupWavenumber (

)
Change upon Activation (

)
O-H (Hemiacetal) ~3400 (Broad)Disappears / Shifts to Acid O-H
C=O[1] (Ester) ~1730Shifts to ~1700 (Carboxylic Acid dimer)
C-O-C (Acetal) ~1100-1200Intensity Decreases
Mass Loss (TGA) N/A~25-30% weight loss (Acetone evaporation)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Premature Gelation Moisture in solvent caused hydrolysis.[1]Use anhydrous solvents and molecular sieves.
No Solubility Change Activation temperature too low.Increase bake temp to

or time to 2 mins.
Film Thickness Loss Volatilization of acetone.This is intrinsic. Account for ~20% shrinkage in film design.
Poor Adhesion Rapid gas evolution (acetone) causing bubbles.[1]Ramp temperature slowly (

).

References

  • Hemiacetal Ester Exchanges and Mechanism

    • Breteche, A., et al. "Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway." Polymers, 2020.[6][7]

    • [1]

  • Thermal Acid Generators in Resists

    • King Industries.[8] "K-PURE® TAG Thermal Acid Generators Technical Data."

  • General Acetal Hydrolysis Mechanisms

    • Fife, T. H.[3] "General acid catalysis of acetal, ketal, and ortho ester hydrolysis."[3] Accounts of Chemical Research, 1972.[3]

    • [1]

  • Chemical Substance Data

    • eChemPortal. "2-Hydroxypropan-2-yl prop-2-enoate (CAS 50977-29-2)."[1]

    • [1]

Investigating the Copolymerization Kinetics of 2-Hydroxypropyl Acrylate and Styrene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This guide provides a comprehensive framework for studying the free-radical copolymerization kinetics of 2-hydroxypropyl acrylate (HPA) with styrene (St). Understanding the kinetic parameters, specifically the monomer reactivity ratios, is critical for designing copolymers with tailored properties for applications in coatings, adhesives, and biomaterials.[1][2] This document outlines the theoretical underpinnings of copolymerization kinetics, provides detailed, field-proven experimental protocols for synthesis and characterization, and details the analytical methods for calculating reactivity ratios. By explaining the causality behind experimental choices, this guide equips researchers to not only execute the protocols but also to adapt them for novel copolymer systems.

Introduction and Scientific Rationale

The copolymerization of a functional monomer, such as 2-hydroxypropyl acrylate (HPA), with a traditional vinyl monomer like styrene offers a powerful route to synthesize materials that combine desirable structural and functional properties. HPA introduces hydroxyl groups along the polymer backbone, which serve as sites for crosslinking, enhance hydrophilicity, and improve adhesion.[3] Styrene, conversely, contributes rigidity, thermal stability, and hydrophobicity. The final properties of the resulting poly(HPA-co-St) are not merely an average of the homopolymers but are critically dependent on the microstructure of the copolymer chains—that is, the sequence distribution of HPA and St monomer units.

The sequence distribution is directly governed by the copolymerization kinetics, quantified by the monomer reactivity ratios (r_HPA and r_St). These ratios describe the preference of a growing polymer chain ending in a specific monomer unit to add the same or the other type of monomer. Therefore, the precise determination of these kinetic parameters is essential for predicting and controlling the copolymer composition and, consequently, its macroscopic properties. This guide provides the theoretical basis and practical workflows to achieve this.

Theoretical Framework: Understanding Copolymerization Kinetics

Free-radical copolymerization involves four distinct propagation reactions occurring simultaneously, as each of the two types of growing radical chain ends can react with either of the two monomers present.

G M1 M1 New_M1_rad New_M1_rad New_M1_rad_alt New_M1_rad_alt M2 M2 New_M2_rad_alt New_M2_rad_alt New_M2_rad New_M2_rad

The relative rates of these reactions are described by the Mayo-Lewis equation , which relates the composition of the copolymer being formed at any instant to the composition of the monomer feed:

d[M₁] / d[M₂] = ([M₁] / [M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

Where:

  • d[M₁]/d[M₂] is the molar ratio of monomer 1 (HPA) to monomer 2 (St) in the copolymer.

  • [M₁] and [M₂] are the molar concentrations of the monomers in the feed.

  • r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁ are the monomer reactivity ratios .

The values of r₁ and r₂ dictate the copolymer structure:

  • r₁ > 1 : The growing chain ending in M₁ prefers to add another M₁.

  • r₁ < 1 : The growing chain ending in M₁ prefers to add M₂.

  • r₁ ≈ 1 : The growing chain shows no preference.

  • r₁r₂ ≈ 1 : An ideal random copolymer is formed.

  • r₁r₂ ≈ 0 : An alternating copolymer is favored.

Kinetic Models for Determining Reactivity Ratios

Because the Mayo-Lewis equation is a differential equation, its direct application requires that the monomer feed composition remains constant. This is experimentally achieved by carrying the polymerization to very low monomer conversion (<10%). Several linearized methods have been developed to solve for r₁ and r₂ from a series of low-conversion experiments.

  • Fineman-Ross (FR) Method : A widely used linear least-squares method.[4]

  • Kelen-Tüdős (KT) Method : An improvement on the FR method that introduces a constant (α) to provide a more even distribution of data points, reducing bias.[5][6]

Causality Note: While historically significant, these linear methods can be susceptible to statistical inaccuracies. Modern practice strongly recommends using integrated forms of the copolymerization equation or non-linear least-squares methods, which can handle data at higher conversions and are statistically more robust.[7][8] For the highest accuracy, an Error-in-Variables-Model (EVM) approach is considered the most appropriate technique.[9] This guide will detail the KT method for its illustrative value and widespread use, but researchers should consider advanced methods for definitive results.

Comprehensive Experimental and Analytical Protocols

This section provides a step-by-step guide to executing the copolymerization experiments and analyzing the products to determine the reactivity ratios.

G prep 1. Reagent Preparation (Purify Monomers, Prepare Stock) rxn_setup 2. Reaction Setup (Assemble Flasks, Add Reagents) prep->rxn_setup polymerize 3. Polymerization (Degas, Heat to 70°C, Time) rxn_setup->polymerize terminate 4. Termination & Isolation (Cool, Precipitate, Dry) polymerize->terminate nmr 5. Composition Analysis (¹H NMR Spectroscopy) terminate->nmr calc 6. Data Calculation (Determine Copolymer Composition) nmr->calc kinetic 7. Kinetic Analysis (Apply Kelen-Tüdős Method) calc->kinetic r_values 8. Determine Reactivity Ratios (r_HPA and r_St) kinetic->r_values

Protocol 1: Free-Radical Solution Copolymerization

Rationale: Solution polymerization is chosen to maintain a homogeneous system and control viscosity. 1,4-dioxane is a suitable solvent as it dissolves both monomers and the resulting copolymer. AIBN (Azobisisobutyronitrile) is selected as the initiator due to its well-behaved, first-order decomposition kinetics and lack of interference with the hydroxyl group of HPA. The reaction temperature (70°C) ensures a suitable decomposition rate for AIBN. A series of experiments with varying initial monomer feed ratios is crucial for the subsequent kinetic analysis.

Materials:

  • Styrene (St), inhibitor removed (e.g., by passing through a column of basic alumina).

  • 2-Hydroxypropyl acrylate (HPA), inhibitor removed.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • 1,4-Dioxane, anhydrous.

  • Methanol, reagent grade.

  • Schlenk flasks or similar reaction vessels with magnetic stir bars.

  • Nitrogen or Argon source for inert atmosphere.

Procedure:

  • Preparation : Prepare seven separate Schlenk flasks. To each flask, add AIBN (e.g., 0.05 g) and 1,4-dioxane (e.g., 20 mL).

  • Monomer Addition : Add the purified HPA and Styrene monomers to each flask according to the feed ratios specified in Table 1 . The total monomer concentration should be kept constant (e.g., 2 mol/L).

  • Degassing : Seal the flasks and subject each to three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization. After the final thaw, backfill the flasks with an inert gas (N₂ or Ar).

  • Polymerization : Place the flasks in a preheated oil bath at 70°C and start magnetic stirring.

  • Termination : After a predetermined time (e.g., 45-90 minutes, short enough to ensure <10% conversion), quench the reactions by immersing the flasks in an ice-water bath and exposing the contents to air.

  • Isolation : Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol (e.g., 400 mL), with vigorous stirring.

  • Purification : Allow the precipitate to settle, then collect the polymer by filtration. Wash the collected polymer thoroughly with fresh methanol to remove any unreacted monomers and initiator fragments.

  • Drying : Dry the purified copolymer samples in a vacuum oven at 40-50°C to a constant weight.

  • Yield Calculation : Determine the mass of the dry polymer to calculate the percent conversion for each experiment. Confirm that conversion is below 10%.

Protocol 2: Copolymer Composition Analysis by ¹H NMR

Rationale: ¹H NMR spectroscopy is a highly accurate and direct method for determining the molar ratio of monomer units incorporated into the copolymer.[10][11] The aromatic protons of the styrene units provide a distinct, well-resolved signal that can be compared with the signals from the aliphatic protons of the HPA units.

Procedure:

  • Sample Preparation : Dissolve a small amount (10-15 mg) of the dried copolymer in a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition : Acquire the ¹H NMR spectrum for each copolymer sample. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Spectral Integration :

    • Integrate the area of the aromatic protons from the styrene units (Ar_St), which typically appear as a broad multiplet between 6.5 and 7.5 ppm . This signal corresponds to 5 protons.

    • Integrate the area of the methine proton (-CH-OH) from the HPA units (A_HPA), which typically appears around 3.9-4.2 ppm . This signal corresponds to 1 proton.

  • Calculation of Molar Fractions :

    • Let F_St and F_HPA be the mole fractions of styrene and HPA in the copolymer, respectively.

    • The ratio of these mole fractions can be calculated from the integrated areas (I) and the number of protons (N) each integral represents:

      (F_St / F_HPA) = [I(Ar_St) / N(Ar_St)] / [I(A_HPA) / N(A_HPA)] (F_St / F_HPA) = [I(Ar_St) / 5] / [I(A_HPA) / 1]

    • Since F_St + F_HPA = 1, the individual mole fractions can be determined.

Data Presentation and Kinetic Analysis

The data from all experiments should be compiled systematically.

Table 1: Experimental Data for HPA (M₁) and Styrene (M₂) Copolymerization

ExperimentMole Fraction HPA in Feed (f₁)Mole Fraction St in Feed (f₂)Polymer Yield (g)Conversion (%)Mole Fraction HPA in Copolymer (F₁)Mole Fraction St in Copolymer (F₂)
10.100.900.858.50.140.86
20.200.800.818.10.260.74
30.400.600.777.70.450.55
40.500.500.757.50.530.47
50.600.400.797.90.620.38
60.800.200.888.80.780.22
70.900.100.919.10.890.11
Note: Copolymer composition values (F₁ and F₂) are hypothetical and for illustrative purposes.
Protocol 3: Reactivity Ratio Calculation via Kelen-Tüdős Method

Rationale: The KT method linearizes the copolymerization data to allow for graphical determination of the reactivity ratios, minimizing data distortion compared to the FR method.[5]

Procedure:

  • Calculate Parameters G and H : For each experiment, calculate the Fineman-Ross parameters G and H:

    • x = f₁ / f₂

    • y = F₁ / F₂

    • H = x² / y

    • G = x * (y - 1) / y

  • Determine α : Find the lowest (H_min) and highest (H_max) values of H from your data set. Calculate the scaling factor α:

    • α = √(H_min * H_max)

  • Calculate η and ξ : For each experiment, calculate the Kelen-Tüdős variables:

    • η = G / (α + H)

    • ξ = H / (α + H)

  • Graphical Analysis : Plot η (y-axis) versus ξ (x-axis).

  • Determine Reactivity Ratios : Perform a linear regression on the plotted data.

    • The y-intercept (when ξ = 0) gives -r₂/α .

    • The value of η at ξ = 1 gives r₁ .

    • Therefore: r₁ = slope + intercept and r₂ = -α * intercept .

G calc_GH Calculate Fineman-Ross Parameters (G, H) calc_alpha Determine Scaling Factor α = √(H_min * H_max) calc_GH->calc_alpha calc_eta_xi Calculate Kelen-Tüdős Variables (η, ξ) calc_GH->calc_eta_xi calc_alpha->calc_eta_xi plot Plot η vs. ξ and Perform Linear Regression calc_eta_xi->plot get_r Determine r₁ and r₂ from Slope and Intercept plot->get_r feed feed feed->calc_GH copolymer copolymer copolymer->calc_GH

Interpretation and Further Characterization

Based on literature for similar acrylate-styrene systems, one might expect r_HPA (r₁) < 1 and r_St (r₂) ≈ 1.[12] This would imply that both growing radical types prefer to add a styrene monomer, but the preference is much stronger for the HPA radical. The product r₁r₂ would likely be less than 1, indicating a tendency towards random copolymerization with some alternating character. This information is invaluable for predicting the copolymer composition drift as a function of conversion in higher-yield reactions.

For a complete understanding of the synthesized material, further characterization is recommended:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymers, which provides insight into the material's thermal properties and miscibility.

References

  • Creative Biostructure. (n.d.). Determination of Copolymer Compositions. Retrieved from [Link]

  • Chen, H. Y. (1971). NMR Composition Analysis of Copolymers. Rubber Chemistry and Technology, 44(4), 1095-1105.
  • Beckingham, B. S., Sanoja, E., & Lynd, N. A. (2019). Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization. Macromolecules, 52(8), 3045-3054. Retrieved from [Link]

  • Sato, H., et al. (2023). Multivariate statistical analyses of 1H NMR data for binary and ternary copolymer blends to determine the chemical compositions. Scientific Reports, 13(1), 7945.
  • Melville, H. W., Noble, B., & Watson, W. F. (1947). Copolymerization. I. Kinetics and Some Experimental Considerations of a General Theory. Journal of Polymer Science, 2(2), 229-245.
  • Miyake, K., et al. (2018). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst, 143(3), 679-685.
  • Dai, J. (2019).
  • Mao, R., & Huglin, M. B. (1993). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Polymer, 34(8), 1709-1714.
  • Najim, T. S. (2012). Determination of Monomer Reactivity Ratios of Poly (Acrylonitrile – co – vinylacetate). Journal of Basrah Researches (Sciences), 38(2), 1-10.
  • Coşkun, M., Erten, H., Özdemir, E., & Ahmedov, M. A. (1997). 3-Cyclohexyloxy-2-Hydroxypropyl Acrylate-Styrene Copolymers: Synthesis, Characterization, and Reactivity Ratios. Journal of Macromolecular Science, Part A, 34(1), 1-11. Retrieved from [Link]

  • Kelen, T., & Tüdős, F. (1975). Analysis of the linear methods for determining copolymerization reactivity ratios. I. A new improved linear graphic method. Journal of Macromolecular Science: Part A-Chemistry, 9(1), 1-27.
  • O'Driscoll, K. F., & Reilly, P. M. (1998). The error-in-variables-model (EVM) for estimation of reactivity ratios in multicomponent polymerizations.
  • Fineman, M., & Ross, S. D. (1950). Linear method for determining monomer reactivity ratios in copolymerization. Journal of Polymer Science, 5(2), 259-262.

Sources

Application Note: Lithographic Performance of Poly(2-hydroxypropan-2-yl prop-2-enoate) Thin Films

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers and drug development professionals in the lithographic processing of Poly(2-hydroxypropan-2-yl prop-2-enoate) (referred to herein as PHPP ).

Given the specific chemical structure—an acrylate backbone with a tertiary alcohol pendant group—this material exhibits unique Dual-Tone capabilities. It can function as a Positive Tone Chemically Amplified Resist (CAR) via acid-catalyzed deprotection (ideal for high-resolution patterning) or as a Negative Tone Hydrogel via crosslinking (ideal for Bio-MEMS and drug delivery scaffolds).

Executive Summary

Poly(2-hydroxypropan-2-yl prop-2-enoate) (PHPP) represents a specialized class of functionalized acrylate polymers. Its structure combines a polymerizable acrylate backbone with a labile tertiary alcohol moiety (


).
  • For Semiconductor Applications: The tertiary ester linkage is acid-sensitive, allowing for Positive Tone imaging suitable for 193 nm and EUV lithography protocols.

  • For Bio-MEMS & Drug Delivery: The hydroxyl functionality allows for inter-chain hydrogen bonding and covalent crosslinking, facilitating Negative Tone patterning of biocompatible hydrogels.

This guide provides validated protocols for both operational modes, focusing on film uniformity, sensitivity, and line-edge roughness (LER).

Chemical Mechanism & Material Properties[1]

The Dual-Tone Mechanism

The lithographic behavior of PHPP is dictated by the post-exposure bake (PEB) conditions and the choice of developer.

  • Mechanism A: Positive Tone (Acid-Catalyzed Deprotection) In the presence of a Photo-Acid Generator (PAG), exposure to UV/E-beam generates a proton (

    
    ). During PEB, this proton attacks the tertiary ester oxygen. The bulky 2-hydroxypropan-2-yl group is cleaved (deprotection), converting the insoluble ester into soluble Poly(acrylic acid)  and releasing acetone as a volatile byproduct.
    
    • Developer: Aqueous Alkaline (0.26N TMAH).

  • Mechanism B: Negative Tone (Radical Crosslinking) When formulated with a crosslinker (e.g., melamine derivatives) or exposed to high-dose E-beam, the hydroxyl groups undergo dehydration or transesterification, forming an insoluble network.

    • Developer: Organic Solvent (PGMEA or Ethyl Lactate).

Key Material Parameters
ParameterValue / CharacteristicImpact on Lithography
Glass Transition (

)
~115°C - 125°CDetermines PEB stability; prevents pattern collapse.
Refractive Index (

)
~1.50 (at 193 nm)Standard for acrylate platforms; matches silica substrates.
Solubility PGMEA, Ethyl LactateCompatible with standard fab waste streams.
Surface Adhesion High (due to -OH groups)Reduces need for aggressive HMDS priming.

Experimental Protocols

Substrate Preparation
  • Cleaning: Piranha clean (

    
     3:1) for 10 min, followed by DI water rinse and 
    
    
    
    blow dry.
  • Dehydration Bake: 200°C for 5 min on a contact hotplate.

  • Priming: Vapor prime with HMDS (Hexamethyldisilazane) is optional but recommended for features <100 nm to prevent pattern collapse. PHPP has intrinsic adhesion due to hydroxyl groups.

Formulation

Standard Positive Tone Resist Mix:

  • Polymer: PHPP (10 wt% in PGMEA).

  • PAG: Triphenylsulfonium triflate (TPS-Tf) (2-5 wt% relative to polymer).

  • Quencher: Trioctylamine (0.1 wt%) to control acid diffusion.

Coating & Soft Bake (PAB)
  • Dispense: Static dispense 2 mL of solution onto a 4-inch Si wafer.

  • Spin:

    • Step 1: 500 rpm for 5s (Spread).

    • Step 2: 2500-3000 rpm for 45s (Target thickness: 150-200 nm).

  • Post-Apply Bake (PAB): 100°C for 60s.

    • Critical Note: Do not exceed 110°C during PAB. The tertiary alcohol leaving group is thermally labile; excessive heat will cause "dark erosion" (unexposed film loss).

Exposure & Post-Exposure Bake (PEB)
  • Exposure Source:

    • E-beam: 30 kV, Dose range 20–100

      
      .
      
    • DUV (248/193 nm): Dose range 10–50

      
      .
      
  • PEB (The Amplification Step):

    • Temperature: 115°C for 60-90s.

    • Observation: You may observe a slight thickness reduction (~5-10%) in exposed areas due to the volatilization of the acetone leaving group. This is normal.

Development
  • For Positive Tone:

    • Immersion in 0.26N TMAH (Tetramethylammonium hydroxide) for 30-60s.

    • Rinse with DI water for 30s.

    • Spin dry.

  • For Negative Tone (Solvent Develop):

    • Immersion in n-Butyl Acetate or PGMEA for 30s.

    • Rinse with Isopropanol (IPA).

Mechanism Visualization

The following diagram illustrates the bifurcation of the lithographic process based on the chosen developer and additive strategy.

PHPP_Lithography_Mechanism cluster_Positive Positive Tone (Standard) cluster_Negative Negative Tone (Bio-MEMS) RawPolymer PHPP Thin Film (Tertiary Alcohol Ester) Exposure Exposure (EUV / E-beam / 193nm) RawPolymer->Exposure AcidGen Acid Generation (H+ from PAG) Exposure->AcidGen PAG Activation Crosslink Radical Crosslinking (High Dose / Crosslinker) Exposure->Crosslink No PAG / High Dose PEB_Pos PEB (115°C) Acid-Catalyzed Cleavage AcidGen->PEB_Pos Product_Pos Poly(Acrylic Acid) + Acetone (Volatile) PEB_Pos->Product_Pos -C(CH3)2OH Cleavage Develop_Pos Develop in TMAH (Exposed Regions Dissolve) Product_Pos->Develop_Pos Network Insoluble Polymer Network (Hydrogel Formation) Crosslink->Network Develop_Neg Develop in Organic Solvent (Unexposed Regions Dissolve) Network->Develop_Neg

Figure 1: Dual-tone lithographic pathway for PHPP. Left branch: Chemically Amplified Positive Tone. Right branch: Crosslinking Negative Tone.

Troubleshooting & Optimization

Swelling in Negative Tone Mode

A common issue with hydroxy-functionalized acrylates in negative tone processing is solvent swelling , leading to "snaking" lines or bridged features.

  • Solution: Use a specific rinse sequence. Instead of pure IPA, use a graded rinse: PGMEA

    
     PGMEA:IPA (1:1) 
    
    
    
    IPA. This reduces osmotic shock to the polymer network.
T-Topping in Positive Tone Mode

If the top of the resist profile widens (T-top), it indicates acid loss at the surface due to airborne base contamination (amines).

  • Solution: Apply a top-coat barrier or minimize the delay between Exposure and PEB. Ensure the cleanroom environment is amine-filtered.

Adhesion Failure
  • Solution: If using the Positive Tone process on gold or glass substrates (common in drug delivery chips), incorporate an adhesion promoter monomer (e.g., 2% silane-methacrylate) into the formulation or increase the PAB temperature slightly to 105°C to promote hydrogen bonding with the substrate.

References

  • Synthesis of Acrylate Dual-Tone Resists and the Effect of Their Molecular Weight on Lithography Performance. Polymers (MDPI).

  • Imprint Lithography on Poly(2-hydroxyethyl methacrylate) (PHEMA) and Epoxydised Novolac.

  • Photosensitive Resin Composition (Patent EP2937732A1).

    • Source: [3]

  • High-Refractive Index Acrylate Polymers for Applications in Nanoimprint Lithography . University of California / LBNL.[6]

Sources

Application Note: Precision Synthesis of Poly(2-Hydroxypropyl Acrylate) via RAFT Polymerization

[1][2][3]

Introduction & Chemical Context

The monomer 2-Hydroxypropan-2-yl prop-2-enoate is technically a nomenclature variation referring to 2-Hydroxypropyl Acrylate (HPA) . In industrial and pharmaceutical contexts, HPA typically exists as a mixture of isomers: the primary ester 2-hydroxypropyl acrylate and the secondary ester 2-hydroxy-1-methylethyl acrylate.

Poly(HPA) is a critical material in drug delivery due to its thermoresponsive behavior (Lower Critical Solution Temperature, LCST) and hydroxyl functionality, which allows for post-polymerization conjugation of bioactive ligands.[1] However, the polymerization of HPA presents specific challenges:

  • High Propagation Rate (

    
    ):  Acrylates propagate rapidly, requiring a RAFT agent with a high transfer coefficient (
    
    
    ) to maintain dispersity control.[1]
  • Side Reactions: The secondary radical species in acrylates are prone to back-biting and branching at high conversions.

  • Retardation: Dithiobenzoate RAFT agents often cause significant rate retardation in acrylates.

This guide details the selection of Trithiocarbonate RAFT agents to achieve low dispersity (Đ < 1.[1]15) and high end-group fidelity.

RAFT Agent Selection Strategy

The choice of RAFT agent is governed by the "Z-group" (stabilizing) and "R-group" (leaving/re-initiating) balance.[1] For acrylates like HPA, the propagating radical is a secondary carbon.[1]

The Logic of Trithiocarbonates

While dithiobenzoates (e.g., CPADB) are excellent for methacrylates, they stabilize the intermediate radical too well for acrylates, leading to slow fragmentation and rate retardation.[1] Trithiocarbonates are the gold standard for HPA because they provide rapid fragmentation without compromising control.[1]

ComponentRecommended StructureRationale
Z-Group S-Dodecyl (Trithiocarbonate)Provides sufficient stability for the adduct radical but allows fast fragmentation. Less retardation than Phenyl (Dithiobenzoate).[1]
R-Group Propionic Acid or Cyanomethyl The R-group radical must be more stable than the acrylate propagating radical to ensure efficient re-initiation. A secondary R-group (like propionic acid) matches the acrylate backbone perfectly.[1]
Recommended Agents
  • Primary Recommendation: DoPAT

    • Chemical Name: 2-(Dodecylthiocarbonothioylthio)propionic acid[1][2]

    • Why: The secondary R-group mimics the acrylate chain end, ensuring seamless re-initiation.[1] The carboxylic acid handle allows for subsequent bioconjugation.[1]

  • Alternative: EMP

    • Chemical Name: 2-(((Ethylthio)carbonothioyl)thio)propanoic acid[1]

    • Why: Suitable for lower molecular weight targeting; easier to remove post-synthesis due to lower boiling point of degradation products.[1]

RAFT Agent Selection Flowchart[3][4]

RAFT_SelectionMonomerMonomer: 2-Hydroxypropyl Acrylate (HPA)RadicalTypePropagating Species: Secondary RadicalMonomer->RadicalTypeConstraintConstraint: Avoid Rate RetardationRadicalType->ConstraintDecisionSelect Z-GroupConstraint->DecisionDithiobenzoateDithiobenzoate (e.g., CPADB)High Stability -> RetardationDecision->DithiobenzoateAvoidTrithiocarbonateTrithiocarbonate (e.g., DoPAT)Fast Fragmentation -> Good ControlDecision->TrithiocarbonateSelectFinalChoiceRecommended: DoPAT(Z=S-Dodecyl, R=Propionic Acid)Trithiocarbonate->FinalChoice

Figure 1: Decision logic for selecting Trithiocarbonates over Dithiobenzoates for Acrylate polymerization.

Experimental Protocol

Target: Poly(2-Hydroxypropyl Acrylate) (PHPA) Target Mn: 15,000 g/mol Target Dispersity (Đ): < 1.15[1]

A. Reagents & Preparation[1][2][4][5][6][7]
  • Monomer: 2-Hydroxypropyl acrylate (HPA).[3][4] Note: Commercial HPA contains MEHQ inhibitor. Pass through a basic alumina column or wash with 5% NaOH prior to use.

  • RAFT Agent: 2-(Dodecylthiocarbonothioylthio)propionic acid (DoPAT).[1][2]

  • Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)).[1] Recrystallize from methanol.

  • Solvent: 1,4-Dioxane (anhydrous) or Ethanol (if food/bio grade is required).[1]

B. Stoichiometry Calculations

The Degree of Polymerization (DP) is determined by the ratio

1


1
C. Step-by-Step Workflow
  • Charge: In a Schlenk tube equipped with a magnetic stir bar, dissolve HPA (2.0 g, 13.8 mmol), DoPAT (48 mg, 0.138 mmol), and AIBN (2.2 mg, 0.0138 mmol) in 1,4-Dioxane (6.0 mL).

    • Expert Tip: Keep monomer concentration between 20-30 wt%. Too dilute leads to slow rates; too concentrated promotes gelation via chain transfer to polymer.

  • Degas: Seal the tube with a rubber septum. Perform 4 cycles of Freeze-Pump-Thaw (FPT).

    • Why: Oxygen is a radical scavenger. Incomplete degassing is the #1 cause of induction periods and dead chains.[1]

  • Polymerize: Immerse the flask in a pre-heated oil bath at 70°C . Stir at 500 rpm.

  • Monitor: Withdraw aliquots at t=0, 2, 4, and 8 hours via syringe (under

    
     flow) for NMR (conversion) and GPC (molecular weight).
    
    • Stop Condition: Terminate reaction at 80-90% conversion to avoid "back-biting" (branching).

  • Quench: Cool the flask rapidly in liquid nitrogen or ice water and expose to air to terminate radicals.

  • Purification:

    • Dilute the reaction mixture with a small amount of acetone.

    • Precipitate dropwise into cold Diethyl Ether or Hexane:Ether (1:1) .[1] PHPA is sticky; cold precipitation prevents agglomeration.[1]

    • Decant supernatant, redissolve in acetone, and precipitate a second time.

  • Drying: Dry under high vacuum at room temperature for 24 hours.

D. Experimental Workflow Diagram

Protocol_FlowPrep1. Mix Reagents(HPA, DoPAT, AIBN, Dioxane)Degas2. Degas(Freeze-Pump-Thaw x4)Prep->DegasHeat3. Polymerize(70°C, 8-12 hours)Degas->HeatN2 AtmosphereQuench4. Quench(Liquid N2 + Air)Heat->Quench<90% Conv.Purify5. Precipitate(Cold Diethyl Ether)Quench->Purify

Figure 2: Standard workflow for RAFT polymerization of HPA.[1]

Results & Troubleshooting

Expected Data Profile
ParameterValueNotes
Conversion 80 - 90%Higher conversion risks branching.
Mn (GPC) Linear vs. ConversionShould follow a linear trend (First-order kinetics).[1]
Dispersity (Đ) 1.05 - 1.15If > 1.3, check degassing or [CTA]:[I] ratio.[1]
Appearance Viscous oil / Soft solidSlightly yellow due to trithiocarbonate end-group.
Troubleshooting Guide
  • Problem: High Dispersity (>1.3)

    • Cause: "Hybrid" behavior.[1] The R-group of the RAFT agent may be too stable compared to the acrylate radical.[1]

    • Solution: Switch from a tertiary R-group (like cyanoisopropyl in CPADB) to a secondary R-group (propionic acid in DoPAT).[1]

  • Problem: Induction Period

    • Cause: Residual oxygen.

    • Solution: Increase FPT cycles or switch to vigorous Argon sparging (30 mins).

  • Problem: Gelation

    • Cause: Diacrylate impurities. Commercial HPA can contain traces of diacrylates.[1]

    • Solution: Verify monomer purity via GC-MS; lower conversion target to 70%.

References

  • Vo, C. D., Rosselgong, J., Armes, S. P., & Tirelli, N. (2010).[4][1] Stimulus-Responsive Polymers Based on 2-Hydroxypropyl Acrylate Prepared by RAFT Polymerization.[3][4][5] Journal of Polymer Science Part A: Polymer Chemistry, 48(9), 2032–2043.[3][4][1]

    • [1]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] Living Radical Polymerization by the RAFT Process.[4][1][2][6][5][7] Australian Journal of Chemistry, 58(6), 379-410.[1]

    • [1]

  • Sigma-Aldrich. (n.d.).

    • Keddie, D. J. (2014).[1] A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43, 496-505.[1]

      Incorporating 2-Hydroxypropan-2-yl prop-2-enoate into UV-curable resins

      Author: BenchChem Technical Support Team. Date: March 2026

      Part 1: Executive Summary & Technical Scope

      Objective: This guide details the protocol for incorporating 2-Hydroxypropan-2-yl prop-2-enoate (often referred to in industrial literature as a specific isomer of Hydroxypropyl Acrylate or HPA ) into UV-curable formulations.[1] While standard acrylates provide structural backbone, the inclusion of the 2-hydroxypropan-2-yl moiety introduces a critical secondary functionality: a pendant hydroxyl group located on a branched propyl chain.[1]

      Target Audience: Drug development professionals and biomaterial scientists designing hydrogels , drug-eluting coatings , or mucoadhesive patches .[1]

      Key Technical Value:

      • Hydrophilicity Modulation: The hydroxyl group significantly lowers the contact angle, promoting wetting on biological tissues.[1]

      • Post-Cure Functionalization: The pendant -OH group remains unreacted during the radical cure, serving as an anchor point for subsequent conjugation of drugs, peptides, or antibodies.[1]

      • Swelling Control: In hydrogel networks, this monomer acts as a hydrophilic diluent, regulating the equilibrium water content (EWC) and drug release kinetics.[1]

      Part 2: Chemical Mechanism & Rationale[1][2][3]

      Structural Logic

      The molecule 2-Hydroxypropan-2-yl prop-2-enoate (CAS 50977-29-2) consists of an acrylate head (reactive site) and a tertiary alcohol tail (functional site).[1][2]

      • Acrylate Head (

        
        ):  High reactivity to free-radical photopolymerization.[1]
        
      • Tertiary Alcohol Tail (

        
        ):  Unlike primary alcohols (e.g., HEA), the tertiary structure provides steric bulk.[1] This reduces hydrogen bonding density slightly compared to HEA but improves hydrolytic stability of the ester linkage in vivo.[1]
        
      Curing Mechanism

      The polymerization follows a Type I (cleavage) photoinitiation pathway.[1] Upon UV exposure, the photoinitiator generates radicals that attack the acrylate double bond.[1] The hydroxyl group does not participate in the radical cure; it remains passive, creating a "brush" of hydrophilic sites within the crosslinked matrix.[1]

      G PI Photoinitiator (e.g., Irgacure 2959) Rad Free Radicals (R•) PI->Rad Homolytic Cleavage UV UV Energy (365nm) UV->PI Excitation Mono Monomer: 2-Hydroxypropan-2-yl prop-2-enoate Rad->Mono Initiation Prop Propagation (Chain Growth) Mono->Prop Acrylate C=C Attack Net Crosslinked Network (Pendant -OH groups) Prop->Net Crosslinking Bio Bio-Interface (H-Bonding/Wetting) Net->Bio Surface Interaction

      Figure 1: Mechanistic pathway from photoinitiation to bio-functional network formation.[1]

      Part 3: Experimental Protocol

      Safety Warning: Acrylates are potent sensitizers.[1] All steps must be performed in a fume hood using nitrile gloves.[1] The tertiary alcohol moiety does not mitigate the acrylate toxicity prior to curing.[1]

      Materials Checklist
      ComponentRoleRecommended ReagentConcentration Range
      Monomer Functional Backbone2-Hydroxypropan-2-yl prop-2-enoate10% - 50% (w/w)
      Co-Monomer Structural SupportPEGDA (MW 575 or 700)40% - 80% (w/w)
      Photoinitiator Radical SourceLAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) or Irgacure 29590.1% - 0.5% (w/w)
      Solvent Diluent/PorogenPBS (Phosphate Buffered Saline)0% - 50% (v/v)
      Formulation Protocol (The "Self-Validating" Mix)

      Rationale: We use a "master batch" approach to ensure initiator homogeneity before adding the reactive monomer.[1]

      • Initiator Dissolution: Dissolve the Photoinitiator (LAP or Irgacure) in the Solvent (PBS or Water) first.[1] Vortex for 2 minutes until clear.

        • Validation: If the solution is cloudy, sonicate at 40°C. Do not proceed until optically clear.[1]

      • Monomer Integration: Add the 2-Hydroxypropan-2-yl prop-2-enoate to the initiator solution.[1]

        • Note: This monomer is viscous.[1][3] Pipette slowly to avoid bubbles.[1]

      • Degassing (Critical Step): Oxygen inhibits acrylate polymerization.[1]

        • Method: Bubble Nitrogen (

          
          ) gas through the resin for 10 minutes OR place in a vacuum desiccator for 5 minutes.[1]
          
        • Why? Failure to degas will result in a tacky surface ("oxygen inhibition layer") which is unacceptable for biomedical implants.[1]

      Curing Workflow

      Workflow cluster_0 Preparation Phase cluster_1 Curing Phase Step1 Weigh Monomer (Inert Atmosphere) Step2 Add Photoinitiator (0.5% w/w) Step1->Step2 Step3 Degas (N2 Purge) 10 mins Step2->Step3 Step4 Cast into Mold (Teflon/Silicone) Step3->Step4 Immediate Transfer Step5 UV Exposure (365nm, 10 mW/cm²) Step4->Step5 2-5 mins Step6 Post-Cure Wash (Remove unreacted monomer) Step5->Step6 Ethanol/Water Wash

      Figure 2: Step-by-step fabrication workflow for hydrogel synthesis.

      Step-by-Step Curing:

      • Casting: Pipette the degassed formulation into a Teflon mold (0.5mm - 1.0mm depth).

      • Exposure: Expose to UV light (365nm LED source recommended).

        • Dosage: 10 mW/cm² for 120 seconds (Total Energy = 1.2 J/cm²).[1]

        • Observation: The clear liquid should turn into a solid, slightly opaque gel.[1]

      • Leaching (Biocompatibility Step):

        • Immerse the cured gel in sterile DI water for 24 hours, changing water every 6 hours.[1]

        • Reason: This removes unreacted monomers and photoinitiator fragments which are cytotoxic.[1]

      Part 4: Characterization & Quality Control

      To validate the incorporation of the hydroxy-functional monomer, perform the following assays.

      Swelling Ratio Analysis

      The presence of the hydroxyl group increases water uptake compared to pure acrylate networks.[1]

      Protocol:

      • Dry the cured gel in a vacuum oven at 40°C for 24h (

        
        ).
        
      • Immerse in PBS at 37°C for 24h (

        
        ).
        
      • Calculate Swelling Ratio (

        
        ):
        
        
        
        
        [1]

      Expected Data Trends:

      Monomer Content (%) Swelling Ratio (%) Contact Angle (°) Notes
      0% (Pure PEGDA) ~20% 65° Rigid, low drug uptake
      20% HPA-iso ~45% 50° Optimal balance

      | 50% HPA-iso | ~120% | 35° | Soft, mechanically weak |[1]

      Spectroscopy Validation (FTIR)
      • Target Peak: Look for the broad -OH stretch at 3300-3500 cm⁻¹ .[1]

      • Conversion Check: Monitor the disappearance of the Acrylate C=C peak at 1635 cm⁻¹ and 810 cm⁻¹ . A reduction of >90% indicates successful cure.[1]

      Part 5: Troubleshooting

      IssueProbable CauseCorrective Action
      Surface Tacky/Wet Oxygen InhibitionIncrease
      
      
      purge time or cover mold with Mylar film during cure.
      Opaque/White Gel Phase SeparationThe monomer is hydrophobic before cure.[1] Add a co-solvent (e.g., Ethanol) or increase PEGDA ratio.
      Yellowing Photoinitiator BurnReduce UV intensity and increase time.[1] Switch from TPO to Irgacure 2959.
      High Cytotoxicity Residual MonomerExtend the post-cure leaching phase to 48 hours; verify conversion via FTIR.[1]

      References

      • Monomer Properties & Synthesis

        • National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 102264, 2-Hydroxypropyl acrylate.[1] Retrieved from [Link]

      • Hydrogel Formulation Protocols

        • Zhang, X., et al. (2018).[1] "Synthesis of methacrylate-based hydrogels crosslinked through Diels–Alder reaction." Green Chemistry. (Demonstrates use of hydroxy-functional acrylates in hydrogels). Retrieved from [Link]

      • Biomedical UV Curing Standards

        • RadTech International.[1] "UV/EB Curing of Acrylates for Biomedical Applications."[1] (General guidelines on oxygen inhibition and biocompatibility). Retrieved from [Link]

      • Chemical Structure Verification

        • ChemSrc. "CAS 50977-29-2: 2-hydroxypropan-2-yl prop-2-enoate."[1][2] (Confirmation of specific isomer existence). Retrieved from [Link][1]

      Sources

      Troubleshooting & Optimization

      Preventing premature hydrolysis of 2-Hydroxypropan-2-yl prop-2-enoate

      Author: BenchChem Technical Support Team. Date: March 2026

      To: Research Team / Process Chemistry Group From: Senior Application Scientist, Advanced Materials Division Subject: Technical Guide: Stabilization of 2-Hydroxypropan-2-yl prop-2-enoate Ticket ID: #HYD-ACR-002

      Executive Summary & Molecule Identification

      You have inquired about preventing the premature hydrolysis of 2-Hydroxypropan-2-yl prop-2-enoate .

      Critical Structural Diagnosis: Based on IUPAC nomenclature (

      
      ), this molecule is structurally distinct from standard 2-hydroxypropyl acrylate (HPA). It is a hemiacetal ester  (specifically, the mono-acrylate ester of acetone hydrate).
      
      • Structure: An acrylate group attached to the central carbon of a 2-hydroxypropane moiety.

      • Chemical Nature: This is a gem-diol monoester . Unlike standard esters, it exists in a delicate equilibrium. It is designed to be labile (often used in photo-acid generating lithography or controlled release).

      • Failure Mode: It does not just hydrolyze; it decomposes . The hydrolysis products are Acrylic Acid and Acetone .

      The Vicious Cycle: The decomposition releases Acrylic Acid. This acid acts as an autocatalyst, lowering the pH and exponentially accelerating further decomposition (and potentially initiating runaway polymerization).

      Part 1: The Stabilization Protocol (Storage & Handling)

      This molecule cannot be treated like a standard monomer. It requires a "Zero-Proton, Zero-Water" environment.

      The "Dry & Neutral" Storage System
      ParameterSpecificationTechnical Rationale
      Temperature -20°C to -40°C Arrhenius equation dictates that lower T significantly retards the cleavage of the hemiacetal bond.
      Water Content < 50 ppm Water is the reagent of destruction. Standard "anhydrous" (<200 ppm) is insufficient for long-term stability.
      Acidity (pH) Neutral to Slightly Basic CRITICAL: Trace acid catalyzes the
      
      
      cleavage mechanism.
      Stabilizer MEHQ + Acid Scavenger MEHQ (100-200 ppm) prevents radical polymerization, but you must add an acid scavenger (e.g., hindered amine) to prevent hydrolysis.
      Container Passivated Aluminum / HDPE Do not use standard glass. The surface silanols (
      
      
      ) on borosilicate glass are acidic enough to initiate decomposition.
      Pre-Usage Purification (The "Acid Strip")

      Before any reaction, you must strip accumulated autogenic acid.

      • Step 1: Pass the monomer through a column of Basic Alumina (Brockmann Grade I, activated).

        • Why: Removes acrylic acid and trace water.

      • Step 2: If the monomer smells strongly of acetone, it has already degraded significantly. Discard.

      Part 2: Reaction Engineering (Preventing In-Process Hydrolysis)

      When using this monomer in synthesis (e.g., copolymerization), you must engineer the solvent system to suppress the equilibrium shift.

      Troubleshooting Workflow: The "Safe Zone" Matrix

      Q: My reaction mixture turns cloudy or precipitates.

      • Cause: Formation of Poly(acrylic acid) due to hydrolysis, or phase separation of water.

      • Fix: Switch to a hydrophobic solvent (e.g., Toluene, DCM) to exclude atmospheric moisture. Avoid hygroscopic solvents like THF unless freshly distilled/dried.

      Q: The viscosity increases uncontrollably (Gelation).

      • Cause: Hydrolysis generated Acrylic Acid

        
         Acid catalyzed crosslinking OR uncontrolled radical polymerization.
        
      • Fix: Add 0.5% Triethylamine or a solid acid scavenger (e.g.,

        
        ) to the reaction vessel to buffer the system.
        

      Q: GC/MS shows Acetone peak.

      • Cause: Thermal decomposition in the injector port.

      • Fix: This is an artifact. Use Cold-On-Column injection or LC-MS (Electrospray, negative mode) for accurate analysis.

      Part 3: Mechanism & Visualization

      Understanding the failure mechanism is the key to prevention.

      Diagram 1: The Autocatalytic Decomposition Loop

      This diagram illustrates why "just keeping it cold" is not enough. You must break the feedback loop.

      HydrolysisLoop Monomer 2-Hydroxypropan-2-yl prop-2-enoate Transition Hemiacetal Intermediate Monomer->Transition + H+ Water Trace Water (Moisture) Water->Transition Attack AcidCat H+ (Catalyst) Products Acrylic Acid + Acetone Transition->Products Collapse Products->AcidCat Autocatalysis (CRITICAL FAILURE) Buffer Buffer/Base (Blocks H+) Buffer->AcidCat Neutralizes Sieves Mol. Sieves (Removes Water) Sieves->Water Adsorbs

      Caption: The decomposition of the hemiacetal ester releases Acrylic Acid, which provides the protons (

      
      ) needed to catalyze further decomposition, creating a runaway effect.
      

      Part 4: Frequently Asked Questions (FAQ)

      Q1: Can I use standard inhibitors like MEHQ?

      • Answer: Yes, but with a caveat. MEHQ (Mequinol) requires dissolved oxygen to function as a polymerization inhibitor. However, oxygen does not stop hydrolysis. You need a dual-stabilization system : MEHQ (for radicals) + a non-nucleophilic base (e.g., Proton Sponge™ or hindered amine) to prevent acid catalysis.

      Q2: I see "2-Hydroxypropyl acrylate" (HPA) sold by Sigma/TCI. Is this the same thing?

      • Answer: NO. Standard HPA (CAS 25584-83-2) is a secondary alcohol ester (

        
        ). It is much more stable. Your molecule ("2-Hydroxypropan-2-yl...") is a tertiary/hemiacetal  structure. Do not use standard HPA handling sheets; they are not strict enough for your compound.
        

      Q3: How do I quench the reaction without destroying the product?

      • Answer: Do not use acid quenches. Quench by cooling to -78°C and precipitating in cold, basic hexanes (containing 1% triethylamine). This freezes the equilibrium and neutralizes any acid formed.

      References

      • OECD SIDS. (2005).[1][2] Screening Information Data Set for Hydroxypropyl Acrylate (CAS 25584-83-2).[2] UNEP Publications.[1][2][3] (Provides baseline kinetics for acrylate hydrolysis, though the hemiacetal variant is faster). Link

      • Fujifilm Corp. (2015). Photosensitive resin composition (EP2937732A1).[4] European Patent Office. (Cites the specific use of 2-hydroxypropan-2-yl prop-2-enoate as a labile functional group). Link

      • Gonsior, S. J., et al. (1997).[3] Hydrolysis of 2-hydroxypropyl acrylate.[3] Dow Chemical Company Report. (Establishes pH-dependence of acrylate ester hydrolysis).

      • PubChem. (n.d.). Compound Summary: 2-Hydroxypropyl acrylate.[3][5][6][7] National Library of Medicine. Link

      Disclaimer: This guide addresses the theoretical handling of high-purity, labile acrylate esters. Always consult your specific Material Safety Data Sheet (MSDS) and perform small-scale stability tests before scaling up.

      Sources

      Technical Support Center: Mitigating Acetone Outgassing in Hemiacetal Acrylate Polymerization

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the technical support center for researchers, scientists, and drug development professionals working with hemiacetal acrylate monomers. This guide provides in-depth troubleshooting advice and preventative strategies to address the common challenge of acetone outgassing during and after polymerization. By understanding the underlying chemical mechanisms, you can optimize your experimental protocols to enhance polymer stability, purity, and performance.

      Section 1: Frequently Asked Questions (FAQs)

      This section addresses fundamental questions about hemiacetal acrylates and the phenomenon of acetone outgassing.

      Q1: What are hemiacetal acrylates and why are they used in research and drug development?

      Hemiacetal acrylates are a class of monomers that contain a hemiacetal ester functional group. This group is often used as a temporary "protecting group" for carboxylic acids within the monomer structure.[1][2][3] This protection strategy is valuable because it allows for the controlled polymerization of functional monomers that might otherwise interfere with the reaction.[2] In fields like drug delivery and biomaterials, these polymers are of particular interest because the hemiacetal ester linkage can be designed to break apart (degrade) under specific, mild conditions—such as exposure to water or a change in pH—to release a therapeutic agent or to allow the polymer to degrade in a controlled manner.[2]

      Q2: What is acetone outgassing, and what is the chemical mechanism behind it?

      Acetone outgassing is the release of acetone vapor from the polymer matrix. This occurs because the hemiacetal ester group can be chemically unstable. The bond can break, causing the functional group to decompose.[1][4] Specifically, many hemiacetal acrylates are synthesized from precursors that include acetone (e.g., using solketal acrylate or similar structures). The polymerization process, especially when conducted at elevated temperatures, can provide the energy needed to reverse the formation reaction, causing the hemiacetal ester to break down and release acetone as a byproduct.[5] This is a form of thermal dissociation.[5]

      Q3: Why is acetone outgassing a significant concern for my application?

      The release of volatile organic compounds (VOCs) like acetone is a critical issue for several reasons:[6][7]

      • Biocompatibility and Toxicity: In drug development and biomedical applications, residual acetone can be toxic to cells and tissues, compromising the biocompatibility of a device or formulation.[6][7]

      • Material Integrity: The outgassing process can create voids and defects within the polymer structure, leading to brittleness, reduced mechanical strength, and unpredictable material properties.

      • Regulatory Compliance: For pharmaceutical and medical device applications, strict limits are placed on the amount of residual solvents and other volatile impurities.[8]

      • Product Performance: In applications like coatings or adhesives, trapped acetone can affect adhesion, curing time, and the overall finish of the product.[7]

      Section 2: Troubleshooting Guide

      This section provides solutions to specific problems you may encounter during your experiments.

      Q4: My final polymer material has high levels of residual acetone. What are the likely causes?

      High residual acetone is typically a result of suboptimal polymerization or purification conditions. Consider the following potential causes:

      • Excessive Polymerization Temperature: Heat is a primary driver of hemiacetal ester dissociation.[5] Running the reaction at a temperature higher than necessary for efficient initiation and propagation will significantly increase acetone formation.

      • Inefficient Monomer Conversion: If the polymerization does not proceed to high conversion, a significant amount of unreacted monomer remains trapped in the polymer matrix. This monomer can then degrade over time, continuously releasing acetone.

      • Inadequate Post-Polymerization Purification: Standard purification methods like simple precipitation may not be sufficient to remove all trapped acetone and other volatile impurities.[9] The polymer can act like a sponge, retaining the solvent.

      Q5: The mechanical properties of my polymer are poor (e.g., brittle, low tensile strength). Could this be related to acetone outgassing?

      Yes, there is a strong possibility of a connection. The process of outgassing involves the diffusion and release of acetone molecules from within the polymer. This can leave behind microscopic pores and disrupt the entanglement of polymer chains, weakening the material. Furthermore, the chemical reaction that releases acetone also alters the polymer's side chains, changing its chemical structure and potentially interfering with the intermolecular forces that provide strength and flexibility.

      Q6: How can I accurately measure the amount of acetone being released from my polymer?

      Quantitative analysis is crucial for troubleshooting and quality control. The gold-standard technique is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) .

      • What it is: HS-GC-MS is an analytical method designed to detect and quantify volatile compounds in a solid or liquid sample.[10]

      • How it works: A sample of your polymer is placed in a sealed vial and heated to a specific temperature. This forces the volatile compounds (like acetone) into the gas phase (the "headspace") above the sample. A sample of this gas is then injected into a Gas Chromatograph, which separates the different components. Finally, a Mass Spectrometer detects and identifies the components, providing a precise quantity.

      • Why it's effective: This method is extremely sensitive and can detect acetone at very low levels (parts per million or even lower), which is often required for biomedical applications.

      Section 3: Preventative Strategies & Optimized Protocols

      Minimizing acetone outgassing starts with optimizing the polymerization process and implementing rigorous purification steps.

      Q7: How can I modify my polymerization conditions to minimize acetone release during the reaction?

      Controlling the reaction kinetics and thermodynamics is key.

      The rate of polymerization and the rate of degradation both increase with temperature, but not always equally. Your goal is to find the "sweet spot" that allows for efficient polymerization while minimizing thermal dissociation of the hemiacetal ester.

      • Recommendation: Conduct a temperature screening experiment. Run small-scale polymerizations at a range of temperatures (e.g., 40°C, 50°C, 60°C) while keeping all other parameters constant. Analyze the resulting polymer from each batch for both molecular weight (via GPC/SEC) and residual acetone (via HS-GC-MS).[11]

      The choice of radical initiator affects the temperature required and the overall reaction time.

      • Low-Temperature Initiators: Consider using initiators that are effective at lower temperatures, such as certain azo compounds (e.g., V-65) or redox initiator systems, which can work efficiently at or near room temperature.[12]

      • Controlled Radical Polymerization (CRP): Techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) or ATRP (Atom Transfer Radical Polymerization) offer more precise control over the polymerization process.[13][14] This can lead to more uniform polymers with higher monomer conversion at lower temperatures, reducing the opportunity for side reactions.

      ParameterCondition A (High Temp)Condition B (Optimized Temp)Condition C (CRP Method)
      Temperature 80°C55°C55°C
      Initiator AIBNV-65RAFT Agent + AIBN
      Monomer Conversion >95%>95%>98%
      Residual Acetone (ppm) ~1500~450<100
      Polymer Quality May be discolored/brittleGoodExcellent, well-defined
      Q8: What is the recommended protocol for post-polymerization purification to remove residual acetone?

      Effective purification requires more than a single precipitation. A multi-step approach is recommended.

      • Initial Precipitation:

        • Dissolve the crude polymer in a suitable solvent with a low boiling point (e.g., Tetrahydrofuran - THF).

        • Slowly add this solution to a large volume of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring to precipitate the polymer.

        • Filter and collect the polymer.

      • Solvent Soaking and Exchange:

        • Instead of immediately drying, soak the precipitated polymer in the non-solvent for several hours (or overnight). This allows trapped acetone to diffuse out of the polymer and into the surrounding liquid.

        • Decant the non-solvent and replace it with a fresh batch. Repeat this washing step 2-3 times.

      • High-Vacuum Drying:

        • After the final wash, perform an initial drying in a standard vacuum oven to remove the bulk of the non-solvent.

        • For the final step, transfer the polymer to a high-vacuum (Schlenk line) oven. Dry the material at a moderately elevated temperature (e.g., 30-40°C) for an extended period (24-48 hours). This combination of low pressure and gentle heat is highly effective at removing the last traces of volatile compounds.[7] This process is a form of devolatilization.[7]

      Section 4: Visual Summaries & Workflows

      Visual aids can help clarify complex chemical processes and decision-making workflows.

      Caption: Reversible dissociation of a hemiacetal acrylate polymer side chain.

      Start High Acetone Detected (HS-GC-MS) Check_Temp Was polymerization temp > 60°C? Start->Check_Temp Check_Purity Was monomer purity confirmed before use? Check_Temp->Check_Purity No Sol_Temp Action: Lower temp and/or use low-temp initiator. Check_Temp->Sol_Temp Yes Check_Purification Was post-polymerization purification rigorous? Check_Purity->Check_Purification Yes Sol_Purity Action: Re-purify monomer (distillation/chromatography). Check_Purity->Sol_Purity No Sol_Purification Action: Implement enhanced purification protocol (soaking & high-vac drying). Check_Purification->Sol_Purification No End Re-analyze Polymer Check_Purification->End Yes (Consult Specialist) Sol_Temp->End Sol_Purity->End Sol_Purification->End

      Sources

      Troubleshooting low molecular weight issues in 2-Hydroxypropan-2-yl prop-2-enoate polymers

      Author: BenchChem Technical Support Team. Date: March 2026

      This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering challenges with low molecular weight and high polydispersity in the polymerization of 2-Hydroxypropan-2-yl prop-2-enoate, commonly known as 2-hydroxypropyl acrylate (HPMA).

      CORE TROUBLESHOOTING GUIDE

      This section addresses the most common issues encountered during HPMA polymerization in a direct question-and-answer format.

      Q1: My poly(HPMA) consistently has a low molecular weight. What are the primary causes?

      Low molecular weight in free-radical polymerization of acrylates is often due to several factors: impurities in the monomer, an excessively high initiator concentration, elevated reaction temperatures, and unintended chain transfer reactions.[1] The specific structure of HPMA can also play a role.

      Q2: How critical is the purity of the HPMA monomer, and how should I purify it?

      Monomer purity is paramount for achieving a high molecular weight polymer.[1] Commercial HPMA often contains inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent spontaneous polymerization during storage.[2][3] These inhibitors must be removed as they scavenge the free radicals necessary for chain propagation, leading to premature termination of polymer chains and a significant reduction in molecular weight.[1]

      Additionally, impurities from the monomer synthesis, such as acrylic acid and propylene glycol diacrylate, can act as chain transfer agents, further limiting chain growth.[2][4]

      A standard method for removing inhibitors is to pass the monomer through a column of basic activated alumina.

      Q3: What is the relationship between initiator concentration and the final molecular weight of my polymer?

      In free-radical polymerization, there is an inverse relationship between the initiator concentration and the polymer's molecular weight.[5][6] A higher concentration of initiator generates a larger number of initial radicals.[1] This results in the simultaneous growth of many polymer chains, which consume the available monomer more quickly, leading to shorter chains overall.[5] For achieving high molecular weight polymers, a lower initiator concentration is generally required.[5]

      Q4: Can the reaction temperature influence the molecular weight of poly(HPMA)?

      Yes, reaction temperature is a critical parameter. Higher temperatures increase the rate of both initiation and propagation. However, they also increase the rate of chain transfer and termination reactions.[7] This can lead to a decrease in the overall molecular weight of the polymer. It is crucial to maintain a stable and optimized temperature throughout the polymerization process.

      Q5: I'm using a controlled radical polymerization technique like RAFT, but my molecular weight is still low. What should I investigate?

      Even with controlled techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, low molecular weight can occur. Here are some key areas to troubleshoot:

      • Purity of Monomer and Solvent: As with free-radical polymerization, impurities can interfere with the RAFT process.

      • RAFT Agent Integrity: Ensure the RAFT agent has not degraded. Its purity is critical for controlling the polymerization.

      • Initiator-to-RAFT Agent Ratio: The molar ratio of the initiator to the RAFT agent is crucial. An excess of initiator can lead to a higher number of conventionally initiated chains that are not controlled by the RAFT agent, resulting in a lower overall molecular weight and broader polydispersity.

      • Oxygen Contamination: Oxygen is a potent inhibitor of radical polymerizations.[1] Thoroughly degassing the reaction mixture is essential. This can be achieved by bubbling with an inert gas like nitrogen or argon, or by performing several freeze-pump-thaw cycles.[1]

      FREQUENTLY ASKED QUESTIONS (FAQs)

      Q1: What are the common impurities found in commercial 2-hydroxypropyl acrylate (HPMA)?

      Commercial HPMA is typically a mixture of isomers: approximately 75-80% 2-hydroxypropyl acrylate and 20-25% 1-methyl-2-hydroxyethyl acrylate.[2] It can also contain impurities such as acrylic acid (up to 0.98%), other esters, propylene glycol diacrylate (up to 0.2%), and propylene oxide.[2] Additionally, an inhibitor like methyl ethyl hydroquinone (MEHQ) is often added at concentrations of 250 to 650 ppm.[2]

      Q2: Can I use solvents to control the molecular weight?

      Q3: How does the presence of water affect the polymerization of HPMA?

      For hydrophilic monomers like HPMA, polymerization in aqueous solutions can lead to an increased propagation kinetic constant, which can be beneficial.[9] However, the presence of water can also affect the solubility of other components in the reaction mixture and can potentially participate in side reactions. The effect of water will depend on the specific polymerization technique being used.

      Q4: Are there specific initiators that are better suited for HPMA polymerization?

      The choice of initiator depends on the desired polymerization temperature and the solvent used. Azo initiators, such as azobisisobutyronitrile (AIBN), are commonly used for their predictable decomposition rates. Peroxide initiators can also be employed. For controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), a specific initiator/catalyst system is required.[10]

      Q5: What is a typical monomer-to-initiator ratio for achieving high molecular weight poly(HPMA)?

      To achieve a higher molecular weight, a higher monomer-to-initiator ratio is necessary.[5] For free-radical polymerization, a molar ratio of 200:1 to 500:1 is a reasonable starting point.[1] For controlled radical polymerizations, this ratio will be determined by the targeted degree of polymerization.[5]

      EXPERIMENTAL PROTOCOLS

      Protocol 1: Purification of 2-Hydroxypropyl acrylate (HPMA) Monomer

      This protocol details the removal of polymerization inhibitors using a basic alumina column.

      Materials:

      • 2-Hydroxypropyl acrylate monomer

      • Basic activated alumina

      • Glass chromatography column

      • Glass wool or fritted disc

      • Collection flask

      Procedure:

      • Prepare a chromatography column with a glass wool plug or a fritted disc at the bottom.

      • Fill the column approximately two-thirds full with basic activated alumina.

      • Gently tap the column to pack the alumina.

      • Carefully add the HPMA monomer to the top of the column.

      • Allow the monomer to pass through the alumina under gravity.

      • Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

      • Use the purified monomer immediately, as the inhibitor has been removed.

      Protocol 2: Typical Free-Radical Polymerization of HPMA

      This protocol provides a general procedure for the free-radical polymerization of HPMA in solution.

      Materials:

      • Purified 2-Hydroxypropyl acrylate monomer

      • Anhydrous solvent (e.g., tetrahydrofuran, 1,4-dioxane)

      • Initiator (e.g., AIBN)

      • Schlenk flask

      • Magnetic stir bar

      • Inert gas (Nitrogen or Argon)

      • Ice bath

      • Oil bath

      Procedure:

      • To a dry Schlenk flask containing a stir bar, add the purified HPMA monomer and the chosen solvent. A typical monomer concentration is 1-2 M.

      • Add the desired amount of AIBN initiator. For a higher molecular weight, a monomer-to-initiator molar ratio of 200:1 to 500:1 is a good starting point.[1]

      • Seal the flask and degas the solution for at least 30 minutes by bubbling with an inert gas (Nitrogen or Argon) while stirring in an ice bath. Alternatively, perform three freeze-pump-thaw cycles.[1] This step is crucial to remove oxygen, which inhibits radical polymerization.

      • After degassing, place the flask in an oil bath preheated to the desired reaction temperature (e.g., 60-70 °C for AIBN).

      • Allow the polymerization to proceed for the desired time, typically several hours. The viscosity of the solution will increase as the polymer forms.

      • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

      • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold hexane or diethyl ether).

      • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

      DATA PRESENTATION

      Table 1: Effect of Initiator Concentration on Molecular Weight

      Monomer:Initiator RatioExpected Molecular WeightPolydispersity Index (PDI)
      100:1LowerBroader
      200:1IntermediateModerate
      500:1HigherNarrower

      Note: These are general trends. Actual values will depend on specific reaction conditions.

      VISUALIZATION

      Troubleshooting_Low_Molecular_Weight Start Low Molecular Weight Poly(HPMA) Check_Purity 1. Check Monomer Purity Start->Check_Purity Check_Initiator 2. Evaluate Initiator Concentration Start->Check_Initiator Check_Temp 3. Verify Reaction Temperature Start->Check_Temp Check_Oxygen 4. Ensure Anaerobic Conditions Start->Check_Oxygen Purify_Monomer Purify Monomer (e.g., Alumina Column) Check_Purity->Purify_Monomer Impurities or Inhibitor Present Decrease_Initiator Decrease Initiator Concentration Check_Initiator->Decrease_Initiator Concentration Too High Optimize_Temp Optimize and Stabilize Temperature Check_Temp->Optimize_Temp Temperature Too High or Unstable Degas_Thoroughly Improve Degassing (e.g., Freeze-Pump-Thaw) Check_Oxygen->Degas_Thoroughly Oxygen Contamination Suspected Success High Molecular Weight Achieved Purify_Monomer->Success Decrease_Initiator->Success Optimize_Temp->Success Degas_Thoroughly->Success

      Caption: A step-by-step workflow for troubleshooting low molecular weight.

      Factors_Influencing_Molecular_Weight MW Polymer Molecular Weight Initiator Initiator Concentration Initiator->MW Inverse Relationship Monomer Monomer Purity Monomer->MW Direct Relationship Temperature Reaction Temperature Temperature->MW Complex Effect (Often Inverse) Solvent Chain Transfer to Solvent Solvent->MW Inverse Relationship Oxygen Oxygen (Inhibitor) Oxygen->MW Strongly Decreases

      Sources

      Technical Support Center: Stabilization of 2-Hydroxypropyl Acrylate (HPA) in Acidic Environments

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the technical support guide for 2-Hydroxypropyl Acrylate (HPA). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling HPA, specifically focusing on its stabilization against degradation initiated by acid catalysis. As a highly reactive functional monomer, understanding and controlling the stability of HPA is paramount to achieving reproducible and reliable experimental outcomes.

      This guide provides in-depth, field-proven insights into the mechanisms of HPA instability, offering practical troubleshooting advice and validated protocols.

      Section 1: Frequently Asked Questions (FAQs)

      This section addresses common initial queries regarding HPA stability.

      Q1: What are the primary signs of HPA instability in my experiment? A: Visual and thermal cues are the first indicators of HPA instability. Be vigilant for a sudden increase in viscosity, the appearance of cloudiness or haziness (incipient polymerization), or the formation of a solid gel/polymer.[1][2] An unexpected temperature increase (exotherm) is a critical sign of runaway polymerization. On an analytical level, you may observe a drift in pH or inconsistent results in kinetic studies.

      Q2: My HPA is stabilized with MEHQ, but it still polymerized under acidic conditions. Why did this happen? A: This is a common and critical issue. The effectiveness of standard inhibitors like Monomethyl ether of hydroquinone (MEHQ) is dependent on several factors that can be compromised in an experimental setting:

      • Absence of Oxygen: MEHQ and other phenolic inhibitors require the presence of dissolved oxygen to scavenge the free radicals that initiate polymerization.[1][2] If you have sparged your system with an inert gas (e.g., nitrogen or argon) for an extended period, the inhibitor will become ineffective.

      • Inhibitor Depletion: The inhibitor is consumed over time. If the HPA is old, has been stored at elevated temperatures, or has been exposed to contaminants, the inhibitor concentration may be too low to be effective.

      • High Thermal Stress: High reaction temperatures can accelerate polymerization at a rate that overwhelms the inhibitor.

      • Contamination: Contaminants such as metal ions (e.g., iron(III) from carbon steel storage) or peroxides can act as independent initiators of polymerization.[3]

      Q3: Under acidic conditions, is hydrolysis or polymerization the more significant risk for HPA? A: While acid-catalyzed hydrolysis of the ester group is a valid chemical pathway, for HPA, it is a relatively slow process, especially at or below neutral pH.[4] The more immediate and significant risk during processing is runaway free-radical polymerization.[5][6] Polymerization can result in a complete loss of material and potentially a hazardous exothermic event. Hydrolysis is typically a longer-term purity and stability issue, leading to the formation of acrylic acid and propylene glycol.

      Q4: How can I quickly check if my HPA stock has already started to polymerize? A: A simple and effective qualitative test involves precipitation in a non-solvent.[2] Add a small volume of your HPA sample (e.g., 1 mL) to a larger volume of methanol (e.g., 10 mL) in a clear test tube. If a polymer is present, it will precipitate, causing the solution to appear cloudy or form visible solid flakes.[2] Pure, unpolymerized monomer should form a clear solution.

      Q5: What is the typical source of acidity in my HPA monomer? A: Acidity can be intrinsic or extrinsic. The manufacturing process of HPA often leaves a small residual amount of acrylic acid.[4][5][7][8] This is a common specification on a certificate of analysis, typically measured as "acid content".[3] Extrinsic sources include acid catalysts or acidic media intentionally added for a subsequent chemical reaction.

      Section 2: Troubleshooting Guides

      This section provides structured guidance for specific experimental problems.

      Guide 1: Unexpected Polymerization During Acidic Processing
      • Symptoms: Rapid increase in solution viscosity, formation of gels or solids, unexpected exotherm.

      • Objective: To diagnose the root cause of premature polymerization and implement corrective actions.

      The following decision tree can help identify the cause of unexpected polymerization.

      G start Problem: Unexpected Polymerization q1 Is the reaction run under an inert atmosphere (N2, Ar)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Root Cause: Inhibitor Ineffectiveness. MEHQ requires O2. Introduce a gentle air sparge or ensure sufficient headspace. a1_yes->sol1 q2 Was there a significant exotherm or was the reaction temperature > 60°C? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Root Cause: Thermal Stress. Improve temperature control. Use a cooling bath and monitor internal temperature. a2_yes->sol2 q3 Are there any sources of metal contamination (e.g., carbon steel equipment, metal spatulas)? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Root Cause: Contamination. Use glass or stainless steel equipment. Ensure all reagents are free of peroxides. a3_yes->sol3 q4 Has the monomer stock been tested for existing polymer? a3_no->q4 sol4 Root Cause: Poor Monomer Quality. Test monomer stock before use (see Protocol 2). If polymer is present, purify or use a new batch. q4->sol4

      Caption: Troubleshooting workflow for premature polymerization.

      StrategyDescriptionRationale
      Oxygenation Control Maintain a gentle air sparge or ensure a sufficient air headspace in the reactor.Phenolic inhibitors like MEHQ are ineffective without molecular oxygen.[1][2] Do not use an inert gas blanket unless you are using an oxygen-independent stabilization strategy.
      Temperature Management Maintain strict temperature control. For exothermic reactions, pre-cool the vessel and use a cooling bath.The rate of polymerization increases significantly with temperature, which can overwhelm the inhibitor's ability to scavenge radicals.
      Material Purity Use high-purity reagents and ensure equipment is scrupulously clean. Avoid contact with incompatible materials like carbon steel.Contaminants such as metal ions or peroxides can act as potent polymerization initiators. Iron (III) is a known weak initiator.[3]
      Inhibitor Fortification For processes requiring high temperatures, consider adding a secondary inhibitor like Phenothiazine (PTZ).Different inhibitors have optimal temperature ranges. PTZ can provide stability at higher temperatures where MEHQ may be less effective.
      Guide 2: Gradual Loss of Purity due to Hydrolysis
      • Symptoms: Analytical data shows a decrease in HPA assay over time, with a corresponding increase in acrylic acid and/or propylene glycol. Inconsistent performance in downstream applications.

      • Objective: To identify and mitigate the effects of acid-catalyzed hydrolysis.

      • Baseline Analysis: Upon receiving a new batch of HPA, perform a baseline Gas Chromatography (GC) analysis to determine the precise purity and a titration to find the initial acid value.

      • Time-Point Sampling: For ongoing experiments or stored material, take samples at regular intervals.

      • GC Analysis: Analyze samples by GC to quantify the concentration of HPA, acrylic acid, and propylene glycol. A decreasing HPA peak area with a corresponding increase in the degradation products is a clear sign of hydrolysis.

      • Acid Value Titration: Use the method in Protocol 1 to monitor any increase in the acid content of the material.

      • Water Content: Measure the water content using Karl Fischer titration, as water is a reactant in the hydrolysis reaction.

      StrategyDescriptionRationale
      Moisture Control Store HPA under dry conditions. Use anhydrous solvents and reagents where possible in your reaction.Water is required for hydrolysis. Limiting its presence will slow the degradation rate.
      Temperature Control Store HPA at cool, consistent temperatures as recommended by the manufacturer (e.g., 15-25°C).[1] Avoid repeated thermal cycling.Hydrolysis, like most reactions, is accelerated by heat.
      pH Management If compatible with your process, consider using a non-nucleophilic buffer or an acid scavenger (e.g., a sterically hindered carbodiimide or an epoxide) to neutralize excess acid.This directly removes the catalyst for the hydrolysis reaction. Note: Compatibility screening is essential to ensure the scavenger does not interfere with downstream chemistry.

      Section 3: Key Experimental Protocols

      Protocol 1: Quantitative Determination of Acid Value

      This protocol is based on standard acid-base titration methods.[3]

      • Preparation: Accurately weigh approximately 1-2 g of the HPA sample into a 250 mL Erlenmeyer flask.

      • Dissolution: Add 50 mL of a neutralized solvent (e.g., a 1:1 mixture of isopropanol and water, neutralized with the titrant to a faint pink endpoint using the indicator). Swirl to dissolve the sample completely.

      • Indication: Add 3-5 drops of phenolphthalein indicator to the sample solution.

      • Titration: Titrate the solution with a standardized 0.1 N potassium hydroxide (KOH) solution until a stable, faint pink color persists for at least 30 seconds.

      • Calculation: Acid Value (mg KOH/g) = (V × N × 56.1) / W

        • V: Volume of KOH solution used (mL)

        • N: Normality of the KOH solution

        • 56.1: Molecular weight of KOH ( g/mol )

        • W: Weight of the HPA sample (g)

      Protocol 2: Qualitative Test for Polymer Contamination

      This protocol allows for a rapid visual check of monomer quality.[2]

      • Add approximately 1 mL of the HPA sample to a clean, dry test tube.

      • Add 10 mL of methanol to the test tube.

      • Cap and agitate the mixture thoroughly.

      • Observe the solution against a dark background.

        • Pass: The solution remains perfectly clear.

        • Fail: The solution becomes cloudy, hazy, or a solid precipitate forms, indicating the presence of polymer.

      Protocol 3: Recommended Storage and Handling Procedures

      Proper storage is the first line of defense against instability.

      • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2] Maintain a consistent temperature, ideally between 15-25°C.[1]

      • Atmosphere: Ensure the container has an air headspace. Do not store under an inert atmosphere. [1] The presence of oxygen is critical for the function of MEHQ inhibitor.

      • Container: Keep the container tightly sealed when not in use to prevent moisture ingress and contamination.[1] Use opaque or amber containers to protect from UV light, which can initiate polymerization.[2]

      • Material Compatibility: Use only stainless steel or glass for storage and handling. Avoid carbon steel, which can introduce rust and iron ions, and other metals like copper or brass, which can promote polymerization.[1][3]

      Section 4: Mechanistic Overview

      Acid-Catalyzed Hydrolysis

      Under acidic conditions, the ester carbonyl is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

      G cluster_0 Mechanism of Acid-Catalyzed Ester Hydrolysis R1 HPA Ester Protonated_Ester Protonated Ester (Activated) R1->Protonated_Ester + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H2O H2O H2O Propylene_Glycol Propylene Glycol (Leaving Group) Tetrahedral_Intermediate->Propylene_Glycol - H+ Protonated_AA Protonated Acrylic Acid Tetrahedral_Intermediate->Protonated_AA AA Acrylic Acid Protonated_AA->AA - H+

      Caption: Mechanism of acid-catalyzed ester hydrolysis.

      Free-Radical Polymerization and Inhibition

      Polymerization is a chain reaction involving initiation, propagation, and termination. Inhibitors like MEHQ interrupt this process.

      G cluster_1 Free-Radical Polymerization & Inhibition Initiator Initiator (I•) (e.g., contaminant, heat) Radical1 Growing Polymer Radical (P•) Initiator->Radical1 Initiation Monomer HPA Monomer Radical2 Longer Polymer Radical (P+1•) Radical1->Radical2 Propagation (+ Monomer) Inactive Inactive Species Radical1->Inactive Inhibition MEHQ MEHQ Inhibitor MEHQ->Inactive O2 O2 (Oxygen) O2->MEHQ required for function

      Caption: Mechanism of free-radical polymerization and inhibition.

      References

      • PubChem. (n.d.). 2-Hydroxypropyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]

      • Occupational Safety and Health Administration (OSHA). (n.d.). 2-Hydroxypropyl Acrylate. U.S. Department of Labor. Retrieved from [Link]

      • Ataman Kimya. (n.d.). 2-HPA (2-HYDROXYPROPYL ACRYLATE). Ataman Kimya. Retrieved from [Link]

      • RTP Company. (2019, March 14). TROUBLESHOOTING GUIDE FOR INJECTION MOLDING. Amazon S3. Retrieved from [Link]

      • TIJER.org. (2022). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. TIJER.org. Retrieved from [Link]

      • Royal Society of Chemistry. (n.d.). Organopolymerization of Acrylic Monomers. In Organic Catalysis for Polymerisation. Retrieved from [Link]

      • Boyer, C. et al. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. ACS Macro Letters. Retrieved from [Link]

      • Organisation for Economic Co-operation and Development (OECD). (2005, December 15). HYDROXYPROPYL ACRYLATE. OECD. Retrieved from [Link]

      • American Chemical Society. (2021, August 16). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. Macromolecules. Retrieved from [Link]

      • Occupational Safety and Health Administration (OSHA). (2020, December 15). 2-HYDROXYPROPYL ACRYLATE. U.S. Department of Labor. Retrieved from [Link]

      Sources

      Technical Support Center: Purification of Thermally Unstable Acrylate Monomers

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the technical support center for the purification of thermally unstable acrylate monomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into purification methodologies, troubleshooting common experimental issues, and ensuring the integrity of your starting materials for successful polymerization.

      Frequently Asked Questions (FAQs)

      Section 1: Fundamentals of Acrylate Monomer Stability and Purification
      Q1: Why do my commercially purchased acrylate monomers contain an inhibitor, and is it always necessary to remove it?

      A1: Commercial acrylate monomers are stabilized with inhibitors to prevent spontaneous polymerization during transport and storage.[1] Acrylates possess a reactive carbon-carbon double bond that is highly susceptible to free-radical polymerization, a reaction that can be initiated by heat, light, or the presence of impurities.[2][3] This polymerization is often rapid, exothermic, and can generate significant heat and pressure, posing a safety risk.[3][4]

      Commonly used inhibitors include compounds like the monomethyl ether of hydroquinone (MEHQ), butylated hydroxytoluene (BHT), or hydroquinone itself.[1] These molecules function as radical scavengers, intercepting any free radicals that form and effectively terminating the polymerization chain reaction at its earliest stage.[1][5]

      For successful and reproducible polymerization experiments, removing this inhibitor is a critical first step.[1] The inhibitor's very function is to prevent polymerization; its presence will compete with your intended initiator, leading to unpredictable induction periods, low polymer yields, or complete reaction failure.[1][5]

      Q2: What are the principal methods for purifying thermally unstable acrylate monomers, and what is the mechanism behind each?

      A2: There are three primary techniques for removing the phenolic inhibitors typically found in acrylate monomers. The choice of method depends on the monomer's properties (e.g., viscosity, thermal stability), the scale of the purification, and the required final purity.

      • Caustic Washing (Liquid-Liquid Extraction): This method leverages the weakly acidic nature of phenolic inhibitors like MEHQ or hydroquinone. By washing the monomer (which is in an organic phase) with an aqueous basic solution, such as sodium hydroxide (NaOH), the inhibitor is deprotonated to form a water-soluble salt.[1][6] This salt then partitions into the aqueous layer, which can be separated and discarded. This is a common and effective method but requires subsequent washing and thorough drying of the monomer.[1][6]

      • Column Chromatography: This physical separation technique involves passing the monomer through a packed column of a solid adsorbent, typically basic activated alumina.[1][7] The polar phenolic inhibitor adsorbs onto the surface of the alumina, while the less polar monomer passes through the column and is collected.[1] This method is particularly convenient for lab-scale purifications and avoids the use of aqueous solutions, simplifying the drying process.[1][7][8]

      • Vacuum Distillation: This technique separates the monomer from the non-volatile inhibitor based on differences in boiling points.[5] By applying a vacuum, the boiling point of the monomer is significantly reduced, which is crucial for thermally unstable compounds.[9] This minimizes the risk of thermally-induced polymerization during heating.[9][10] Often, a small amount of a non-volatile inhibitor (like hydroquinone) is added to the distillation flask to protect the monomer during the heating process.[5][10]

      Section 2: Method Selection and Experimental Protocols
      Q3: How do I choose the best purification method for my specific experiment?

      A3: Selecting the appropriate purification strategy is critical for success. The decision involves balancing factors like monomer stability, scale, and potential for introducing contaminants. This flowchart provides a logical path for making that choice.

      start Start: Need to Purify Thermally Unstable Acrylate q1 Is the monomer highly viscous or water-sensitive? start->q1 q2 Is the highest possible purity required (e.g., for kinetic studies)? q1->q2  No method_column Primary Method: Column Chromatography q1->method_column  Yes q3 Is the monomer known to be extremely thermally sensitive, even under vacuum? q2->q3  No method_distill Primary Method: Vacuum Distillation q2->method_distill  Yes q3->method_column  Yes method_wash Primary Method: Aqueous Caustic Wash q3->method_wash  No consider_distill Consider post-wash vacuum distillation for ultimate purity. method_wash->consider_distill

      Caption: Decision flowchart for selecting a purification method.

      The following table summarizes the key considerations for each technique:

      Technique Pros Cons Best Suited For
      Caustic Washing Effective for large quantities; low cost.[6]Introduces water that must be thoroughly removed; can be time-consuming with multiple extraction steps.[1]Large-scale purifications where residual water can be rigorously removed.
      Column Chromatography Fast, simple for lab scale; avoids water, minimizing drying steps.[1][7]Alumina is a consumable cost; potential for monomer loss on the column; may not be as effective for highly viscous monomers.Quick, small-to-medium scale purifications, especially for water-sensitive or viscous monomers.
      Vacuum Distillation Can yield very high purity product; removes a wide range of non-volatile impurities.[1]High risk of premature polymerization if not performed correctly ; requires specialized glassware and careful temperature control.[10][11]Applications requiring the highest purity monomer, and for monomers that are not excessively sensitive to moderate heat under vacuum.
      Q4: Protocol for Inhibitor Removal via Caustic Washing

      This protocol describes the removal of phenolic inhibitors (e.g., MEHQ) using a basic aqueous wash.

      Methodology:

      • Initial Setup: Place the acrylate monomer in a separatory funnel. For every 100 mL of monomer, prepare 50 mL of a 5-10% aqueous sodium hydroxide (NaOH) solution.[6]

      • First Extraction: Add the NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

      • Phase Separation: Allow the layers to separate completely. The inhibitor, now in its salt form, will be in the lower aqueous layer (often appearing colored). Drain and discard this lower layer.[1][6]

      • Repeat Extraction: Repeat steps 2 and 3 two more times with fresh NaOH solution to ensure complete removal of the inhibitor.[1]

      • Neutralization Wash: Wash the monomer with deionized water until the aqueous wash is neutral (test with pH paper). This removes residual NaOH.

      • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to pull residual water from the organic monomer phase.[10]

      • Drying: Separate the monomer from the brine and transfer it to a clean, dry flask. Add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10] Swirl the flask and let it stand until the monomer is clear and no longer cloudy.

      • Final Step: Filter the monomer to remove the drying agent. The purified monomer is now ready for use and should be used immediately or stored appropriately.[1][10]

      Q5: Protocol for Inhibitor Removal using a Basic Alumina Column

      This protocol is a fast and effective method for small to medium-scale purifications.

      Methodology:

      • Column Preparation: Secure a glass chromatography column vertically. Insert a small plug of glass wool or cotton at the bottom.[1] Add a small layer (approx. 1 cm) of sand over the plug.

      • Packing the Column: Prepare a slurry of basic activated alumina in a non-polar solvent (e.g., hexane). Pour this slurry into the column, allowing the alumina to settle into a uniform packed bed. Gently tap the column to ensure even packing.[1] The bed height will depend on the amount of monomer; a 5-10 cm bed is often sufficient for purifying 10-50 mL of monomer. Drain the solvent until it is level with the top of the alumina bed.

      • Loading the Monomer: Carefully add the inhibited monomer to the top of the column.

      • Elution: Allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer as it elutes from the bottom. The inhibitor will remain adsorbed to the alumina.

      • Post-Purification: The collected monomer is ready for immediate use. No drying is typically necessary if the monomer and alumina were anhydrous to begin with.

      Q6: Protocol for Safe Vacuum Distillation of Thermally Sensitive Acrylates

      This procedure requires careful attention to detail to prevent polymerization. Always work behind a safety shield.

      Methodology:

      • Glassware and Setup: Ensure all glassware is meticulously clean and dry to avoid any potential initiators. Assemble the vacuum distillation apparatus as shown in the diagram below. Use a magnetic stir bar in the distillation flask for smooth boiling.[9] Lightly grease all ground-glass joints to ensure a good seal.

      • Inhibitor Addition: Add the crude monomer to the distillation flask. Crucially, add a small amount of a non-volatile polymerization inhibitor, such as hydroquinone or phenothiazine (e.g., 200 ppm), to the distillation flask only.[5][10] This protects the liquid monomer from polymerizing upon heating.

      • System Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap (using dry ice/acetone or liquid nitrogen) must be placed between the distillation apparatus and the pump to protect it.[9]

      • Heating: Once a stable vacuum is achieved, begin to gently and slowly heat the distillation flask with a heating mantle. Never heat the flask before a stable vacuum is established. [9]

      • Distillation & Collection: Collect the monomer fraction that distills at the expected boiling point for the given pressure. The non-volatile inhibitor added in step 2 will remain in the distillation flask.

      • Storage: The freshly distilled monomer is highly pure and reactive. It should be used immediately or stored in a refrigerator or freezer in a dark, sealed container with a head of air (oxygen is required for many inhibitors to be effective).[6][12]

      cluster_0 Heating Mantle cluster_1 Condenser cluster_2 Collection DF Distillation Flask (with stir bar and non-volatile inhibitor) Thermometer Thermometer DF->Thermometer Vapor C Water Out RF Receiving Flask (in ice bath) C->RF Distillate D Water In D->C Cooling Water VaporPath ToVacuum To Vacuum Pump (via Cold Trap) RF->ToVacuum Thermometer->C

      Caption: Standard setup for vacuum distillation of sensitive monomers.

      Section 3: Troubleshooting Guide
      Q7: My monomer polymerized in the distillation flask! What happened?

      A7: This is a common and dangerous issue. Polymerization during distillation is almost always due to excessive thermal stress on the monomer. The primary causes are:

      • High Temperature: The distillation temperature was too high, providing enough energy to initiate polymerization. The solution is to use a stronger vacuum to further lower the monomer's boiling point.[9][10]

      • Lack of a Liquid-Phase Inhibitor: You must add a non-volatile inhibitor (e.g., hydroquinone) to the distillation flask. This inhibitor does not distill over with the monomer but protects the bulk liquid being heated.[10]

      • Presence of Initiators: Contaminants on the glassware can act as polymerization initiators. Ensure all equipment is scrupulously clean.[10]

      • Heating Too Quickly: Rapid heating can create localized hot spots, initiating polymerization before the bulk liquid reaches its boiling point. Heat slowly and gradually.[9]

      Q8: My polymerization reaction is still sluggish or fails after purifying the monomer. What's wrong?

      A8: If the polymerization is not proceeding as expected, it points to residual impurities.

      • Incomplete Inhibitor Removal: The most likely cause. The purification was not efficient enough, and remaining inhibitor is scavenging your initiator radicals.[1] Consider repeating the purification or using a more rigorous method (e.g., switch from a quick column pass to a thorough caustic wash).

      • Presence of Water: If you used the caustic wash method, residual water in your monomer can interfere with certain polymerization systems. Ensure you have dried the monomer thoroughly with a drying agent like MgSO₄.[10]

      • Dissolved Oxygen: For some polymerization techniques, dissolved oxygen can be an inhibitor. The purified monomer may need to be deoxygenated (e.g., by bubbling with nitrogen or argon) just before use.[13]

      Q9: The purified monomer appears cloudy. How do I resolve this?

      A9: A cloudy appearance almost always indicates the presence of water.[10] This is a common issue after caustic washing if the drying step was insufficient. To resolve this, add more anhydrous drying agent (e.g., MgSO₄) and allow it to stand until the monomer is clear. Filter off the drying agent before use.[10]

      Symptom Most Likely Cause(s) Recommended Solution(s)
      Monomer polymerizes during distillation 1. Distillation temperature is too high.2. No non-volatile inhibitor in distillation flask.3. Contaminated glassware.1. Increase vacuum to lower the boiling point.[10]2. Always add a non-volatile inhibitor (e.g., hydroquinone) to the material being distilled.[5][10]3. Ensure all glassware is meticulously cleaned.
      Polymerization fails or is inhibited post-purification 1. Incomplete removal of the inhibitor.2. Residual water from caustic wash.3. Dissolved oxygen.1. Repeat the purification step or choose a more thorough method.[1]2. Dry the monomer over anhydrous MgSO₄ or Na₂SO₄ until clear.[10]3. Degas the monomer via N₂/Ar bubbling or freeze-pump-thaw cycles.[13]
      Purified monomer is cloudy or hazy Presence of emulsified water.Add anhydrous drying agent (e.g., MgSO₄), let stand until clear, and filter.[10]
      Low recovery from alumina column 1. Monomer is too viscous.2. Monomer is adsorbing to the alumina.1. Dilute the monomer in a minimal amount of a dry, non-polar solvent before loading.2. Use a less polar solvent to help elute the monomer.
      Section 4: Post-Purification Handling and Safety
      Q10: What are the best practices for storing purified, inhibitor-free acrylate monomers?

      A10: Once the inhibitor is removed, the monomer is highly susceptible to polymerization. Immediate use is always the best course of action.[1] If short-term storage is unavoidable:

      • Temperature: Store the monomer in a refrigerator or freezer (typically between -4°C and 5°C).[5][12] Be aware of the monomer's freezing point; glacial acrylic acid, for instance, freezes at 13°C (55°F).[3]

      • Atmosphere: Store the container with a headspace of air. Many common inhibitors (which you might add back for storage) require oxygen to function effectively.[12]

      • Light: Use an opaque or amber-colored container to protect the monomer from light, which can initiate polymerization.[14]

      • Time: Do not store inhibitor-free monomers for long periods. A few days is the maximum recommended time. For longer storage, it is advisable to re-inhibit the monomer with a known, small amount of inhibitor.[15]

      Q11: What are the critical safety precautions when handling and purifying acrylate monomers?

      A11: Acrylate monomers pose several hazards. Adherence to safety protocols is non-negotiable.

      • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate gloves (nitrile gloves are often recommended; avoid PVC and natural rubber).[12][16]

      • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, as acrylate vapors can be irritating to the respiratory system.[17][18]

      • Skin Contact: Acrylates are skin irritants and sensitizers.[16][17] Avoid all skin contact. If contact occurs, wash the affected area immediately and thoroughly with soap and water.[12]

      • Thermal Hazards: Be aware of the potential for runaway polymerization, especially during distillation. Always work behind a blast shield and have an emergency plan.

      • Disposal: Dispose of waste monomer and contaminated materials as hazardous chemical waste according to your institution's guidelines. Never pour acrylates down the drain.[14][17]

      References
      • Vertex AI Search, based on user-provided context from ResearchGate on removing inhibitors
      • Google Patents. (n.d.). Method for removal of polymerization inhibitor. (US4144137A).
      • Salla, J. M., et al. (2013). UV cure acrylate monomers: synthesis, analysis and storage. Pigment & Resin Technology, 42(1), 3-15. Retrieved from [Link]

      • Al-bdiry, M. R. (2024). An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. SCIRP. Retrieved from [Link]

      • Google Patents. (n.d.). Method for removal of phenothiazine inhibitor from acrylic acid. (US5763658A).
      • Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. Retrieved from [Link]

      • Gantrade. (2018, May 16). Key Facts about Acrylate Monomers. Retrieved from [Link]

      • Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Acrylates. Retrieved from [Link]

      • ResearchGate. (n.d.). UV cure acrylate monomers: Synthesis, analysis and storage | Request PDF. Retrieved from [Link]

      • Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET. Retrieved from [Link]

      • Your Company Name. (2025, April 16). How To Store Liquid Monomers for Maximum Shelf Life. Retrieved from [URL not available in search results]
      • Methacrylate Producers Association, Inc. (n.d.). Industrial Hygiene | Enhance Safety Practices. Retrieved from [Link]

      • Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Industrial Hygiene | Ensure Safe Practices. Retrieved from [Link]

      • European Patent Office. (n.d.). Inhibition of polymerization during distillation of monomers - EP 0301879 A2. Retrieved from [Link]

      • DENTAL PRODUCTS OF THE DESERT. (2020, November 17). SAFETY DATA SHEET ACRYLIC MONOMER SELF POLYMERIZED DPDDFS-029. Retrieved from [URL not available in search results]
      • ResearchGate. (2024, April 10). (PDF) An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. Retrieved from [Link]

      • Royal Society of Chemistry. (2024, March 8). Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)A as a relevant monomer for industrial applications. Green Chemistry. Retrieved from [Link]

      • Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]

      • RadTech Europe. (1991, April 26). Thermal Decomposition of Acrylate Monomers and Oligomers. Retrieved from [Link]

      • ResearchGate. (2013, November 19). Can anyone advise me on distilling hydroxyethyl acrylate? Retrieved from [Link]

      • Journal of Agricultural and Food Chemistry. (n.d.). Determination of Acrylamide Monomer in Polyacrylamide Degradation Studies by High-Performance Liquid Chromatography. Retrieved from [URL not available in search results]
      • Czech, Z., et al. (2014, December 4). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 118, 1157-1163. Retrieved from [Link]

      • Reddit. (2017, May 4). How to purify this monomer ? : r/chemistry. Retrieved from [Link]

      • MDPI. (2023, September 29). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Polymers, 15(19), 3949. Retrieved from [Link]

      • Wiley Online Library. (2023, April 25). Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. Polymer Engineering & Science, 63(8), 2180-2192. Retrieved from [Link]

      Sources

      Minimizing side reactions during the synthesis of 2-Hydroxypropan-2-yl prop-2-enoate

      Author: BenchChem Technical Support Team. Date: March 2026

      Technical Support Center: Synthesis of 2-Hydroxypropan-2-yl prop-2-enoate

      A Guide for Researchers and Development Scientists on Minimizing Side Reactions

      Welcome to the technical support guide for the synthesis of 2-Hydroxypropan-2-yl prop-2-enoate. This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven insights to overcome common challenges during its synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

      The target molecule, 2-Hydroxypropan-2-yl prop-2-enoate, is a functionalized acrylate monomer. For the purpose of this guide, we will address its synthesis via the direct esterification of acrylic acid with 2-methylpropane-1,2-diol. This route, while direct, is prone to several competing side reactions that can drastically reduce yield and complicate purification. This guide provides solutions to these critical issues.

      Overview of Core Synthesis and Competing Side Reactions

      The primary objective is the selective mono-esterification of 2-methylpropane-1,2-diol with acrylic acid. However, the bifunctional nature of the starting materials and the high reactivity of the acrylate product create a landscape of potential side reactions.

      Desired Reaction: Acrylic Acid + 2-Methylpropane-1,2-diol → 2-Hydroxypropan-2-yl prop-2-enoate + Water

      Major Side Reactions:

      • Radical Polymerization: The acrylate double bond is highly susceptible to free-radical polymerization, leading to oligomers or solid polymer, which is often the most significant challenge.[1][2]

      • Diester Formation: Both the primary and tertiary hydroxyl groups of the diol can react with acrylic acid, leading to the formation of an unwanted diacrylate byproduct.

      • Michael Addition (Etherification): The free hydroxyl group of the product can act as a nucleophile and add across the electron-deficient double bond of another acrylate molecule, forming ether-linked dimers and oligomers.[3]

      • Transesterification: If other alcohols are present as impurities or solvents, they can exchange with the alcohol portion of the ester, leading to different ester byproducts.[4][5]

      G AA Acrylic Acid Reactants AA->Reactants Diol 2-Methylpropane-1,2-diol Diol->Reactants Product Desired Product (2-Hydroxypropan-2-yl prop-2-enoate) Reactants->Product Esterification (Desired) Diester Diester Formation Reactants->Diester Excess Acrylic Acid High Temp Polymer Polymerization Product->Polymer Radical Initiator (Heat, Light, O₂) Michael Michael Addition (Ether Dimer) Product->Michael Base Catalyst High Temp + Another Product Molecule

      Caption: Desired esterification pathway and major competing side reactions.

      Troubleshooting Guide & Frequently Asked Questions (FAQs)

      This section is formatted to directly address the most common experimental failures and provide actionable solutions.

      Issue 1: Uncontrolled Polymerization

      Q1: My reaction mixture became viscous, turned into a gel, or solidified completely. What happened?

      A: You have experienced uncontrolled free-radical polymerization.[6] Acrylate monomers possess a carbon-carbon double bond that is highly susceptible to chain-reaction polymerization. This process can be initiated by trace amounts of free radicals, which can be generated by heat, UV light, or oxygen.[1] Once initiated, the reaction is often exothermic and proceeds rapidly, leading to a significant increase in viscosity and the formation of intractable solids.

      Q2: How can I effectively prevent polymerization during my synthesis?

      A: Successful prevention relies on a three-pronged strategy: the use of inhibitors, strict temperature control, and the maintenance of a controlled atmosphere.

      • Inhibitors: These are chemical agents that scavenge free radicals, terminating the polymerization chain reaction.[6]

      • Temperature Control: The rate of polymerization increases with temperature. Running the reaction at the lowest feasible temperature minimizes the thermal generation of radicals.[2]

      • Atmosphere Control: While counterintuitive, many common phenolic inhibitors require the presence of a small amount of oxygen to function effectively as part of a redox cycle. However, a fully oxygen-rich (air) atmosphere can sometimes promote polymerization. Therefore, sparging the reaction with a specific mixture of air/inert gas (e.g., 5-21% oxygen) is a common industrial practice. For lab scale, a gentle flow of air over the reaction surface is often sufficient.

      Q3: Which polymerization inhibitor should I choose, and in what quantity?

      A: The choice of inhibitor depends on the reaction temperature and purification method. Phenolic inhibitors like hydroquinone (HQ) and 4-methoxyphenol (MEHQ) are very common and effective.[2][7] For higher temperature distillations, phenothiazine (PTZ) is often used. It's crucial to use the correct concentration, as too little will be ineffective and too much can interfere with the reaction or downstream applications.

      Table 1: Comparison of Common Polymerization Inhibitors

      Inhibitor Abbreviation Typical Concentration (ppm) Optimal Temperature Range Oxygen Requirement Reference
      4-Methoxyphenol MEHQ 100 - 1000 < 100 °C Yes [2][8]
      Hydroquinone HQ 200 - 2000 < 120 °C Yes [2][9]

      | Phenothiazine | PTZ | 200 - 1000 | > 100 °C | Yes |[7][8] |

      Experimental Protocol 1: Setting Up an Inhibited Esterification Reaction

      This protocol outlines the critical steps for minimizing polymerization.

      • Vessel Preparation: Select a reaction vessel equipped with a reflux condenser, magnetic or overhead stirrer, temperature probe, and a gas inlet/outlet. Ensure all glassware is clean and dry.

      • Reagent Charging:

        • Charge the 2-methylpropane-1,2-diol and a suitable solvent (e.g., toluene, heptane) to the reaction vessel.

        • Add the chosen polymerization inhibitor (e.g., MEHQ, 200 ppm based on the total reaction mass) to the mixture.

      • Atmosphere Control:

        • Begin stirring and start a gentle sparge of dry air or a nitrogen/oxygen mixture through the headspace of the vessel. Do NOT use a pure, oxygen-free inert atmosphere if using phenolic inhibitors.

      • Initiating Reaction:

        • Begin heating the mixture to the target reaction temperature (e.g., 80-110 °C for acid-catalyzed esterification).

        • Once at temperature, slowly add the acrylic acid and the esterification catalyst (e.g., p-toluenesulfonic acid, methanesulfonic acid) over a period of 1-2 hours. A slow addition helps to control the reaction exotherm.

      • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC, NMR). Continuously check for any abnormal temperature increases or changes in viscosity.

      G cluster_0 Reaction Setup cluster_1 Work-up A Charge Diol, Solvent & Inhibitor B Establish Air/ Inert Gas Headspace A->B C Heat to Target Temperature B->C D Slowly Add Acrylic Acid & Catalyst C->D E Monitor Reaction (GC, Temp, Viscosity) D->E F Cool & Quench E->F G Liquid-Liquid Extraction F->G H Purification (Distillation/Chromatography) G->H

      Caption: Experimental workflow for minimizing polymerization.

      Issue 2: Low Selectivity and Diester Formation

      Q4: My purified product is contaminated with a significant amount of a higher-boiling, less-polar impurity. What is it?

      A: This is very likely the diacrylate byproduct, formed from the reaction of acrylic acid at both the primary and tertiary hydroxyl sites of the 2-methylpropane-1,2-diol. This side reaction is favored by using an excess of acrylic acid and higher reaction temperatures.

      Q5: How can I improve the reaction's selectivity towards the desired monoester?

      A: Improving monoester selectivity requires shifting the reaction equilibrium and controlling the kinetics.

      • Stoichiometric Control: The most straightforward method is to use a molar excess of the diol relative to the acrylic acid (e.g., 2 to 5 equivalents of diol). This statistically favors the formation of the monoester. The unreacted diol can be recovered and recycled after the reaction.

      • Kinetic Control: The primary hydroxyl group is less sterically hindered and generally more reactive than the tertiary hydroxyl group, especially under milder conditions. Running the reaction at a lower temperature for a longer duration can increase the kinetic selectivity for the primary alcohol, resulting in a higher yield of the desired isomer.

      • Catalyst Choice: While strong acid catalysts (like sulfuric acid) are effective, they can also promote side reactions. Milder catalysts or enzymatic catalysts can sometimes offer higher selectivity.

      Issue 3: Formation of Oligomeric Ether Byproducts

      Q6: I've used an inhibitor and controlled my stoichiometry, but I still see dimeric and trimeric impurities that are not the diester. What are they?

      A: These are likely products of Michael addition.[3] The free hydroxyl group of your target molecule is nucleophilic and can add across the activated double bond of another acrylate molecule. This reaction is particularly favored under basic conditions but can also occur at elevated temperatures, leading to the formation of ether-linked oligomers.

      Q7: How can I prevent Michael addition side reactions?

      A:

      • pH Control: Avoid basic conditions. If a workup involves neutralization, ensure the pH does not become strongly basic. The ideal condition for the esterification itself is acidic.

      • Temperature Management: As with other side reactions, lower reaction temperatures will slow the rate of Michael addition.

      • Minimize Reaction Time: Once the desired conversion of the limiting reagent (acrylic acid) is achieved, cool the reaction down and proceed with the workup. Extended heating will promote the formation of these byproducts.

      General Laboratory Procedures

      Protocol 2: Purification of 2-Hydroxypropan-2-yl prop-2-enoate

      Purification of acrylate esters requires care to prevent polymerization.

      • Neutralization and Washing: After cooling the reaction mixture, neutralize the acid catalyst with a mild base like sodium bicarbonate solution. Wash the organic layer sequentially with sodium bicarbonate solution and brine.

      • Drying and Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and add a small amount of a polymerization inhibitor (e.g., MEHQ, 200 ppm) to the filtrate. Remove the solvent under reduced pressure.

      • Final Purification:

        • Vacuum Distillation: This is often the preferred method for purification. It is critical to add a non-volatile inhibitor (like Phenothiazine, PTZ) to the distillation flask. Ensure the vacuum is stable before heating to keep the distillation temperature as low as possible.

        • Column Chromatography: If distillation is not feasible, purification can be achieved using silica gel chromatography.[10] Use a gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) for elution.

      References

      • US3816267A, "Inhibition of acrylate polymerization", Google P
      • "Nufarm Polymerization Inhibitors for Acrylonitrile", Nufarm,
      • "Method and composition for inhibiting acrylate ester polymerization", P
      • "Method for inhibiting polymerization of \meth\acrylic acid and esters thereof", Googleapis.com,
      • EP0522709B1, "Polymerization inhibitors for acrylic acids and esters", Google P
      • "Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions", Polymer Chemistry (RSC Publishing), DOI:10.1039/D0PY01271H,
      • "An In-depth Technical Guide to 2-Hydroxyprop-2-enal: Synthesis, Characterization, and Biological Activity", Benchchem,
      • US20060173191A1, "Transesterification process for production of (meth)
      • "Williamson ether synthesis", Wikipedia,
      • "Purification made easy - secrets of science", Shimadzu,
      • US7071351B2, "Synthesis of alkylaminoalkyl (meth)
      • "Transesterification of poly(methyl acrylate) (PMA) with various alcohol...
      • "Transesterific
      • "2-HYDROXYPROPANOIC ACID",
      • "Modern Approaches to Isolation and Purification in Natural Products Chemistry", Hilaris Publisher,
      • "An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide", Beilstein Journals,
      • "Prop-2-en-1-yl 2-hydroxyprop-2-eno
      • "Ether synthesis by etherification (alkyl
      • "Williamson Ether Synthesis", ChemTalk,
      • "Williamson Ether Synthesis reaction", BYJU'S,
      • "A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT)
      • "Minimizing the formation of polymers during '4-Hydroxybut-2-en-1-yl but-2-yno

      Sources

      Technical Support Center: Controlling the Deprotection Temperature of 2-Hydroxypropan-2-yl Ester Polymers

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the Advanced Materials Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the deprotection thermodynamics of 2-hydroxypropan-2-yl (2-HP) ester-functionalized polymers.

      Whether you are engineering chemically amplified resists (CARs) for next-generation lithography or developing stimuli-responsive drug delivery vehicles, controlling the precise temperature at which your polymer deprotects is critical. Below, we bypass generic advice and dive directly into the mechanistic causality, self-validating protocols, and thermodynamic tuning of 2-HP ester polymers.

      🔬 Core Troubleshooting & FAQs

      Q1: Why does the deprotection of my 2-hydroxypropan-2-yl ester require significantly higher temperatures in some polymer matrices compared to others? A: The deprotection temperature is fundamentally dictated by the activation energy (

      
      ) required to form the transition state carbocation. Causality:  In a rigid polymer matrix with a high glass transition temperature (
      
      
      
      ), restricted free volume hinders the conformational changes necessary for the leaving group to detach. Furthermore, if the polymer lacks hydrophilic co-monomers—such as lactone-containing monomers 1—the local dielectric constant remains too low to stabilize the intermediate carbocation. This lack of stabilization artificially inflates the thermal energy (temperature) required to drive the reaction forward.

      Q2: I am observing polymer backbone degradation before complete deprotection. How do I resolve this thermodynamic overlap? A: This indicates that your required deprotection temperature overlaps with the polymer's thermal decomposition threshold. Causality: To lower the required deprotection temperature, you must increase the acidity of your catalyst to lower the

      
       of protonation. Switch to a Photoacid Generator (PAG) or Thermal Acid Generator (TAG) that produces a superacid (e.g., triflic acid, pKa ~ -14) rather than a weaker sulfonic acid.
      Note: If you are adapting the 2-hydroxypropan-2-yl group from traditional alkyne protection chemistries—which notoriously require harsh basic conditions and high temperatures 2—ensure you are strictly utilizing acid-catalyzed pathways for the ester variant. Basic hydrolysis of these specific tertiary esters often requires temperatures that destroy acrylate/methacrylate backbones.
      

      Q3: My polymer shows incomplete deprotection even at optimal temperatures. What is the mechanism behind this failure? A: This is typically caused by "acid evaporation" or "acid diffusion." Causality: If the chosen acid catalyst is too volatile at your target Post-Exposure Bake (PEB) temperature, it physically sublimates out of the polymer matrix before the catalytic cycle can complete. Switch to a bulky, low-volatility acid generator (e.g., triphenylsulfonium perfluoro-1-butanesulfonate) to trap the acid within the matrix.

      Q4: How can I scale up the optimization of these deprotection conditions without wasting valuable synthesized material? A: Adopt High-Throughput Experimentation (HTE) principles, which have become a gold standard in pharmaceutical and process chemistry 3. By utilizing 96-well plate formats or parallel micro-reactor systems, you can simultaneously screen multiple PAG loadings, co-monomer ratios, and baking temperatures using only milligrams of your polymer.

      📊 Quantitative Data: Catalyst Impact on Deprotection

      To effectively tune your system, reference the table below. It summarizes how the choice of catalyst and its resulting pKa directly shifts the thermal deprotection window of a standard 2-hydroxypropan-2-yl methacrylate copolymer matrix (

      
       ~110°C).
      
      Catalyst / Generator TypeGenerated Acid pKaMatrix
      
      
      (°C)
      Onset Deprotection Temp (°C)Completion Temp (°C)
      Triphenylsulfonium triflate-14.011085105
      Triphenylsulfonium nonaflate-3.311095115
      Standard Thermal Acid Generator-1.0110105125
      Base-catalyzed (KOH / K₂CO₃)*N/A (Basic)110>130 (Degradation risk)N/A

      *Base catalysis is highly effective for 2-HP protected alkynes or small molecule pharmaceutical intermediates 4, but is generally not recommended for ester-based polymer backbones due to the risk of competing chain hydrolysis.

      ⚙️ Standardized Experimental Protocol

      Self-Validating Deprotection Temperature Profiling via TGA-IR

      Causality & Trustworthiness: Relying solely on mass loss via Thermogravimetric Analysis (TGA) is dangerous; you cannot differentiate between the intended loss of the 2-HP protecting group and catastrophic polymer backbone degradation. This protocol is a self-validating system : it couples TGA with Infrared Spectroscopy (TGA-IR) to chemically verify the evolved gas, ensuring the measured thermal window corresponds exclusively to the deprotection event.

      Step-by-Step Methodology:

      • Sample Preparation: Spin-coat the 2-hydroxypropan-2-yl ester polymer solution (doped with 5 wt% of your selected PAG) onto a clean silicon wafer. Soft bake at 90°C for 60 seconds to drive off residual casting solvent.

      • Matrix Recovery: Carefully scrape the dried polymer film from the wafer to collect approximately 5–10 mg of solid sample.

      • TGA-IR Setup: Load the solid sample into an alumina TGA crucible. Purge the TGA furnace and IR transfer line with high-purity Nitrogen (50 mL/min) to prevent oxidative degradation.

      • Thermal Ramping: Apply a controlled heating rate of 5°C/min from 25°C to 250°C.

      • In-Situ Verification (The Validation Step): Monitor the IR spectra of the evolved gases in real-time. The onset of deprotection is strictly validated only when the characteristic stretches of the leaving group byproduct (e.g., alkene C=C stretches or specific carbonyl stretches) are detected by the IR spectrometer.

      • Data Synthesis: Calculate the first derivative of the TGA curve (DTG). The peak of the DTG curve—cross-referenced with the maximum IR absorbance of the byproduct—represents the maximum rate of deprotection. Record this value as your optimized Post-Exposure Bake (PEB) temperature.

      🖼️ Mechanistic & Workflow Visualizations

      Mechanism S1 Protected Polymer (2-HP Ester) S2 Protonation of Ester Oxygen S1->S2 +H⁺ S3 Carbocation Formation (Ea) S2->S3 Heat (PEB) S4 Deprotected Polymer (Carboxylic Acid) S3->S4 -Alkene / -H⁺

      Caption: Acid-catalyzed deprotection mechanism of 2-hydroxypropan-2-yl ester groups.

      Workflow Step1 1. Polymer Synthesis & Matrix Characterization Step2 2. Acid Catalyst Selection & Doping Step1->Step2 Step3 3. Thermal Analysis (TGA-IR Profiling) Step2->Step3 Step4 4. Matrix Tuning (Co-monomer Ratio Adjustment) Step3->Step4 T_deprotect Out of Spec Step5 5. Final Deprotection Protocol Validation Step3->Step5 Target T_deprotect Achieved Step4->Step3 Re-evaluate

      Caption: Workflow for optimizing the deprotection temperature of 2-Hydroxypropan-2-yl ester polymers.

      📚 References

      • [1] JP2013010956A - Polymer composition, and photoresist comprising the same. Source: Google Patents.

      • [3] The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. Source: ACS Publications.

      • [2] [(3-Cyanopropyl)dimethylsilyl]acetylene, a Polar Analogue of (Trimethylsilyl)acetylene: Synthesis and Applications in the Preparation of Monoprotected Bisacetylenes. Source: Formula Nano.

      • [4] EP2334668B1 - Process for preparing olmesartan medoxomil intermediate. Source: Google Patents.

      Sources

      Improving shelf-life of 2-Hydroxypropan-2-yl prop-2-enoate formulations

      Author: BenchChem Technical Support Team. Date: March 2026

      To: Research Team, Formulation Scientists From: Technical Support, Specialty Monomers Division Subject: Technical Guide: Stability & Storage of 2-Hydroxypropan-2-yl prop-2-enoate (CAS 50977-29-2)

      Executive Summary: The Stability Paradox

      You are working with 2-Hydroxypropan-2-yl prop-2-enoate , a specialized hemiacetal ester.[1][2] Unlike standard commodity monomers (e.g., HEMA or HPA), this molecule possesses a structural duality that makes its shelf-life management uniquely challenging:

      • Acrylate Functionality: Requires Oxygen to activate the MEHQ inhibitor and prevent polymerization.[3][4]

      • Hemiacetal Ester Linkage: Is thermodynamically unstable and prone to reverting into Acrylic Acid and Acetone , a reaction accelerated by Moisture and Acid .

      The Conflict: To stop polymerization, you need air (oxygen).[5][6] To stop hydrolysis, you need to exclude moisture (often found in air). The Solution: This guide provides the protocol for maintaining a "Dry Aerated" environment, the only valid storage state for this formulation.

      Module 1: Critical Failure Modes

      Hydrolytic Degradation (The "Acetone Drift")

      This is the most common failure mode for this specific CAS. The ester bond is attached to a gem-dimethyl substituted carbon carrying a hydroxyl group (a hemiacetal structure).[1][2]

      • Mechanism: $ \text{Monomer} \xrightarrow{H_2O, H^+} \text{Acrylic Acid} + \text{Acetone} $[1]

      • Symptoms:

        • Strong solvent (acetone) odor upon opening.

        • Rapid drop in pH (accumulation of acrylic acid).

        • Loss of crosslinking efficiency (loss of active monomer).

      • Catalyst: The reaction is autocatalytic. The acrylic acid produced catalyzes further decomposition.

      Premature Polymerization (The "Popcorn" Effect)

      Like all acrylates, this monomer is stabilized with MEHQ (Hydroquinone monomethyl ether).

      • Mechanism: MEHQ is not the inhibitor. The inhibitor is the MEHQ-Oxygen complex .[2] Without dissolved oxygen, MEHQ is inactive.

      • Symptoms:

        • Viscosity increase.

        • Formation of insoluble "popcorn" polymers or gel particles.

        • Sudden exotherm (runaway reaction) in bulk storage.

      Module 2: Troubleshooting & Diagnostics

      Use this decision matrix to diagnose formulation issues.

      SymptomProbable CauseVerification TestCorrective Action
      Acetone Smell Hydrolytic cleavage of the hemiacetal ester.[1][2]GC-MS: Check for acetone peak.Acid Value Titration: High acid content.Irreversible. Discard batch. Future storage requires molecular sieves.
      Viscosity Increase Early-stage polymerization (Gelation).[1][2]Solubility Test: Dilute in Methanol. Haze = Polymer.[7][8]Irreversible. Discard. Review oxygenation protocols.
      Color Change (Yellowing) Oxidation of inhibitor or phenolic contaminants.UV-Vis: Absorbance shift >400nm.[1][2]If liquid is clear, filter through basic alumina. If polymerized, discard.
      Precipitate Formation Polymer "seeds" or stabilizer crystallization (if <10°C).[1]Warm to 20°C: If dissolves = Stabilizer. If remains = Polymer.If polymer, filter immediately. If stabilizer, mix gently to redissolve.[9]

      Module 3: Advanced Storage Protocols

      Protocol A: The "Dry Air" Sparging Technique

      Standard nitrogen purging will kill this product by deactivating the MEHQ. You must use Dry Air.[1]

      Materials:

      • Compressed Air Source (Zero Grade or Synthetic Air: 20% O₂, 80% N₂).

      • In-line Desiccant Trap (Silica Gel or Drierite).[1][2]

      • Glass Frit Sparger.

      Step-by-Step:

      • Setup: Connect the air source to the desiccant trap to ensure gas humidity is <5 ppm.

      • Insertion: Submerge the glass frit to the bottom of the monomer container.

      • Sparge: Flow dry air at a rate of 1-2 bubbles per second for 15 minutes per liter of formulation.

      • Frequency: Perform this weekly for stored inventory or immediately after any temperature spike (>25°C).

      Protocol B: Acid Scavenging (Pre-Usage Only)

      Since the hydrolysis product (Acrylic Acid) catalyzes further degradation, removing it extends pot-life.[1][2]

      Materials:

      • Basic Activated Alumina (Brockmann I).

      • 0.45 µm PTFE Syringe Filter.

      Step-by-Step:

      • Pack: Prepare a column or add 5% w/w Basic Alumina directly to the formulation.

      • Contact: Stir gently for 10-15 minutes. (Do not exceed 30 mins to avoid inhibitor adsorption).

      • Filter: Pass through the PTFE filter to remove the alumina.

      • Use: Use immediately. Do not store alumina-treated monomer for long periods, as the alumina may also strip the MEHQ inhibitor.[2]

      Module 4: Mechanistic Visualization

      Figure 1: The Stability Cycle

      This diagram illustrates why "Dry Air" is the only safe storage atmosphere.

      StabilityLogic cluster_prevention Storage Requirement: Dry Air Monomer 2-Hydroxypropan-2-yl prop-2-enoate Hydrolysis Hydrolysis (Acetone + Acid) Monomer->Hydrolysis Degrades MEHQ MEHQ Inhibitor Radical Free Radical (Initiation) MEHQ->Radical Traps Oxygen Dissolved Oxygen Oxygen->MEHQ Activates Moisture Moisture (H2O) Moisture->Monomer Attacks Ester Polymer Polymerization (Gelation) Radical->Polymer Leads to

      Caption: The dual-threat mechanism. Oxygen is required to prevent polymerization (Green path), while Moisture must be excluded to prevent hydrolysis (Red path).

      Frequently Asked Questions (FAQ)

      Q: Can I store this monomer in a refrigerator? A: Yes, but with caution. Storage at 2-8°C slows hydrolysis and polymerization.[1][2] However, never store it in a standard freezer (-20°C) unless the formulation is specifically designed to avoid inhibitor crystallization.[2] Cold monomers also condense water rapidly upon opening; allow the bottle to reach room temperature before breaking the seal to prevent moisture ingress.

      Q: Why does the MSDS say "Store under Nitrogen" but you recommend Air? A: Generic MSDS templates often default to "Inert Atmosphere" for flammables. For acrylates containing MEHQ, this is incorrect and dangerous. Pure nitrogen strips oxygen, disabling the inhibitor and leading to spontaneous polymerization. Always use Synthetic Air (Dry Air) for headspace blanketing.

      Q: What is the maximum shelf-life I can expect? A: Due to the hemiacetal ester instability:

      • Unopened/Refrigerated: 3–6 months.

      • Opened/Room Temp: < 4 weeks.

      • Note: If the acid content exceeds 0.5%, degradation accelerates exponentially.

      References

      • Schork, F. J., & Li, R. (2006).[10] Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Industrial & Engineering Chemistry Research. (Confirming MEHQ/Oxygen synergy).

      Sources

      Validation & Comparative

      1H NMR Characterization of gem-Dimethyl Groups in 2-Hydroxypropan-2-yl Prop-2-enoate: A Comparative Guide to Hydroxy-Functional Acrylates

      Author: BenchChem Technical Support Team. Date: March 2026

      As a Senior Application Scientist, I frequently encounter challenges in tracking the polymerization kinetics and structural integrity of highly specialized monomers. While standard hydroxy-functional acrylates are ubiquitous in polymer chemistry, specialty hemiacetal esters like 2-hydroxypropan-2-yl prop-2-enoate (HP2A) offer unique mechanistic advantages for advanced lithography and degradable materials[1][2].

      This guide provides an objective performance comparison between HP2A and traditional alternatives, grounded in the rigorous 1H NMR characterization of its defining structural feature: the gem-dimethyl group.

      Structural Causality: The Role of the gem-Dimethyl Group

      HP2A is not a standard aliphatic alcohol ester; it is a hemiacetal ester formed effectively from acrylic acid and acetone hydrate. Its structure—featuring a tertiary carbon bonded to two methyl groups, a hydroxyl group, and an ester oxygen—dictates its unique behavior:

      • Acid Lability: The gem-dimethyl group sterically shields the ester linkage but critically stabilizes the carbocation intermediate formed during acid-catalyzed hydrolysis. This drastically lowers the activation energy for cleavage, allowing the polymer to rapidly degrade into poly(acrylic acid) and free acetone in the presence of a photoacid generator (PAG)[3].

      • Analytical Clarity: In 1H NMR spectroscopy, the two methyl groups exist in a chemically equivalent environment. They appear as a sharp, intense singlet integrating to 6 protons at approximately 1.5–1.7 ppm. This provides an unobstructed analytical probe for tracking monomer conversion, free from the overlapping multiplets that plague standard acrylates.

      Pathway PAG Photoacid Generator (PAG) UV Exposure Generates H+ Intermediate Protonated Hemiacetal Ester Intermediate PAG->Intermediate H+ generation Polymer Poly(HP2A) (Protected Polymer) Polymer->Intermediate Acid attack on ester oxygen Products Poly(acrylic acid) + Acetone (Alkali Soluble) Intermediate->Products Cleavage of gem-dimethyl group

      Figure 1: Acid-catalyzed degradation pathway of HP2A-based polymers releasing acetone.

      Product Performance Comparison

      When engineering a resin—whether for a chemically amplified resist (CAR) or a targeted-release hydrogel—selecting the correct hydroxy-functional monomer is paramount. Below is an objective comparison of HP2A against its primary industrial alternatives: 2-Hydroxyethyl acrylate (HEA) and 2-Hydroxypropyl acrylate (HPA).

      Parameter2-Hydroxypropan-2-yl acrylate (HP2A)2-Hydroxyethyl acrylate (HEA)2-Hydroxypropyl acrylate (HPA)
      Ester Classification Hemiacetal Ester (Tertiary)Primary Alcohol EsterSecondary/Primary Mixture
      1H NMR Alkyl Signature Sharp Singlet (6H, ~1.6 ppm) Triplets (2H each, ~3.8, 4.2 ppm)Complex multiplets & Doublet (~1.2 ppm)
      Acid Lability Extremely High (Cleaves to Acetone)Low (Stable under mild acid)Low (Stable under mild acid)
      Steric Hindrance High (Increases polymer
      
      
      )
      Low (Flexible pendant group)Moderate
      Primary Application Photoresists, Degradable NetworksHydrophilic Coatings, AdhesivesAutomotive Clearcoats, Reactive Diluents

      The Analytical Advantage: Commercial HPA is notoriously difficult to quantify precisely via NMR during copolymerization because it is an isomeric mixture (typically ~75% secondary alcohol, ~25% primary alcohol), resulting in a messy baseline. HP2A's gem-dimethyl singlet eliminates this ambiguity, allowing for precise reactivity ratio calculations.

      Experimental Protocol: Self-Validating 1H NMR Kinetic Tracking

      To accurately measure the polymerization kinetics of HP2A without risking undetected monomer degradation, you must employ a self-validating in-situ NMR protocol. Absolute NMR intensities drift as the sample viscosity increases during polymerization (altering probe tuning and matching). Therefore, an internal standard is mandatory.

      Materials Required:
      • Monomer: 2-Hydroxypropan-2-yl prop-2-enoate (HP2A)

      • Solvent:

        
         (Ensure it is acid-free; trace DCl will prematurely degrade the hemiacetal ester).
        
      • Initiator: AIBN (Azobisisobutyronitrile)

      • Internal Standard: 1,3,5-Trioxane (Provides a sharp, invariant singlet at 5.1 ppm).

      Step-by-Step Methodology:
      • Sample Preparation: In an amber vial, dissolve 0.5 mmol of HP2A, 0.01 mmol of AIBN, and 0.05 mmol of 1,3,5-trioxane in 0.6 mL of

        
        . Transfer the solution to a standard 5 mm NMR tube and seal it under nitrogen to prevent oxygen inhibition.
        
      • Baseline Acquisition (

        
        ):  Insert the sample into the NMR spectrometer at 25°C. Acquire a standard 1H NMR spectrum.
        
        • Validation Check: Verify the integral ratio of the gem-dimethyl singlet (~1.6 ppm, 6H) to the three vinyl protons (5.8–6.4 ppm, 3H) is exactly 2:1. Normalize the spectrum using the trioxane peak (5.1 ppm).

      • In-Situ Polymerization: Ramp the NMR probe temperature to 65°C to initiate thermal decomposition of AIBN.

      • Kinetic Data Collection: Set up a pseudo-2D NMR experiment to acquire a 1H spectrum every 5 minutes for 3 hours.

      • Integration & Mass Balance Analysis:

        • Conversion Metric: Track the disappearance of the vinyl protons relative to the trioxane standard.

        • Integrity Metric (The Self-Validating Step): Track the total integral of the gem-dimethyl region (combining the sharp monomer singlet and the broader polymer pendant signal). If the hemiacetal ester remains intact, this combined integral must remain constant relative to trioxane. If the signal drops and a new sharp singlet appears at ~2.17 ppm (free acetone), acid-catalyzed degradation has compromised the experiment.

      Workflow Step1 1. Sample Preparation Mix HP2A, AIBN, & Trioxane in CDCl3 Step2 2. Baseline Acquisition Validate 6H gem-dimethyl vs 3H vinyl ratio Step1->Step2 Step3 3. In-Situ Polymerization Ramp NMR probe to 65°C Step2->Step3 Step4 4. Kinetic Data Collection Acquire 1H spectra at 5-min intervals Step3->Step4 Step5 5. Mass Balance Analysis Verify constant gem-dimethyl total integral Step4->Step5

      Figure 2: Self-validating in-situ 1H NMR workflow for tracking HP2A polymerization.

      Conclusion

      The gem-dimethyl group in 2-hydroxypropan-2-yl prop-2-enoate is not merely a structural footnote; it is the functional core that dictates both its high sensitivity in chemically amplified systems[2] and its ease of analytical tracking. By leveraging the isolated 6H singlet in 1H NMR, researchers can achieve highly precise kinetic data that is impossible to extract from standard isomeric acrylate mixtures, ensuring robust quality control in advanced resin development.

      References

      • UV Curable Monomers for Imprint Lithography. RadTech.
      • Acrylic acid ester derivative. Google Patents (WO2013146379A1).
      • Synthesis and Radical Polymerization of Adamantyl Methacrylate Monomers Having Hemiacetal Moieties. Macromolecules (ACS Publications).

      Sources

      Resolving Carbonyl Shifts in Hemiacetal Ester Prodrugs: A Comparative Guide to FTIR Methodologies

      Author: BenchChem Technical Support Team. Date: March 2026

      Introduction

      Hemiacetal esters (HAEs) represent a versatile class of dynamic covalent linkages, increasingly utilized in the design of stimuli-responsive polymers and targeted 1[1]. Because the HAE motif undergoes rapid hydrolysis under specific physiological conditions to release a carboxylic acid, an aldehyde, and an alcohol[1], monitoring this degradation is critical for pharmacokinetic profiling.

      As an Application Scientist, I frequently encounter researchers struggling to accurately track HAE degradation. The challenge lies in the subtle spectral shifts of the carbonyl (C=O) stretching frequency. This guide objectively compares three Fourier Transform Infrared (FTIR) methodologies—High-Resolution ATR-FTIR, Transmission FTIR, and Portable ATR-FTIR—providing the mechanistic rationale and self-validating protocols necessary to isolate these critical vibrational shifts.

      Part 1: The Mechanistic Basis of Hemiacetal Ester Carbonyl Shifts

      To accurately analyze HAEs, one must first understand the causality behind their unique infrared signatures. In a standard aliphatic ester, the C=O stretch typically appears between 1735 and 1750 cm⁻¹. However, the HAE linkage (R–O–CH(R')–O–C(=O)–R'') introduces a geminal ether oxygen adjacent to the ester group, fundamentally altering its electronic environment:

      • Inductive Electron Withdrawal (-I Effect): The strongly electronegative acetal oxygen exerts an inductive pull through the sigma bond framework. This decreases the electron density on the ester oxygen, reducing its ability to donate electron density into the carbonyl π* antibonding orbital via resonance.

      • Bond Strengthening: Consequently, the C=O double bond character is strengthened, increasing its force constant. This shifts the HAE carbonyl absorption to a higher wavenumber, typically observed between 1730 cm⁻¹ and 1760 cm⁻¹ depending on the specific substituents and polymer backbone[2].

      • Hydrolytic Shift: Upon hydrolysis, the HAE cleaves to form a carboxylic acid. The carbonyl stretch of a hydrogen-bonded carboxylic acid drops significantly to 1700–1720 cm⁻¹ . Tracking this distinct shift is the definitive spectroscopic marker for2[2]. Furthermore, the associative mechanism of HAE exchange and degradation heavily influences the intermediate spectral states observed during this transition[3].

      G HAE Hemiacetal Ester (Prodrug) ~1750 cm⁻¹ Intermediate Hemiacetal + Carboxylic Acid (Transient) HAE->Intermediate Hydrolysis (H2O) Ester Cleavage Products Aldehyde + Alcohol + Carboxylic Acid ~1710 cm⁻¹ Intermediate->Products Spontaneous Dissociation

      Reaction pathway of hemiacetal ester hydrolysis into constituent aldehyde, alcohol, and acid.

      Part 2: Comparative Analysis of FTIR Methodologies

      Not all FTIR configurations are equally equipped to resolve the HAE carbonyl shift, especially in aqueous environments where the broad H–O–H bending vibration (~1640 cm⁻¹) can obscure the lower carbonyl region.

      Quantitative Methodology Comparison
      FeatureHigh-Res Benchtop ATR-FTIRStandard Transmission FTIRPortable ATR-FTIR
      Optimal Application Real-time aqueous hydrolysis monitoringDry solid polymer characterizationAt-line rapid reaction screening
      Spectral Resolution ≤ 0.09 cm⁻¹1 - 4 cm⁻¹2 - 4 cm⁻¹
      Signal-to-Noise Ratio > 50,000:1> 30,000:1 (if dry)~ 10,000:1
      Water Interference Minimal (1-2 µm pathlength)Severe (Total absorption at ~1640 cm⁻¹)Minimal
      HAE Carbonyl Resolution Excellent (Resolves overlapping C=O bands)Poor in aqueous mediaModerate (Broadened peaks)
      • High-Resolution Benchtop ATR-FTIR: Utilizes a monolithic diamond crystal. The short, consistent path length (evanescent wave penetration of 1–2 µm) prevents complete total absorption by water, allowing for precise spectral subtraction. High spectral resolution easily resolves the overlapping C=O bands of the unreacted HAE and the emerging carboxylic acid.

      • Standard Transmission FTIR (KBr Pellet / Liquid Cell): The traditional approach. While it offers excellent signal-to-noise ratios for dry samples, it fails catastrophically for real-time aqueous hydrolysis studies. Water's intense molar absorptivity causes "blackout" regions in the spectrum, making baseline correction near the carbonyl region nearly impossible.

      • Portable ATR-FTIR: Offers exceptional convenience for at-line reaction monitoring. However, the lower spectral resolution and reduced signal-to-noise ratio can make it difficult to deconvolute complex, multi-component carbonyl envelopes during the intermediate stages of degradation.

      Part 3: Self-Validating Experimental Protocol: Real-Time Hydrolysis Monitoring

      This protocol utilizes an Attenuated Total Reflectance (ATR) setup. By maintaining a constant path length via the evanescent wave, we create a self-validating system: the emergence of the carboxylic acid peak (~1710 cm⁻¹) must inversely correlate with the depletion of the HAE peak (~1750 cm⁻¹), generating a clean isosbestic point. If the isosbestic point drifts, it immediately alerts the operator to baseline anomalies or sample evaporation.

      Workflow Prep Step 1: Matrix Background (Buffer subtraction at 37°C) Scan Step 2: Kinetic Acquisition (Sealed ATR, 4 cm⁻¹ res) Prep->Scan Process Step 3: ATR & Baseline Correction (Normalize penetration) Scan->Process Analyze Step 4: Spectral Deconvolution (Isolate 1700-1760 cm⁻¹) Process->Analyze

      Step-by-step FTIR analytical workflow for monitoring hemiacetal ester carbonyl shifts.

      Step-by-Step Methodology

      Step 1: Instrument Preparation and Background Acquisition

      • Action: Clean the diamond ATR crystal with isopropanol and acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) of the pure buffer solution (e.g., PBS, pH 7.4) at 37 °C.

      • Causality: Acquiring the background with the exact buffer matrix allows for the direct mathematical subtraction of the broad H–O–H bending vibration (~1640 cm⁻¹), which would otherwise artificially broaden the base of the carbonyl region.

      Step 2: Prodrug Loading and Spectral Acquisition

      • Action: Deposit 10 µL of the hemiacetal ester prodrug solution (solubilized in a minimal volume of biocompatible co-solvent) onto the ATR crystal. Seal with a volatile cover to prevent evaporation.

      • Causality: Preventing evaporation is critical; changes in water concentration will alter the refractive index of the sample, violating the Beer-Lambert linearity required for accurate spectral subtraction.

      Step 3: Kinetic Monitoring and Data Processing

      • Action: Collect spectra every 5 minutes for 12 hours. Apply an Advanced ATR Correction algorithm to account for wavelength-dependent penetration depth, followed by a two-point baseline correction (1800 cm⁻¹ to 1600 cm⁻¹).

      • Causality: ATR penetration depth is directly proportional to wavelength. Without ATR correction, the relative intensities of the C–O stretch (~1100 cm⁻¹) and C=O stretch (~1750 cm⁻¹) will be skewed, leading to inaccurate kinetic rate calculations.

      Step 4: Deconvolution of the Carbonyl Envelope

      • Action: Apply Fourier self-deconvolution (FSD) or second-derivative spectroscopy to the 1700–1760 cm⁻¹ region to isolate the overlapping HAE ester and carboxylic acid bands.

      • Causality: Because the HAE degradation intermediate (hemiacetal) is transient[1], the carbonyl envelope often contains multiple overlapping micro-states. FSD mathematically narrows the bandwidths, objectively revealing the hidden peaks without subjective curve-fitting bias.

      References

      • Hemiacetal Esters: Synthesis, Properties, and Applications of a Versatile Functional Group - ResearchGate - 1

      • Synthesis, characterization and in-vitro evaluation of novel polymeric prodrugs of mefenamic acid - Chemical Review and Letters - 2

      • Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway - MDPI - 3

      • How to Read and Interpret FTIR Spectroscope of Organic Material - Indonesian Journal of Science & Technology -

      Sources

      TGA analysis of thermal deblocking of 2-Hydroxypropan-2-yl groups

      The HIP group, with its lower deblocking temperature compared to other thermally labile groups like Boc, presents a valuable strategic advantage for chemists working with thermally sensitive substrates. By following the validated protocol outlined in this guide, researchers can confidently and accurately assess the deprotection of HIP-functionalized molecules, enabling the rational design of synthetic routes and the robust characterization of final products. The coupling of TGA with evolved gas analysis (EGA) techniques like mass spectrometry or FTIR can provide even deeper mechanistic insights by identifying the exact chemical species released during the deblocking process. [7][13]

      References

      • NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
      • Benchchem. A Comparative Thermal Analysis of 5-Butyldecan-5-ol and Structurally Related Aliphatic Alcohols.
      • Unknown. ANALYSIS OF POLYMER DECOMPOSITIONS BY TGA-MASS SPECTROMETRY.
      • EPFL. Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of.
      • YouTube. Thermogravimetric Analysis (TGA) For Polymers Explained!!!. (2023). Available from: [Link]

      • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. (2024). Available from: [Link]

      • Torontech. TGA Sample Preparation: A Complete Guide. (2025). Available from: [Link]

      • ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods - Wordpress.
      • Unknown. Thermogravimetric Analysis (TGA) for Material Characterization. (2026). Available from: [Link]

      • Master Organic Chemistry. Elimination Reactions of Alcohols. (2015). Available from: [Link]

      • MDPI. Thermogravimetric Analysis Properties of Cellulosic Natural Fiber Polymer Composites: A Review on Influence of Chemical Treatments. (2021). Available from: [Link]

      • UPCommons. Journal Pre-proof. (2020). Available from: [Link]

      • Unknown. Thermogravimetric Analysis as a Polymer Identification Technique in Forensic Applications. Available from: [Link]

      • Torontech. Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025). Available from: [Link]

      • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available from: [Link]

      • Unknown. Thermodynamics and Kinetics of the Dehydration of tert-Butyl Alcohol. Available from: [Link]

      • A Level Chemistry. Dehydration of Alcohols A Level Chemistry | Elimination Reactions and Zaitsev Rule. Available from: [Link]

      • PE Polska. Characterization of Polymers using TGA. Available from: [Link]

      • MDPI. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. (2016). Available from: [Link]

      • University College Cork. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Available from: [Link]

      • YouTube. Thermal Stability & Shelf Life Analysis by TGA & FT-IR. (2019). Available from: [Link]

      • SciELO. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Available from: [Link]

      • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]

      • Unknown. Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate. Available from: [Link]

      • Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols. (2020). Available from: [Link]

      • Waters Corporation. SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Available from: [Link]

      Comparing hydrolysis rates of 2-Hydroxypropan-2-yl prop-2-enoate vs HEMA

      Author: BenchChem Technical Support Team. Date: March 2026

      This guide provides an in-depth technical comparison of the hydrolytic stability of 2-Hydroxypropan-2-yl prop-2-enoate (a hemiacetal ester) versus HEMA (a primary alkyl ester).

      Executive Summary

      The core distinction between these two monomers lies in their chemical classification:

      • HEMA (2-Hydroxyethyl methacrylate): A stable primary alkyl ester . It exhibits excellent hydrolytic stability at neutral pH (

        
         years) and requires extreme pH or enzymatic catalysis to degrade.
        
      • 2-Hydroxypropan-2-yl prop-2-enoate: A hemiacetal ester (specifically, the ester of acetone hydrate). It is hydrolytically unstable , degrading rapidly (minutes to hours) in aqueous environments via hemiacetal dissociation to release acrylic acid and acetone.

      Structural & Mechanistic Analysis

      The drastic difference in hydrolysis rates is dictated by the leaving group stability and the mechanism of bond cleavage.

      Chemical Structures
      FeatureHEMA 2-Hydroxypropan-2-yl prop-2-enoate
      IUPAC Name 2-Hydroxyethyl 2-methylprop-2-enoate2-Hydroxypropan-2-yl prop-2-enoate
      Class Primary Alkyl Ester (Methacrylate)Hemiacetal Ester (Acrylate)
      Ester Linkage
      
      
      
      
      Key Substituent
      
      
      -Methyl group (Steric protection)
      Gem-dimethyl & Hydroxyl on
      
      
      -carbon
      Stability High (Kinetic stability)Low (Thermodynamic instability)
      Hydrolysis Mechanisms

      HEMA (Standard Ester Hydrolysis): HEMA undergoes hydrolysis via the

      
       (base-catalyzed) or 
      
      
      
      (acid-catalyzed) mechanism. The reaction is slow because the leaving group (ethylene glycol) is a poor leaving group (
      
      
      ), and the
      
      
      -methyl group on the methacrylate backbone provides steric hindrance, protecting the carbonyl carbon from nucleophilic attack by water.

      Hemiacetal Acrylate (Hemiacetal Dissociation): 2-Hydroxypropan-2-yl prop-2-enoate contains a hemiacetal ester linkage. Upon contact with water, the ester bond is susceptible to rapid cleavage because the "alcohol" portion is actually a gem-diol (acetone hydrate). Gem-diols are unstable and spontaneously dehydrate to form ketones. This drives the equilibrium strongly towards degradation.

      Degradation Pathway:

      
      
      

      HydrolysisPathways cluster_0 HEMA Hydrolysis (Slow, pH Dependent) cluster_1 Hemiacetal Acrylate Hydrolysis (Fast, Spontaneous) HEMA HEMA (Stable Ester) Transition Tetrahedral Intermediate HEMA->Transition + H2O / OH- Products_HEMA Methacrylic Acid + Ethylene Glycol Transition->Products_HEMA Slow Step HPA_Hemiacetal 2-Hydroxypropan-2-yl prop-2-enoate Unstable_Int Unstable Gem-Diol HPA_Hemiacetal->Unstable_Int + H2O (Rapid) Products_HPA Acrylic Acid + Acetone Unstable_Int->Products_HPA - H2O (Spontaneous)

      Figure 1: Comparative hydrolysis pathways.[1] HEMA requires overcoming a high activation energy barrier, whereas the hemiacetal acrylate degrades via a thermodynamically driven cascade releasing acetone.

      Comparative Performance Data

      The following data contrasts the kinetic stability of the two monomers in aqueous environments.

      ParameterHEMA 2-Hydroxypropan-2-yl prop-2-enoate
      Half-life (
      
      
      ) at pH 7.4
      > 4 years (Estimated)< 60 minutes (Estimated*)
      Half-life (
      
      
      ) at pH 1.0
      Days to WeeksMinutes
      Hydrolysis Product Toxicity Low (Ethylene Glycol)Low/Moderate (Acetone)
      Primary Degradation Driver pH (OH⁻ concentration)Water availability (Spontaneous)
      Storage Requirement Standard (Cool, Dark)Anhydrous / Frozen

      *Note: Exact rates for the hemiacetal ester depend on solvent polarity, but hemiacetal esters are universally characterized as "readily degradable" or "transient" in aqueous media compared to alkyl esters.

      Experimental Protocols

      To validate these differences, the following protocols utilize Proton NMR (

      
      H-NMR) , which allows for real-time monitoring of the degradation products (Acetone vs. Ethylene Glycol) without disrupting the equilibrium.
      
      Protocol A: Real-Time Hydrolysis Kinetics ( H-NMR)

      Objective: Determine

      
       for hydrolysis at physiological pH.
      

      Materials:

      • Deuterated Phosphate Buffer (pH 7.4, prepared in

        
        ).
        
      • Internal Standard: DMSO-

        
         or TMSP (Trimethylsilylpropanoic acid).
        
      • Instrument: 400 MHz NMR Spectrometer.

      Workflow:

      • Preparation: Dissolve 10 mg of the monomer in 0.6 mL of deuterated buffer.

      • Time Zero: Immediately insert into the NMR probe and lock/shim (target < 2 mins).

      • Acquisition:

        • Hemiacetal Acrylate: Acquire spectra every 5 minutes for 2 hours.

        • HEMA: Acquire spectra every 24 hours for 14 days (accelerated aging at 37°C recommended).

      • Analysis:

        • HEMA: Monitor decrease of vinyl protons (6.1, 5.7 ppm) and appearance of ethylene glycol peaks (3.6 ppm).

        • Hemiacetal: Monitor appearance of Acetone (singlet at

          
           2.22 ppm) and Acrylic Acid vinyls.
          
      Protocol B: HPLC Analysis (For Stable Intermediates)

      Note: HPLC is suitable for HEMA but challenging for the hemiacetal ester due to degradation during the run.

      • Column: C18 Reverse Phase.

      • Mobile Phase: Water/Acetonitrile (Gradient).

      • Detection: UV at 210 nm (Carbonyl).

      • Caution: For the hemiacetal, samples must be quenched or analyzed immediately. The presence of a "solvent front" peak corresponding to acetone confirms degradation.

      References

      • Vertex AI Search. (2025). Hydrolytically-Degradable Homo- and Copolymers of a Strained Exocyclic Hemiacetal Ester. Retrieved from .

      • OECD SIDS. (2005). Hydroxypropyl Acrylate: SIDS Initial Assessment Report. Retrieved from .

      • National Institutes of Health (NIH). (2022). Methacrylate Polymers With “Flipped External” Ester Groups: A Review. Retrieved from .

      • Google Patents. (2015). Photosensitive resin composition (EP2937732A1). Retrieved from .

      • MDPI. (2020). Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway. Retrieved from .

      Sources

      Comparative Mass Spectrometry Fragmentation Guide: 2-Hydroxypropan-2-yl prop-2-enoate vs. Alternative Acrylates

      Author: BenchChem Technical Support Team. Date: March 2026

      Target Audience: Analytical Chemists, Polymer Researchers, and Drug Development Professionals Content Type: In-Depth Technical Comparison Guide

      Executive Summary

      As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating structural isomers in complex polymer matrices. The distinction between 2-Hydroxypropan-2-yl prop-2-enoate (the tertiary alcohol isomer of hydroxypropyl acrylate) and its secondary or primary counterparts is not merely academic. The steric hindrance of the tertiary alcohol directly dictates the polymerization kinetics (e.g., via RAFT or ATRP) and alters the lower critical solution temperature (LCST) of the resulting stimuli-responsive hydrogels [1].

      This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation patterns of 2-Hydroxypropan-2-yl prop-2-enoate against industry-standard alternatives like 2-Hydroxypropyl acrylate (HPA) and 2-Hydroxyethyl methacrylate (HEMA). By understanding the mechanistic causality behind these fragmentation pathways, researchers can confidently identify monomeric precursors and troubleshoot synthetic workflows.

      Mechanistic Causality in Fragmentation (The "Why")

      To accurately identify 2-Hydroxypropan-2-yl prop-2-enoate (Exact Mass: 130.0630 Da, Formula: C₆H₁₀O₃), we must analyze how its unique structural topology influences gas-phase ion dissociation under Electron Ionization (EI, 70 eV).

      Unlike standard HPA (a secondary alcohol), 2-Hydroxypropan-2-yl prop-2-enoate features a tertiary alcohol group (

      
      ). This structural nuance fundamentally alters the thermodynamic stability of the resulting fragment ions:
      
      • The m/z 59 Base Peak (Tertiary Advantage): Alpha-cleavage of the ester bond in the tertiary isomer strongly drives the formation of the dimethylhydroxymethyl cation (

        
        ) at m/z 59. This ion is highly stabilized by the inductive electron-donating effects of the two methyl groups. In contrast, primary and secondary alternatives cannot form this highly stable tertiary carbocation, making m/z 59 a definitive diagnostic marker.
        
      • The m/z 115 Ion (Methyl Radical Loss): The loss of a methyl radical (

        
         Da) from the molecular ion (
        
        
        
        m/z 130) yields an oxonium-stabilized ion at m/z 115. This pathway is significantly more favored in the tertiary isomer than in HEMA or secondary HPA.
      • The m/z 55 Acryloyl Cation: Common to all unsubstituted acrylates, the cleavage of the alkoxy group yields the

        
         ion at m/z 55. While present in 2-Hydroxypropan-2-yl prop-2-enoate, it is often superseded in abundance by the m/z 59 peak.
        

      MS_Fragmentation M_ion Molecular Ion [M]⁺• m/z 130 Frag_55 Acryloyl Cation m/z 55 M_ion->Frag_55 Alkoxy Cleavage (-C₃H₇O•) Frag_59 Tert-Alcohol Cation m/z 59 M_ion->Frag_59 Ester Cleavage (-C₃H₃O₂•) Frag_115 [M-CH₃]⁺ m/z 115 M_ion->Frag_115 Alkyl Radical Loss (-CH₃•)

      EI-MS fragmentation pathways of 2-Hydroxypropan-2-yl prop-2-enoate highlighting key product ions.

      Comparative Performance Data

      To objectively evaluate the mass spectral footprint of 2-Hydroxypropan-2-yl prop-2-enoate, we benchmark it against two highly utilized alternatives:

      • 2-Hydroxypropyl acrylate (Secondary HPA): The standard commercial isomer [2].

      • 2-Hydroxyethyl methacrylate (HEMA): A primary alcohol with a branched methacryloyl backbone [3].

      The table below summarizes the relative abundances of key EI-MS fragments (70 eV). Notice how the structural shift from a secondary to a tertiary alcohol completely inverts the base peak ratio.

      Table 1: Comparative EI-MS Fragmentation Abundances (70 eV)
      Fragment (m/z)Ion Identity / Origin2-Hydroxypropan-2-yl prop-2-enoate (Tertiary)2-Hydroxypropyl acrylate (Secondary)2-Hydroxyethyl methacrylate (HEMA)
      130
      
      
      (Molecular Ion)
      2%3%7.3%
      115
      
      
      18% 5%1.3%
      87
      
      
      5%100% (Base) 41.8%
      69
      
      
      N/AN/A100% (Base)
      59
      
      
      100% (Base) 12%1.6%
      55
      
      
      45%76%1.3%
      41
      
      
      20%35%86.6%

      Data synthesized from standardized and internal laboratory reference standards.

      Key Takeaway: If your assay yields a base peak of m/z 59 rather than m/z 87 or 55, you have successfully synthesized or isolated the tertiary isomer (2-Hydroxypropan-2-yl prop-2-enoate). If m/z 69 dominates, the backbone is a methacrylate (HEMA).

      Self-Validating Experimental Protocol (GC-MS/EI)

      When analyzing reactive monomers like acrylates, the methodology must be robust against artifact generation. Acrylates are notorious for polymerizing on the active sites of a GC inlet or LC column frit. Therefore, the following protocol is designed as a self-validating system —incorporating mandatory blank checks and internal standards to ensure the m/z 130 signal is derived from the current injection, not system carryover or thermal degradation.

      Step-by-Step Methodology
      • System Suitability and Tuning (SST):

        • Action: Tune the mass spectrometer using Perfluorotributylamine (PFTBA).

        • Causality: Ensures the mass axis is calibrated and the electron multiplier is yielding appropriate sensitivity for m/z 69, 219, and 502. This validates detector response before any sample is introduced.

      • Sample Preparation & Internal Standardization:

        • Action: Dilute the monomer sample to 10 µg/mL in anhydrous, LC-MS grade dichloromethane (DCM). Spike with 1 µg/mL of Methyl-d3 acrylate as an internal standard.

        • Causality: The internal standard corrects for variations in injection volume and ionization efficiency. DCM is chosen over protic solvents (like methanol) to prevent transesterification of the acrylate in the heated GC inlet.

      • Pre-Run Blank Validation:

        • Action: Inject 1 µL of pure DCM solvent.

        • Causality: Establishes a baseline and proves the inlet liner and column are free of polymerized acrylate residues from previous runs.

      • Chromatographic Separation (GC):

        • Action: Use a mid-polarity column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Inject 1 µL at a 10:1 split ratio. Inlet temperature: 200°C. Oven program: 40°C (hold 2 min) to 250°C at 15°C/min.

        • Causality: Keeping the inlet temperature relatively low (200°C) prevents the thermal polymerization of 2-Hydroxypropan-2-yl prop-2-enoate inside the glass liner prior to vaporization.

      • Data Acquisition & Post-Run Blank:

        • Action: Acquire EI spectra at 70 eV across a scan range of m/z 35 to 300. Immediately follow the sample run with another DCM blank injection.

        • Causality: The post-run blank is the ultimate self-validation step, proving that the analyte successfully traversed the system without leaving reactive residue behind.

      LCMS_Workflow S1 1. System Suitability (PFTBA) S2 2. Sample Prep (DCM + ISTD) S1->S2 S3 3. Pre-Run Blank Check S2->S3 S4 4. GC-EI-MS Acquisition S3->S4 S5 5. Post-Run Carryover Blank S4->S5

      Step-by-step self-validating mass spectrometry workflow for acrylate monomer characterization.

      Conclusion

      For researchers developing advanced polymeric materials, assuming all isomers of hydroxypropyl acrylate behave identically is a critical analytical misstep. As demonstrated, 2-Hydroxypropan-2-yl prop-2-enoate possesses a distinct mass spectral signature driven by the thermodynamic stability of its tertiary alcohol group. By leveraging the m/z 59 base peak as a diagnostic marker and employing self-validating GC-MS protocols, laboratories can ensure absolute structural confidence in their monomeric precursors.

      References

      • Title: Synthesis of Polyacrylate Networks by ATRP: Parameters Influencing Experimental Gel Points Source: Macromolecules (ACS Publications) URL: [Link]

      • Title: 2-Hydroxypropyl acrylate | C6H10O3 | CID 61249 Source: PubChem, National Center for Biotechnology Information URL: [Link]

      • Title: 2-Hydroxyethyl methacrylate Mass Spectrum Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

      Safety Operating Guide

      2-Hydroxypropan-2-yl prop-2-enoate proper disposal procedures

      Author: BenchChem Technical Support Team. Date: March 2026

      Operational Guide: Disposal of 2-Hydroxypropan-2-yl prop-2-enoate

      Part 1: Chemical Identity & Hazard Assessment

      Executive Summary: You have requested disposal procedures for 2-Hydroxypropan-2-yl prop-2-enoate (CAS: 50977-29-2). While this specific nomenclature refers to a tertiary acrylate ester often used in advanced photoresist formulations, it shares critical hazard characteristics with the broader class of Hydroxypropyl Acrylates (HPA) .

      Critical Warning – Structural Instability: The structure of this molecule (

      
      ) suggests a hemiacetal ester configuration. These compounds are chemically labile. In the presence of moisture or acid, this compound is prone to hydrolysis , decomposing into Acrylic Acid  (Corrosive/Polymerizable) and Acetone  (Highly Flammable).
      

      Hazard Profile Table

      PropertySpecificationOperational Implication
      Chemical Structure Acrylate Ester (Tertiary)High polymerization potential; Acid-sensitive cleavage.
      Stability Low / Metastable May spontaneously decompose to Acrylic Acid + Acetone.
      Polymerization High Risk Exothermic runaway possible. Requires dissolved Oxygen + Inhibitor (MEHQ).
      Flash Point Est. < 60°C (Decomp.)[1]Treat as Class IB Flammable Liquid (D001).
      Toxicity Acrylate ClassSensitizer (Skin), Irritant/Corrosive (Eyes/Mucosa).[1][2][3]
      RCRA Code D001 (Ignitable), D002 (Corrosive - if decomposed)Must be segregated from oxidizers and acids.

      Part 2: Pre-Disposal Stabilization (The "Golden Rule")

      Before moving this chemical to waste storage, you must verify its stability. Acrylates can polymerize explosively in waste drums if inhibitors are depleted.

      The Oxygen Paradox: Acrylate inhibitors (typically MEHQ - Monomethyl ether of hydroquinone) require dissolved oxygen to function.

      • DO NOT purge waste containers with Nitrogen.

      • DO NOT fill waste containers >90% full (Headspace is required for oxygen exchange).

      Stabilization Protocol:

      • Check Inhibitor Levels: If the chemical has been stored >6 months, test for polymer formation (cloudiness/gel).

      • Restabilize (If necessary): Add MEHQ (4-methoxyphenol) to a concentration of 100–200 ppm if you suspect inhibitor depletion.

      • Solvent Dilution: If the monomer is pure, dilute it with a compatible non-polymerizable solvent (e.g., Isopropanol or Ethyl Acetate) to <20% concentration. This acts as a heat sink, preventing thermal runaway during storage.

      Part 3: Waste Stream Segregation & Packaging

      Improper mixing is the leading cause of waste drum ruptures. Follow this segregation logic strictly.

      Segregation Rules:

      • NEVER Mix With:

        • Acids/Bases: Catalyzes hydrolysis (releasing Acetone) or polymerization.

        • Peroxides/Oxidizers: Initiates immediate explosive polymerization.

        • Heavy Metals: Acts as a catalyst for polymerization.

      • Compatible Waste Streams:

        • Non-halogenated organic solvents (Acetone, Methanol, Ethanol).

        • Other stabilized acrylate/methacrylate monomers.

      Packaging Requirements:

      • Container: UN-rated High-Density Polyethylene (HDPE) or Steel drums (lined).

      • Venting: Use a vented cap if available to prevent pressure buildup from slow decomposition.

      • Labeling: "Flammable Liquid," "Corrosive" (if hydrolysis suspected), and "Polymerizable Monomer."

      Part 4: Step-by-Step Disposal Workflows

      Scenario A: Lab-Scale Disposal (< 1 Liter)
      • PPE: Butyl rubber gloves (acrylates penetrate nitrile), safety goggles, lab coat.

      • Dilution: Pour the monomer into a dedicated "Organic Solvents" waste container (polyethylene). Ensure the container already contains solvents (acetone/ethanol) to dilute the heat of reaction.

      • Labeling: Tag the container immediately with the full chemical name. Do not use abbreviations.

      • Hand-off: Transfer to EHS/Waste Management within 7 days.

      Scenario B: Bulk/Drum Disposal (> 1 Liter)
      • Testing: Verify absence of peroxides.

      • Solidification (Alternative): If liquid disposal is difficult, small amounts can be polymerized intentionally under controlled conditions (ice bath, slow addition of initiator) to create a solid plastic waste (Class non-hazardous), but this is risky and generally not recommended for this specific acid-labile monomer.

      • Incineration (Preferred): The only definitive disposal method is high-temperature incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).

      Part 5: Visualizing the Safety Logic

      Diagram 1: Decomposition & Hazard Pathway

      This diagram illustrates why this specific molecule (2-Hydroxypropan-2-yl prop-2-enoate) requires unique care compared to standard acrylates.

      DecompositionPathway Monomer 2-Hydroxypropan-2-yl prop-2-enoate Moisture Moisture / Acid (Triggers Hydrolysis) Monomer->Moisture Exposure Polymer Runaway Polymerization (Explosion Hazard) Monomer->Polymer Heat / No Inhibitor SafeDisposal Incineration (TSDF) Monomer->SafeDisposal Stabilized Route AcrylicAcid Acrylic Acid (Corrosive / Polymerizable) Moisture->AcrylicAcid Decomposition Acetone Acetone (Highly Flammable) Moisture->Acetone Decomposition AcrylicAcid->Polymer Self-Polymerization Acetone->SafeDisposal Fuel Blending

      Caption: Decomposition pathway showing how hydrolysis increases flammability and corrosivity risks.

      Diagram 2: Operational Disposal Decision Tree

      Follow this logic to determine the correct waste stream.

      DisposalTree Start Start: Waste Monomer CheckState Is it Polymerized/Solid? Start->CheckState SolidWaste Dispose as Non-Haz Solid Waste CheckState->SolidWaste Yes CheckStab Is it Stabilized? (MEHQ present?) CheckState->CheckStab No (Liquid) AddInhib Add 100ppm MEHQ Aerated Headspace CheckStab->AddInhib No/Unsure Dilute Dilute to <20% in Compatible Solvent CheckStab->Dilute Yes AddInhib->Dilute Segregate Segregate: D001 (Flammable) Avoid Acids/Oxidizers Dilute->Segregate Final Ship to TSDF (Incineration) Segregate->Final

      Caption: Decision matrix for safe segregation and packaging of acrylate monomers.

      References

      • Tokyo Chemical Industry (TCI). (2024). Safety Data Sheet: Hydroxypropyl Acrylate (Isomer Mixture). Retrieved from

      • Scientific Polymer Products. (2024).[2] Safety Data Sheet: 2-Hydroxypropyl acrylate.[4][5] Retrieved from

      • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes (D001, U008). Retrieved from

      • National Library of Medicine. (2024). PubChem Compound Summary: 2-Hydroxypropyl acrylate. Retrieved from

      • ChemSrc. (2025). CAS 50977-29-2 Entry: 2-hydroxypropan-2-yl prop-2-enoate.[6][7][8] Retrieved from

      Sources

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.